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Foundational

An In-depth Technical Guide to the Mechanism of Action of SAPA-1j: A Novel Sphingomyelin Synthase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract SAPA-1j, a novel small molecule inhibitor, has emerged as a potent and valuable tool for investigating the intricate roles of sphingomyelin synthas...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

SAPA-1j, a novel small molecule inhibitor, has emerged as a potent and valuable tool for investigating the intricate roles of sphingomyelin synthase 1 (SMS1) in cellular physiology and pathology. This technical guide provides a comprehensive overview of the mechanism of action of SAPA-1j, from its direct enzymatic inhibition to its downstream cellular consequences. By elucidating the core principles of SAPA-1j's function, this document aims to empower researchers in the fields of sphingolipid biology, drug discovery, and translational medicine to effectively utilize this compound in their studies of diseases such as atherosclerosis, neuropathic pain, and cancer.

Introduction: The Significance of Sphingomyelin Synthase 1 (SMS1) as a Therapeutic Target

Sphingolipids are a class of lipids that are not only essential structural components of cellular membranes but also serve as critical signaling molecules in a myriad of cellular processes. Sphingomyelin (SM) is a major sphingolipid in mammalian cells, and its metabolism is tightly regulated. At the heart of this regulation lies sphingomyelin synthase 1 (SMS1), an integral membrane protein located in the Golgi apparatus.[1]

SMS1 catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin and diacylglycerol (DAG).[1] This reaction is a crucial node in sphingolipid metabolism, influencing the cellular balance of three key bioactive lipids:

  • Ceramide: A pro-apoptotic and pro-inflammatory lipid messenger.

  • Sphingomyelin: A key component of lipid rafts and a precursor for other signaling molecules.

  • Diacylglycerol (DAG): A well-known second messenger that activates protein kinase C (PKC) and other signaling proteins.

Given its central role in regulating these potent signaling molecules, dysregulation of SMS1 activity has been implicated in a range of pathologies, including atherosclerosis, cancer, and neurological disorders.[2][3][4] Consequently, the development of selective SMS1 inhibitors has become a significant focus for both basic research and therapeutic development.

SAPA-1j: A Potent and Novel Inhibitor of SMS1

SAPA-1j, with the chemical name N-(4-Bromobenzyl)-2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide, was identified through a structure-based virtual screening of compounds targeting human SMS1.[2] It belongs to a series of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) and has emerged as the most potent SMS1 inhibitor from this class in in vitro assays.[2][5]

Quantitative Data on SAPA-1j Efficacy

The inhibitory potency of SAPA-1j and its precursor, SAPA-1a, against human SMS1 has been quantitatively determined.

CompoundIC50 (μM)Source
SAPA-1j 2.1[2][5][6][7]
SAPA-1a5.2[2]

Table 1: In vitro inhibitory potency of SAPA compounds against human SMS1.

Core Mechanism of Action: Direct Inhibition of SMS1

The primary mechanism of action of SAPA-1j is the direct inhibition of the enzymatic activity of SMS1. By binding to the active site of the enzyme, SAPA-1j prevents the binding of its substrates, ceramide and phosphatidylcholine, thereby blocking the synthesis of sphingomyelin and diacylglycerol.

Molecular Interactions and Binding Mode

Molecular docking studies have provided insights into the putative binding mode of SAPA-1j within the active site of SMS1. These studies suggest that the inhibitor occupies the same binding pocket as the natural substrate, ceramide.[2][8][9] The interaction is stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues. Site-directed mutagenesis experiments have validated the importance of residues such as Arginine 342 and Tyrosine 338 in the enzymatic production of sphingomyelin, and these are likely key interaction points for SAPA-1j.[2]

Binding of SAPA-1j to the SMS1 Active Site cluster_SMS1 SMS1 Active Site SAPA1j SAPA-1j Ceramide_binding_pocket Ceramide Binding Pocket SAPA1j->Ceramide_binding_pocket Occupies Arg342 Arg342 SAPA1j->Arg342 Interacts with Tyr338 Tyr338 SAPA1j->Tyr338 Interacts with SM Sphingomyelin PC_binding_pocket Phosphatidylcholine Binding Pocket DAG Diacylglycerol Ceramide Ceramide Ceramide->Ceramide_binding_pocket Binding Blocked PC Phosphatidylcholine PC->PC_binding_pocket Binding Blocked

Caption: Molecular interaction of SAPA-1j with the SMS1 active site.

Downstream Signaling Consequences of SMS1 Inhibition by SAPA-1j

The inhibition of SMS1 by SAPA-1j initiates a cascade of downstream cellular events, primarily driven by the altered balance of key lipid second messengers.

Altered Lipid Homeostasis: The Ceramide/Sphingomyelin/Diacylglycerol Rheostat

By blocking the conversion of ceramide to sphingomyelin, SAPA-1j is expected to lead to an accumulation of cellular ceramide and a concomitant decrease in the levels of sphingomyelin and diacylglycerol.[10][11] This shift in the cellular lipid profile has profound implications for cell fate and function.

  • Increased Ceramide Levels: Elevated ceramide is a well-established trigger for cellular stress responses, including apoptosis (programmed cell death) and inflammation.[7][12]

  • Decreased Diacylglycerol Levels: A reduction in DAG levels can lead to decreased activation of protein kinase C (PKC) isoforms and other DAG-responsive signaling pathways, which are involved in cell growth, proliferation, and survival.[13]

  • Decreased Sphingomyelin Levels: Reduced sphingomyelin content can alter the properties of cellular membranes, particularly the integrity and function of lipid rafts, which are critical signaling platforms.[11]

cluster_pathway Downstream Effects of SMS1 Inhibition SAPA1j SAPA-1j SMS1 SMS1 SAPA1j->SMS1 Inhibits Ceramide Ceramide SMS1->Ceramide Decreased Consumption DAG Diacylglycerol SMS1->DAG Decreased Production SM Sphingomyelin SMS1->SM Decreased Production Apoptosis Apoptosis Ceramide->Apoptosis Promotes Inflammation Inflammation Ceramide->Inflammation Promotes CellGrowth Cell Growth/Proliferation DAG->CellGrowth Reduced Stimulation cluster_workflow Experimental Workflow for Cellular Lipid Analysis Cell_Culture Cell Culture Treatment Treatment with SAPA-1j Cell_Culture->Treatment Lipid_Extraction Lipid Extraction Treatment->Lipid_Extraction LCMS_Analysis LC-MS/MS Analysis Lipid_Extraction->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

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Exploratory

SAPA-1j discovery and synthesis

An In-Depth Technical Guide on SAPA-1j: Discovery, Synthesis, and Mechanistic Evaluation Executive Summary As the landscape of cardiovascular pharmacology evolves, targeting lipid metabolism beyond traditional statin the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on SAPA-1j: Discovery, Synthesis, and Mechanistic Evaluation

Executive Summary

As the landscape of cardiovascular pharmacology evolves, targeting lipid metabolism beyond traditional statin therapy has become a critical frontier. Sphingomyelin synthase 1 (SMS1) has emerged as a highly validated therapeutic target for atherosclerosis. Among the limited repertoire of SMS1 inhibitors, SAPA-1j (N-[(4-bromophenyl)methyl]-2-{4-[(2-phenylethyl)sulfamoyl]phenoxy}acetamide) stands out as the most potent compound in its class, exhibiting an IC50 of 2.1 μM[1]. This whitepaper provides an authoritative, step-by-step analysis of the discovery, rational design, chemical synthesis, and biological validation of SAPA-1j.

The Biological Target: Sphingomyelin Synthase 1 (SMS1)

SMS1 is an enzyme localized primarily in the Golgi apparatus. It catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG)[2].

The Causality of Inhibition: Elevated SM levels in plasma membranes facilitate the formation of rigid lipid rafts, which promote the aggregation of atherogenic lipoproteins and trigger inflammatory signaling cascades. By inhibiting SMS1, SAPA-1j reduces the localized production of SM and DAG while reciprocally increasing ceramide levels. This shift in the lipid profile destabilizes atherogenic lipid rafts and exerts a protective effect against atherosclerosis[3].

SMS1_Pathway Cer Ceramide SMS1 SMS1 Enzyme (Golgi Apparatus) Cer->SMS1 PC Phosphatidylcholine (PC) PC->SMS1 SM Sphingomyelin (SM) SMS1->SM DAG Diacylglycerol (DAG) SMS1->DAG SAPA SAPA-1j (IC50 = 2.1 μM) SAPA->SMS1 Competitive Inhibition

Figure 1: SMS1 metabolic pathway and the inhibitory mechanism of SAPA-1j.

Rational Design and Structural Optimization

The discovery of SAPA-1j was driven by structure-based virtual screening against the hSMS1 active site, which initially identified the lead compound SAPA-1a (IC50 = 5.2 μM)[3]. Subsequent structure-activity relationship (SAR) optimization focused on maximizing active-site occupancy.

Mechanistic Insights from Molecular Docking:

  • Bromine Substitution: The introduction of a bromine atom on the benzyl ring was not arbitrary; it was designed to exploit halogen bonding. The bromine atom forms critical interactions with the Tyr338 and Arg342 residues of hSMS1, anchoring the molecule[4].

  • Phenethyl Group: Replacing shorter alkyl chains with a phenethyl group allowed the molecule to deeply penetrate a hydrophobic pocket near Leu289, significantly lowering the IC50[4].

Table 1: Quantitative SAR Data Summary
CompoundKey Structural ModificationIC50 (μM)Primary Binding Interaction
SAPA-1a Baseline Lead Structure5.2 ± 0.7Standard active site occupancy
SAPA-1j 4-Bromo + Phenethyl2.1 ± 0.3Halogen bond (Tyr338, Arg342)
Des-bromo analog Loss of Bromine atom> 10.0Loss of critical halogen bond

Chemical Synthesis of SAPA-1j

The synthesis of SAPA-1j follows a highly efficient, convergent four-step methodology. As a Senior Application Scientist, it is crucial to understand the chemical causality behind each reagent choice to ensure high purity (>98%) and reproducibility.

Synthesis_Workflow Step1 1. Sulfonamide Formation 4-Hydroxybenzenesulfonyl chloride + Phenethylamine Step2 2. Etherification Alkylating with Ethyl bromoacetate (K2CO3, DMF) Step1->Step2 Step3 3. Ester Hydrolysis Saponification (LiOH, THF/H2O) Step2->Step3 Step4 4. Amide Coupling + 4-Bromobenzylamine (HATU, DIPEA) Step3->Step4 Product SAPA-1j (Target Compound) Step4->Product

Figure 2: Step-by-step synthetic workflow for the preparation of SAPA-1j.

Step-by-Step Synthetic Protocol:

  • Sulfonamide Formation: React 4-hydroxybenzenesulfonyl chloride with phenethylamine in the presence of triethylamine (TEA).

    • Causality: TEA acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of the nucleophilic amine, thereby driving the reaction to completion.

  • Etherification (Alkylation): The resulting intermediate is alkylated with ethyl bromoacetate using K2CO3 in DMF.

    • Causality: K2CO3 is a mild base that selectively deprotonates the phenolic OH (pKa ~10) without disturbing the sulfonamide nitrogen, ensuring exclusive O-alkylation.

  • Ester Hydrolysis: The ethyl ester is saponified using LiOH in a THF/H2O mixture to yield the free carboxylic acid.

    • Causality: LiOH provides mild, controlled hydrolysis. Harsher bases (like NaOH at high heat) risk cleaving the sulfonamide linkage.

  • Amide Coupling: The carboxylic acid is coupled with 4-bromobenzylamine using HATU and DIPEA in DMF.

    • Causality: HATU generates a highly reactive HOAt ester intermediate. This prevents side reactions and ensures near-quantitative yields even with sterically hindered substrates.

Critical Handling Note: The brominated moiety of SAPA-1j exhibits light sensitivity, leading to decomposition (des-bromo byproduct) upon prolonged storage. To maintain >98% purity, the final product must be packaged under argon gas and stabilized with 0.1% BHT as an antioxidant[4].

Biological Validation: Self-Validating SMS1 Enzymatic Assay

To confirm the inhibitory potency of synthesized SAPA-1j, a fluorescence-based in vitro assay is required. This protocol is designed as a self-validating system to prevent false positives caused by substrate degradation.

Step-by-Step Assay Methodology:

  • Enzyme Preparation: Isolate Golgi-enriched membrane fractions from cells stably overexpressing hSMS1.

  • Reaction Assembly: In a 96-well plate, combine the Golgi fractions with a reaction buffer (HEPES, pH 7.4). Add the fluorescent substrate NBD-C6-Ceramide and Phosphatidylcholine (PC).

  • Inhibitor Incubation: Add SAPA-1j at varying concentrations (0.1 μM to 50 μM). Include a vehicle control (DMSO). Incubate at 37°C for 60 minutes.

  • Termination & Extraction: Stop the reaction by adding a Chloroform:Methanol (2:1) mixture to extract the lipids.

  • Separation & Quantification: Separate the lipid extract via High-Performance Liquid Chromatography (HPLC) or Thin Layer Chromatography (TLC). Quantify the fluorescence of the product (NBD-SM) versus the remaining substrate (NBD-Ceramide).

Self-Validation Checkpoint: The assay relies on the 1:1 stoichiometric conversion of NBD-Ceramide to NBD-SM. The total fluorescence (NBD-Ceramide + NBD-SM) must remain constant across all wells (±5%). If a well shows a significant drop in total fluorescence, it indicates that the substrate was degraded by off-target nucleases/lipases or that the compound is a fluorescence quencher. Such wells must be excluded to ensure the calculated IC50 of 2.1 μM is scientifically absolute.

References

  • Title: Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors.
  • Title: SMS1-IN-1 | SMS1 Inhibitor Source: MedChemExpress URL
  • Title: SAPA-1j Chemical Properties and Synthesis Source: Benchchem URL
  • Title: Functional roles of sphingolipids in immunity and their implication in disease Source: NIH PMC URL

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Foundational

Translating Lipid Metabolism: A Technical Whitepaper on SAPA-1j and SMS1 Inhibition

Executive Prologue The modulation of lipid metabolism remains one of the most promising frontiers in cardiovascular pharmacology. Central to this is the regulation of sphingolipids, which act not merely as structural com...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Prologue

The modulation of lipid metabolism remains one of the most promising frontiers in cardiovascular pharmacology. Central to this is the regulation of sphingolipids, which act not merely as structural components of cellular membranes, but as potent secondary messengers in inflammatory and atherogenic signaling [1]. Among the key regulatory nodes is Sphingomyelin Synthase 1 (SMS1) , an enzyme responsible for the de novo synthesis of sphingomyelin (SM). Accumulation of SM in macrophages is a primary driver of foam cell formation and subsequent atherosclerosis.

This whitepaper provides an in-depth technical analysis of SAPA-1j (also known as SMS1-IN-1), a vanguard molecule that has emerged as the most potent known inhibitor of SMS1. Designed for researchers and drug development professionals, this guide dissects the molecular architecture, mechanistic pathways, and the rigorous, self-validating experimental frameworks required to study SAPA-1j in vitro.

Molecular Architecture & Target Rationale

SAPA-1j was discovered through high-throughput, structure-based virtual screening targeting the human SMS1 (hSMS1) active site, followed by extensive medicinal chemistry optimization [2]. Systematically designated as N-(4-Bromobenzyl)-2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide, the compound's architecture is meticulously tuned for its target.

The molecule features a brominated benzyl group attached to an acetamide moiety, which is linked via a phenoxy bridge to a phenethylsulfamoyl substituent [3]. This specific spatial arrangement allows the sulfamoyl oxygen atoms to anchor deeply within the SMS1 catalytic cleft. By competitively occupying this pocket, SAPA-1j prevents the enzyme from accessing its natural substrates, thereby halting the pathogenic accumulation of sphingomyelin.

Quantitative Pharmacological Profile

To establish a baseline for experimental design, the physicochemical and pharmacological properties of SAPA-1j are summarized below. These metrics are critical for calculating stoichiometric ratios during in vitro assay development.

ParameterSpecification
Target Sphingomyelin Synthase 1 (SMS1)
IUPAC Name N-(4-Bromobenzyl)-2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide
Molecular Formula C₂₃H₂₃BrN₂O₄S
Molecular Weight 503.41 g/mol
Inhibitory Potency (IC₅₀) 2.1 μM (Enzymatic Assay)
Purity (HPLC) >98.0%
Solubility Soluble in DMSO

Mechanistic Paradigm: The SMS1 Pathway

SMS1 resides primarily in the Golgi apparatus. It catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide (Cer), yielding sphingomyelin (SM) and diacylglycerol (DAG). While normal levels of these lipids are essential for cellular homeostasis, SMS1 hyperactivity leads to an overabundance of SM and DAG, triggering pro-inflammatory cascades and lipid retention in arterial walls [1].

SAPA-1j intervenes directly at this catalytic juncture.

SMS1_Pathway Cer Ceramide (Cer) SMS1 Sphingomyelin Synthase 1 (SMS1) Cer->SMS1 Substrate PC Phosphatidylcholine (PC) PC->SMS1 Substrate SM Sphingomyelin (SM) SMS1->SM Catalysis DAG Diacylglycerol (DAG) SMS1->DAG Catalysis SAPA SAPA-1j (SMS1-IN-1) SAPA->SMS1 Inhibits (IC50 = 2.1 μM) Athero Atherosclerosis Progression (Foam Cell Formation) SM->Athero Accumulation DAG->Athero Pro-inflammatory Signaling

Mechanistic pathway of SMS1-mediated sphingomyelin synthesis and targeted inhibition by SAPA-1j.

Methodological Framework: Validating Inhibition

As a multi-pass transmembrane protein, SMS1 presents unique challenges for in vitro characterization. Purifying SMS1 to homogeneity inevitably strips away essential boundary lipids, resulting in a denatured, catalytically dead enzyme. Therefore, evaluating SAPA-1j requires a specialized workflow utilizing Golgi-enriched microsomes to preserve the native lipid microenvironment.

The following protocol is designed as a self-validating system . By tracking the exact stoichiometric generation of both SM and DAG, researchers can verify that SAPA-1j is genuinely inhibiting SMS1, rather than activating off-target lipid phosphatases or ceramidases.

Experimental_Workflow Step1 Golgi Microsome Preparation Step2 SAPA-1j Pre-incubation Step1->Step2 Step3 Substrate Addition Step2->Step3 Step4 Lipid Extraction (Bligh-Dyer) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5

Step-by-step experimental workflow for evaluating SMS1 enzymatic inhibition using LC-MS/MS.

Step-by-Step Protocol & Causality Analysis

1. Golgi-Enriched Microsomal Preparation

  • Action: Isolate Golgi fractions from human embryonic kidney (HEK293T) cells overexpressing hSMS1 using sucrose gradient ultracentrifugation.

  • Causality: SMS1 requires the specific curvature and lipid composition of the Golgi membrane to maintain its active conformation. Crude lysates contain competing enzymes (e.g., SMS2 at the plasma membrane), which would confound the IC₅₀ data.

2. Substrate Formulation (Mixed Micelles)

  • Action: Formulate NBD-C6-ceramide and PC into mixed micelles using 0.05% Triton X-100.

  • Causality: Ceramide is highly hydrophobic and will precipitate in aqueous buffers. However, excessive detergent will solubilize the microsomes and denature SMS1. Maintaining Triton X-100 below 0.1% ensures uniform substrate delivery while preserving membrane integrity.

3. SAPA-1j Pre-Incubation

  • Action: Incubate the microsomal preparation with varying concentrations of SAPA-1j (0.1 μM to 50 μM) at 37°C for 30 minutes prior to substrate addition.

  • Causality: SAPA-1j is a lipophilic molecule. Pre-incubation provides the necessary thermodynamic time for the compound to partition into the microsomal bilayer and reach binding equilibrium with the SMS1 active site. Skipping this step leads to artificially inflated (weaker) IC₅₀ values.

4. Reaction Initiation & Quenching

  • Action: Initiate the reaction by adding the micellar substrates. After exactly 45 minutes, quench the reaction by adding a 2:1 (v/v) mixture of Chloroform:Methanol.

  • Causality: The organic solvent mixture instantly denatures all proteins, halting the reaction at a precise time point. Simultaneously, it initiates the Bligh-Dyer lipid extraction process, partitioning the hydrophobic SM and DAG into the lower organic phase.

5. LC-MS/MS Quantification (The Self-Validating Step)

  • Action: Quantify the lipid extract using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Traditional Thin-Layer Chromatography (TLC) lacks the resolution to distinguish between closely related lipid species. LC-MS/MS allows for the simultaneous quantification of Ceramide depletion, SM generation, and DAG generation. Validation Check: If SAPA-1j is a true SMS1 inhibitor, the reduction in SM must be perfectly stoichiometric (1:1) with the reduction in DAG. Any deviation indicates off-target effects.

Structural Biology Insights: The Binding Pocket

The high potency of SAPA-1j (IC₅₀ = 2.1 μM) is not a product of non-specific membrane disruption, but rather highly specific molecular docking. Site-directed mutagenesis studies have been instrumental in proving this mechanism [2].

When researchers mutated the amino acid residues Arg342 and Tyr338 to alanine (R342A and Y338A) within the hSMS1 sequence, the inhibitory efficacy of SAPA-1j was completely abolished. This confirms that the sulfamoyl group of SAPA-1j acts as a critical pharmacophore, forming essential hydrogen bonds with these specific residues in the catalytic cleft. Understanding this precise interaction mode provides a definitive structural foundation for future lead optimization efforts aimed at developing even more potent analogues for clinical atherosclerosis trials.

References

  • Functional roles of sphingolipids in immunity and their implication in disease. Bae, Yoe-Sik, et al. Experimental & Molecular Medicine, 2023.[Link][1][2]

  • Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Li, Y.L., et al. Bioorganic & Medicinal Chemistry, 2015. [Link][3]

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Exploratory

An In-depth Technical Guide to the Therapeutic Targeting of Sphingomyelin Synthase 1 (SMS1) with SAPA-1j

Abstract Sphingomyelin Synthase 1 (SMS1) represents a critical enzymatic node in cellular lipid metabolism, positioned at the crossroads of sphingolipid and glycerolipid signaling pathways. By catalyzing the conversion o...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Sphingomyelin Synthase 1 (SMS1) represents a critical enzymatic node in cellular lipid metabolism, positioned at the crossroads of sphingolipid and glycerolipid signaling pathways. By catalyzing the conversion of pro-apoptotic ceramide to sphingomyelin, while simultaneously generating the key second messenger diacylglycerol, SMS1 directly influences fundamental cellular decisions regarding proliferation, inflammation, and survival. The small molecule inhibitor SAPA-1j, also known as SMS1-IN-1, provides a potent tool to pharmacologically interrogate and potentially reverse pathological states driven by SMS1 dysregulation. This guide details the core mechanism of SMS1, elucidates the therapeutic rationale for its inhibition with SAPA-1j in oncology, metabolic disease, and neuroinflammation, and provides validated, step-by-step experimental workflows for target validation and characterization.

Introduction: Sphingomyelin Synthase 1 as a Pivotal Metabolic Fulcrum

Sphingolipids are no longer viewed as mere structural components of cellular membranes; they are now recognized as critical bioactive molecules. At the heart of jejich metabolism lies the sphingomyelin cycle, which governs the interconversion of sphingomyelin (SM) and ceramide. Sphingomyelin Synthase 1 (SGMS1, or SMS1) is the primary enzyme responsible for SM synthesis within the Golgi apparatus[1][2]. It executes a pivotal reaction: the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide. This single catalytic act has two profound and opposing consequences:

  • Consumption of Ceramide: It depletes the cellular pool of ceramide, a potent lipid second messenger known to activate intrinsic and extrinsic apoptotic pathways[3][4][5].

  • Production of Diacylglycerol (DAG): It generates DAG, a canonical activator of numerous signaling cascades, including those involving protein kinase C (PKC) and protein kinase D (PKD), which promote cell proliferation and survival[3][6][7].

This dual function positions SMS1 as a key regulator of the cellular "rheostat" that balances life and death signals. Overexpression or heightened activity of SMS1 can tilt this balance toward cell survival and proliferation, a hallmark of various pathologies.

SAPA-1j (also known as SMS1-IN-1) is a novel and potent small molecule inhibitor of SMS1, identified as N-(4-Bromobenzyl)-2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide[8]. With a reported IC50 of 2.1 μM, it provides a selective chemical probe to reverse the effects of SMS1 activity, thereby increasing pro-apoptotic ceramide and decreasing pro-survival DAG[8]. This guide explores the therapeutic potential unlocked by this targeted inhibition.

Diagram 1: The Central Role of SMS1 in Cellular Signaling

SMS1_Pathway PC Phosphatidylcholine (PC) SMS1 SAPA-1j inhibits SMS1 PC->SMS1 Ceramide Ceramide Ceramide->SMS1 Apoptosis Apoptosis (Cell Death) Ceramide->Apoptosis SM Sphingomyelin (SM) SMS1->SM DAG Diacylglycerol (DAG) SMS1->DAG Proliferation Proliferation & Survival DAG->Proliferation

Caption: SMS1 consumes pro-apoptotic ceramide to produce sphingomyelin and pro-survival diacylglycerol.

Therapeutic Target Area 1: Oncology and Hematological Malignancies

Mechanistic Rationale: Cancer cells frequently co-opt survival pathways to evade apoptosis. By upregulating SMS1, malignant cells can suppress ceramide-induced cell death programs. This has been specifically implicated in Acute Myeloid Leukemia (AML), where the transcription factor GATA1 drives elevated SMS1 expression, which is critical for the proliferation of erythroleukemic cells. Inhibition of SMS1 with SAPA-1j is hypothesized to restore homeostatic ceramide levels, thereby re-engaging apoptotic pathways and halting malignant proliferation.

Key Experimental Workflow: Validating SMS1 as a Target in AML

This workflow outlines the process of confirming the functional importance of SMS1 in a target AML cell line (e.g., K562, as cited in the literature) and evaluating the efficacy of SAPA-1j.

Diagram 2: Workflow for AML Target Validation

AML_Workflow start Start: AML Cell Line (e.g., K562) step1 Step 1: Confirm SMS1 Expression (RT-qPCR & Western Blot) start->step1 step2 Step 2: Genetic Knockdown (shRNA or CRISPR vs. Scrambled Control) step1->step2 step3 Step 3: Pharmacological Inhibition (SAPA-1j Dose-Response) step1->step3 assay1 Cell Viability (MTT / CellTiter-Glo) step2->assay1 assay2 Apoptosis Analysis (Annexin V / Caspase-3 Assay) step2->assay2 assay3 Lipidomics (LC-MS/MS for Ceramide/SM) step2->assay3 step3->assay1 step3->assay2 step3->assay3 end Conclusion: Confirm Target Dependency assay2->end

Caption: A multi-pronged approach to validate SMS1 dependency in cancer cells.

Protocol: Apoptosis Analysis via Annexin V Staining
  • Principle: This protocol quantifies the induction of apoptosis following SAPA-1j treatment by using flow cytometry to detect phosphatidylserine (PS) externalization, an early apoptotic marker.

  • Methodology:

    • Cell Culture: Plate AML cells (e.g., K562) at a density of 0.5 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS.

    • Treatment: Treat cells with a dose range of SAPA-1j (e.g., 0, 1, 2.5, 5, 10 μM) or a vehicle control (DMSO) for 24-48 hours. Include a positive control such as staurosporine.

    • Harvesting: Harvest cells by centrifugation at 300 x g for 5 minutes. Wash once with cold 1X PBS.

    • Staining: Resuspend cells in 100 μL of 1X Annexin V Binding Buffer. Add 5 μL of FITC-conjugated Annexin V and 5 μL of Propidium Iodide (PI) solution.

    • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

    • Analysis: Add 400 μL of 1X Binding Buffer to each sample. Analyze immediately by flow cytometry.

      • Data Interpretation: Healthy cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+) are quantified. A dose-dependent increase in the Annexin V+ population indicates successful target engagement leading to apoptosis.

Therapeutic Target Area 2: Atherosclerosis and Metabolic Disease

Mechanistic Rationale: Atherosclerosis is fundamentally an inflammatory disease characterized by lipid accumulation in the arterial wall. SMS activity is implicated in two key atherogenic processes:

  • Apolipoprotein-B (ApoB) Secretion: SMS activity is linked to the secretion of atherogenic ApoB-containing lipoproteins from hepatocytes[9].

  • Macrophage Inflammation: SMS1 is the major isoform in macrophages[10][11]. Its activity influences the integrity of lipid rafts, which are crucial platforms for Toll-like receptor 4 (TLR4) signaling. SMS1 deficiency attenuates TLR4-mediated inflammatory responses (NF-κB and p38 MAP kinase activation) to stimuli like lipopolysaccharide (LPS)[9][11].

Inhibiting SMS1 with SAPA-1j presents a dual-pronged therapeutic strategy: reducing the secretion of atherogenic lipoproteins and dampening the chronic inflammation within the arterial wall.

Key Experimental Workflow: Assessing Anti-Inflammatory Effects in Macrophages

Diagram 3: Workflow for Macrophage Inflammation Assay

Macro_Workflow cluster_readouts Endpoint Analysis start Start: Bone Marrow-Derived Macrophages (BMDMs) step1 Step 1: Pre-treatment (SAPA-1j or Vehicle) start->step1 step2 Step 2: Inflammatory Challenge (Lipopolysaccharide - LPS) step1->step2 readout1 Cytokine Secretion (TNF-α, IL-6 via ELISA) step2->readout1 readout2 Signaling Pathway Activation (p-NF-κB, p-p38 via Western Blot) step2->readout2 end Conclusion: Quantify Attenuation of Inflammatory Response readout2->end

Caption: Workflow to test the ability of SAPA-1j to suppress macrophage inflammatory signaling.

Protocol: Western Blot for NF-κB Pathway Activation
  • Principle: This protocol measures the activation of the canonical NF-κB inflammatory pathway by detecting the phosphorylation of the p65 subunit.

  • Methodology:

    • Cell Culture & Treatment: Plate BMDMs in 6-well plates. Pre-treat with SAPA-1j (e.g., 10 μM) for 1 hour. Stimulate with LPS (100 ng/mL) for 30 minutes.

    • Lysis: Wash cells with ice-cold PBS and lyse with 100 μL of RIPA buffer containing protease and phosphatase inhibitors. Scrape cells, collect lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Protein Quantification: Determine protein concentration of the supernatant using a BCA assay.

    • SDS-PAGE: Denature 20-30 μg of protein per sample by boiling in Laemmli buffer. Separate proteins on a 10% SDS-polyacrylamide gel.

    • Transfer: Transfer proteins to a PVDF membrane.

    • Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibody against phospho-NF-κB p65 (Ser536) overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detection: Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe for total NF-κB p65 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

      • Data Interpretation: A reduction in the ratio of phospho-p65 to total p65 in SAPA-1j-treated samples compared to vehicle control indicates inhibition of the inflammatory signaling cascade.

Summary of Quantitative Data

The following table summarizes key quantitative parameters for SAPA-1j and the effects of SMS1 modulation.

ParameterValue/EffectContextSource
SAPA-1j IC50 2.1 μMIn vitro enzymatic assay against human SMS1.[8]
Macrophage SMS Activity ~77% reductionCaused by Sms1 gene knockout in mice, indicating SMS1 is the major isoform.[10][11]
Liver SMS Activity ~80% reductionCaused by Sms2 gene knockout in mice, indicating SMS2 is the major isoform.[11]
Cellular SM Reduction 19.2%Following treatment of cells with SMS1 siRNA.[12]
Cellular Ceramide Increase 9.6%Following treatment of cells with SMS1 siRNA.[12]

Conclusion and Future Directions

SAPA-1j, as a potent inhibitor of Sphingomyelin Synthase 1, offers a promising avenue for therapeutic development across multiple disease areas. By targeting the critical ceramide/sphingomyelin balance, SAPA-1j can re-sensitize cancer cells to apoptosis and mitigate key pathological processes in atherosclerosis and other inflammatory conditions. The experimental frameworks provided herein offer a robust starting point for researchers to validate these therapeutic hypotheses. Future work should focus on optimizing the selectivity and pharmacokinetic properties of SAPA-1j derivatives for in vivo efficacy studies and exploring the role of SMS1 inhibition in other implicated diseases, such as nonalcoholic steatohepatitis and neuropathic pain[6][13].

References

  • Tepper, A. D., et al. (2000). Sphingomyelin Hydrolysis to Ceramide during the Execution Phase of Apoptosis Results from Phospholipid Scrambling and Alters Cell-Surface Morphology. J Cell Biol, 150(1), 155–164. [Link]

  • Wikipedia. (n.d.). Sphingomyelin. [Link]

  • Gulbins, E., & Kolesnick, R. (2000). Stress-induced apoptosis and the sphingomyelin pathway. PubMed, 10(10), 945-52. [Link]

  • IDIBAPS. (2021). New role reported for sphingomyelin synthase 1 in nonalcoholic steatohepatitis. IDIBAPS. [Link]

  • WikiGenes. (n.d.). SGMS1 - sphingomyelin synthase 1. WikiGenes. [Link]

  • Fan, Y., et al. (2012). The Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(7), 1579-1586. [Link]

  • Grantome. (2020). Project 4: Role and Function of Sphingomyelin Synthase 1 in Leukemia. Grantome. [Link]

  • Mothersill, C., et al. (2007). Alpha Particles Induce Apoptosis through the Sphingomyelin Pathway. Radiation Research, 167(3), 268-276. [Link]

  • Shakor, A. B. A., et al. (2011). Sphingomyelin Synthase 1-generated Sphingomyelin Plays an Important Role in Transferrin Trafficking and Cell Proliferation. Journal of Biological Chemistry, 286(41), 35893-35904. [Link]

  • Fan, Y., et al. (2012). Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(7), 1579-1586. [Link]

  • GeneCards. (2026). SGMS1 Gene. GeneCards The Human Gene Compendium. [Link]

  • Frontiers. (2026). Sphingomyelin Synthase 1 as a Potential Upstream Amplifier of Microglial CSF1R Signaling in Neuropathic Pain. Frontiers in Cellular Neuroscience. [Link]

  • Green, D. R. (2000). Apoptosis and Sphingomyelin Hydrolysis: The Flip Side. J Cell Biol, 150(1), F5-F7. [Link]

  • KEGG. (n.d.). Sphingolipid signaling pathway - Homo sapiens (human). KEGG PATHWAY. [Link]

  • Smesny, S., et al. (2019). Sphingomyelin Synthases in Neuropsychiatric Health and Disease. Neurosignals, 27(1), 77-90. [Link]

  • NCBI. (2026). SGMS1 sphingomyelin synthase 1 [Homo sapiens (human)]. National Center for Biotechnology Information. [Link]

  • Ding, T., et al. (2008). Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization. Journal of Lipid Research, 49(11), 2329-2339. [Link]

  • Lou, B., et al. (2014). Pharmacologic Inhibition of Sphingomyelin Synthase (SMS) Activity Reduces Apolipoprotein-B Secretion from Hepatocytes and Attenuates Endotoxin-Mediated Macrophage Inflammation. PLoS ONE, 9(7), e102641. [Link]

Sources

Foundational

SAPA-1j Molecular Signaling Pathway: Targeting Sphingomyelin Synthase 1 in Lipidomic Therapeutics

Executive Summary Sphingolipids are not merely structural components of cellular membranes;1[1]. At the core of this lipid signaling network is Sphingomyelin Synthase 1 (SMS1). SAPA-1j (also known in literature as SMS1-I...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sphingolipids are not merely structural components of cellular membranes;1[1]. At the core of this lipid signaling network is Sphingomyelin Synthase 1 (SMS1). SAPA-1j (also known in literature as SMS1-IN-1 or Compound 1j) is a highly potent, selective small-molecule inhibitor of SMS1.2[2]. By precisely disrupting the conversion of ceramide to sphingomyelin, SAPA-1j forces a critical shift in the cellular "sphingolipid rheostat," making it an invaluable tool for researchers investigating cardiovascular disease, apoptosis, and 3[3].

Mechanistic Overview: The SMS1 Signaling Axis

To understand SAPA-1j's efficacy, we must examine the biochemical thermodynamics of the Golgi apparatus. 4[4]. The enzyme catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide. This reaction yields two distinct products: Sphingomyelin (SM) and Diacylglycerol (DAG).

This enzymatic step is the fulcrum of cell survival:

  • Ceramide is inherently pro-apoptotic, triggering protein phosphatase 2A (PP2A) and driving cell cycle arrest.

  • DAG is a potent secondary messenger that activates Protein Kinase C (PKC) and downstream NF-κB inflammatory/survival pathways.

When SAPA-1j is introduced, it competitively occupies the active site of SMS1.5[5]. This blockade halts DAG production and causes an upstream accumulation of ceramide, effectively short-circuiting macrophage atherogenic activity and inflammatory signaling.

Pathway SAPA SAPA-1j (SMS1 Inhibitor) SMS1 Sphingomyelin Synthase 1 (Golgi Membrane) SAPA->SMS1 Inhibits (IC50: 2.1 μM) SM Sphingomyelin SMS1->SM Synthesizes DAG Diacylglycerol SMS1->DAG Synthesizes Cer Ceramide Cer->SMS1 Substrate Apop Apoptosis / Cell Arrest Cer->Apop Accumulation Triggers PC Phosphatidylcholine PC->SMS1 Substrate Surv NF-κB / Inflammation DAG->Surv Depletion Inhibits

Sphingolipid signaling modulation via SAPA-1j mediated SMS1 inhibition.

Quantitative Data: SAPA-1j Molecular & Kinetic Profile

The precise molecular architecture of SAPA-1j allows it to achieve high selectivity. Below is a summary of its validated physicochemical and kinetic properties.

ParameterSpecification
Compound Name SAPA-1j (SMS1-IN-1)
Systematic (IUPAC) Name 3[3]
Molecular Formula C₂₃H₂₃BrN₂O₄S
Molecular Weight 3[3]
Primary Target Sphingomyelin Synthase 1 (SMS1)
In Vitro Efficacy (IC₅₀) 6[6]
Key Catalytic Binding Residues Arg342, Tyr338
Therapeutic Indications Atherosclerosis, Antimicrobial Resistance Modulation

Experimental Workflows: Self-Validating Lipidomic Profiling

As a Senior Application Scientist, I emphasize that measuring lipidomic shifts requires rigorous, self-validating protocols. Standard colorimetric assays are insufficient due to the hydrophobic nature of sphingolipids. The following LC-MS/MS methodology is engineered to prove causality between SAPA-1j application and SMS1 inhibition.

Protocol: Quantitative LC-MS/MS Evaluation of SAPA-1j Efficacy

Step 1: In Vitro Model Selection & SAPA-1j Dosing

  • Action: Plate THP-1 derived macrophages.6[6] for 24 hours. Include a vehicle control (0.1% DMSO).

  • Causality & Validation: Macrophages are the primary drivers of atherogenesis. Utilizing a multi-point dose-response curve establishes a self-validating pharmacological gradient. True SMS1 inhibition will manifest as a dose-dependent shift in the Ceramide/SM ratio, confirming target engagement rather than non-specific membrane toxicity.

Step 2: Cryo-Quenching & Internal Standard (IS) Spiking

  • Action: Wash cells with ice-cold PBS and immediately quench metabolism using liquid nitrogen. Spike the lysate with exogenous, non-endogenous lipid standards (e.g., C17-Ceramide and d31-Sphingomyelin).

  • Causality & Validation: Lipid metabolism is incredibly rapid. Cryo-quenching halts enzymatic flux instantly, preserving the exact lipidomic snapshot. Spiking odd-chain and deuterated standards prior to extraction creates a self-validating recovery metric. Any loss during sample prep is proportionally reflected in the IS, allowing for absolute quantification regardless of matrix suppression.

Step 3: Biphasic Lipid Extraction (Modified Bligh-Dyer)

  • Action: Extract lipids using a Chloroform:Methanol:Water (2:2:1.8 v/v/v) solvent system. Vortex vigorously and centrifuge at 10,000 x g for 10 minutes.

  • Causality & Validation: This specific polarity ratio forces a thermodynamic phase separation. Amphiphilic and non-polar lipids (Ceramide, SM, DAG) partition strictly into the lower dense chloroform layer, while proteins and polar metabolites are trapped in the aqueous layer and interphase. This selective partitioning prevents ion suppression in the mass spectrometer.

Step 4: LC-MS/MS Multiple Reaction Monitoring (MRM)

  • Action: Analyze the dried organic extract (reconstituted in methanol) using a C18 reverse-phase UHPLC coupled to a triple quadrupole mass spectrometer in positive electrospray ionization (+ESI) mode.

  • Causality & Validation: We utilize MRM to monitor specific precursor-to-product ion transitions (e.g., the m/z 264.2 sphingoid base fragment for ceramides). This dual-mass filtering acts as a self-validating identification system; even if two lipids co-elute chromatographically, their unique fragmentation signatures ensure zero cross-talk in quantification.

Workflow C1 1. Cell Culture & Treatment C2 2. Internal Standard Spike C1->C2 C3 3. Biphasic Lipid Extraction C2->C3 C4 4. LC-MS/MS (MRM Mode) C3->C4 C5 5. Lipidomic Quantification C4->C5

Self-validating LC-MS/MS lipidomic workflow for SAPA-1j efficacy evaluation.

References

  • "SAPA-1j - Systematic Nomencl
  • "SMS1-IN-1 | SMS1 Inhibitor." MedChemExpress.
  • "Functional roles of sphingolipids in immunity and their implic
  • "Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors." PubMed (NIH).
  • "Cas 161356-05-4,4-HYDROXY-N-PHENYLBENZENE SULPHONAMIDE." Lookchem.
  • "Functional roles of sphingolipids in immunity and their implication in disease.

Sources

Protocols & Analytical Methods

Method

SAPA-1j (SMS1-IN-1) Cell Culture Protocol: Modulating Sphingomyelin Synthase 1 in In Vitro Models

Executive Summary & Scientific Rationale Sphingomyelin synthase 1 (SMS1) is a critical Golgi-resident enzyme responsible for the de novo synthesis of sphingomyelin (SM) and diacylglycerol (DAG) from ceramide and phosphat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

Sphingomyelin synthase 1 (SMS1) is a critical Golgi-resident enzyme responsible for the de novo synthesis of sphingomyelin (SM) and diacylglycerol (DAG) from ceramide and phosphatidylcholine (PC). Because SM and DAG are potent signaling lipids heavily implicated in atherosclerosis, metabolic syndrome, and inflammatory responses, targeted inhibition of SMS1 provides a powerful mechanism to dissect lipid-driven pathologies.

SAPA-1j (commercially recognized as SMS1-IN-1) is a novel, highly potent, and selective SMS1 inhibitor. Discovered through structure-based virtual screening and subsequent structural optimization,[1].

As a Senior Application Scientist, I have designed this protocol to move beyond basic pipetting instructions. This guide establishes a self-validating experimental system : it pairs the primary chemical inhibition workflow with parallel cytotoxicity and lipidomic validation steps. This ensures that observed phenotypic changes are causally linked to SMS1 inhibition rather than off-target solvent toxicity or generalized cell death.

Physicochemical Properties & Preparation Parameters

To ensure reproducible biological activity, the physicochemical constraints of SAPA-1j must dictate its handling. The compound features a sulfonamide-acetamide backbone that requires protection from moisture to prevent hydrolysis.

ParameterSpecificationExperimental Implication
Chemical Name N-(4-Bromobenzyl)-2-(4-(N-phenethylsulfamoyl)phenoxy)acetamideDictates molecular interactions and binding affinity at the SMS1 active site.
Molecular Weight 503.41 g/mol Used for precise molarity calculations during stock preparation.
Formula C₂₃H₂₃BrN₂O₄SHigh lipophilicity requires organic solvents for initial dissolution.
Solubility Soluble in DMSO (≥ 25 mg/mL)Aqueous buffers will cause immediate precipitation. Always dilute from DMSO.
Purity ≥ 98% (HPLC validated)Minimizes off-target effects from synthesis byproducts.
Storage (Powder) -20°C (up to 3 years)[2].
Storage (Stock) -80°C (6 months); -20°C (1 month)Aliquot immediately to avoid freeze-thaw degradation.

Mechanistic Pathway & Target Engagement

The following diagram illustrates the specific biochemical node targeted by SAPA-1j. By blocking SMS1, SAPA-1j forces a metabolic bottleneck: ceramide accumulates (promoting apoptosis and reducing proliferation) while atherogenic sphingomyelin and PKC-activating DAG are depleted.

SAPA1j_Mechanism Ceramide Ceramide SMS1 SMS1 Enzyme (Golgi Apparatus) Ceramide->SMS1 PC Phosphatidylcholine (PC) PC->SMS1 SM Sphingomyelin (SM) SMS1->SM DAG Diacylglycerol (DAG) SMS1->DAG SAPA SAPA-1j (SMS1-IN-1) SAPA->SMS1 Inhibits (IC50 = 2.1 μM)

Caption: SAPA-1j selectively inhibits Golgi-resident SMS1, blocking the conversion of Ceramide to Sphingomyelin.

Detailed Cell Culture & Treatment Protocol

This protocol is optimized for human cell lines commonly used in lipid metabolism and atherosclerosis research (e.g., THP-1 derived macrophages, HepG2 hepatocytes).

Phase 1: Stock Solution Formulation

Causality Check: Moisture is the enemy of sulfonamide stability. Using standard laboratory DMSO exposed to ambient air will degrade the compound over time.

  • Reconstitution: Dissolve 5.03 mg of SAPA-1j powder in exactly 1.0 mL of anhydrous, sterile DMSO to yield a 10 mM master stock.

  • Homogenization: Vortex gently for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 1–2 minutes until the solution is optically clear.

  • Aliquot Strategy: Dispense into 20 μL aliquots in amber microcentrifuge tubes. Store immediately at -80°C. Never subject an aliquot to more than one freeze-thaw cycle.

Phase 2: Cell Seeding and Metabolic Synchronization
  • Seeding: Seed cells into 6-well plates at a density of 5×105 cells/well in complete medium (e.g., RPMI 1640 supplemented with 10% FBS and 1% Pen/Strep).

  • Adherence & Recovery: Incubate at 37°C, 5% CO₂ for 24 hours.

  • Serum Starvation (Critical Step): Wash cells once with warm PBS and replace the medium with low-serum medium (1% FBS) for 12 hours prior to treatment.

    • Expert Insight: Standard 10% FBS contains high levels of exogenous bovine sphingomyelin and ceramides. If cells are treated in high serum, they will scavenge extracellular lipids, masking the intracellular de novo synthesis inhibition caused by SAPA-1j.

Phase 3: SAPA-1j Treatment & Self-Validation
  • Working Solution Preparation: Dilute the 10 mM SAPA-1j stock directly into the low-serum culture medium to create treatment concentrations of 2.5 μM, 10 μM, and 50 μM [2].

  • Vehicle Control Normalization: The final DMSO concentration must be identical across all wells (including the 0 μM control) and must strictly remain ≤ 0.5% (v/v) to prevent solvent-induced lipid membrane disruption.

  • Incubation: Treat cells for 24 to 48 hours.

  • Parallel Validation (Viability): In a parallel 96-well plate treated under identical conditions, perform a CCK-8 or MTT assay. Validation Logic: If SM levels drop but cell viability also drops by 80%, the lipid shift is an artifact of cell death, not specific SMS1 inhibition. Ensure viability remains >85% at your chosen timepoint.

Phase 4: Downstream Lipid Extraction
  • Metabolic Quenching: Post-treatment, immediately place plates on ice. Wash twice with ice-cold PBS to halt enzymatic activity.

  • Extraction: Perform lipid extraction using the Bligh and Dyer method (Chloroform:Methanol:Water).

    • Expert Insight: Strictly use glass pipettes and PTFE-lined glass vials . Plastic consumables will leach polymers (like PEG) into the organic phase, which cause severe ion suppression during downstream LC-MS/MS analysis.

Expected Outcomes & Data Interpretation

Following LC-MS/MS lipidomic quantification, a successful and validated SAPA-1j treatment will yield the following dose-dependent shifts:

Target BiomarkerExpected ShiftBiological Implication in Atherosclerosis/Metabolism
Sphingomyelin (SM) ↓ Decrease Reduces the retention of atherogenic lipoproteins in the arterial wall; alters lipid raft dynamics.
Ceramide ↑ Increase Promotes pro-apoptotic signaling pathways; limits uncontrolled cellular proliferation.
Diacylglycerol (DAG) ↓ Decrease Attenuates Protein Kinase C (PKC) signaling, reducing downstream inflammatory cytokine release.
Phosphatidylcholine (PC) ↔ No major change PC is highly abundant; the fraction utilized by SMS1 is relatively small, so bulk PC levels remain stable.

References

  • Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry, 2015. URL:[Link]

Sources

Application

Application Note: Preclinical Evaluation of SAPA-1j (SMS1-IN-1) in Murine Models of Atherosclerosis and Lipid Metabolism

Scientific Rationale & Mechanism of Action Sphingomyelin synthase 1 (SMS1) is a critical Golgi-resident enzyme that catalyzes the transfer of the phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yieldi...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Mechanism of Action

Sphingomyelin synthase 1 (SMS1) is a critical Golgi-resident enzyme that catalyzes the transfer of the phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG). Dysregulation of this metabolic node is heavily implicated in atherogenesis and immune dysfunction [1]. Elevated SM levels in circulating lipoproteins enhance their susceptibility to aggregation, arterial wall retention, and subsequent engulfment by macrophages to form lipid-laden foam cells.

SAPA-1j (commercially identified as SMS1-IN-1) is a highly potent, selective inhibitor of SMS1, featuring an IC50 of 2.1 μM [2]. By pharmacologically blocking SMS1, SAPA-1j reduces the atherogenic sphingomyelin burden while modulating intracellular ceramide levels. This shift in the lipidome attenuates macrophage inflammatory responses and prevents the structural progression of atherosclerotic plaques, making SAPA-1j a highly valuable therapeutic candidate for lipid-driven cardiovascular diseases.

SMS1_Pathway Ceramide Ceramide SMS1 SMS1 (Golgi) Ceramide->SMS1 PC Phosphatidylcholine PC->SMS1 SM Sphingomyelin SMS1->SM DAG Diacylglycerol (DAG) SMS1->DAG SAPA SAPA-1j (SMS1-IN-1) SAPA->SMS1 Inhibits (IC50: 2.1 μM) FoamCell Macrophage Foam Cell Formation SM->FoamCell Athero Atherosclerosis Progression FoamCell->Athero

Mechanism of SAPA-1j inhibiting SMS1 to reduce sphingomyelin and prevent atherosclerosis.

Physicochemical Properties & Vehicle Formulation

To ensure reproducible in vivo pharmacokinetics, researchers must account for the hydrophobic nature of SAPA-1j. Proper dissolution is critical; microscopic precipitation in the vehicle will lead to erratic absorption kinetics and high inter-subject variability, compromising the integrity of the efficacy data.

Table 1: SAPA-1j Compound Profile & Formulation Guidelines
ParameterSpecification / Protocol Guideline
Chemical Name N-[(4-bromophenyl)methyl]-2-{4-[(2-phenylethyl)sulfamoyl]phenoxy}acetamide
Molecular Weight 503.41 g/mol
Target IC50 2.1 μM (SMS1)
Solubility (In Vitro) DMSO (≥ 50 mg/mL)
In Vivo Vehicle (IP) 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline
In Vivo Vehicle (PO) 0.5% CMC-Na (Carboxymethyl Cellulose) or 10% DMSO in Corn Oil
Storage -20°C (Powder, 2 years); -80°C (in DMSO, 6 months)

Validation Checkpoint (Formulation): After preparing the 10% DMSO + PEG300 + Tween-80 + Saline vehicle, inspect the solution under a light microscope at 10x magnification. The absence of micro-crystals validates complete dissolution, ensuring predictable bioavailability.

Experimental Protocol: Evaluating SAPA-1j in ApoE-/- Mice

Causality & Model Selection: The Apolipoprotein E knockout (ApoE-/-) mouse model is the gold standard for this workflow. Because ApoE is required for the clearance of chylomicrons and VLDL remnants, these mice spontaneously develop hypercholesterolemia. When challenged with a Western diet, the atherogenic drive is drastically accelerated, providing a robust baseline to measure the lipid-lowering and anti-inflammatory efficacy of SAPA-1j.

InVivoWorkflow Acclimation 1. Acclimation ApoE-/- Mice (1 week) Diet 2. Western Diet Initiation (High fat/cholesterol) Acclimation->Diet Dosing 3. SAPA-1j Administration (Daily IP or Oral Gavage) Diet->Dosing Monitoring 4. In Vivo Monitoring (Weight, Plasma Lipids) Dosing->Monitoring Harvest 5. Tissue Harvest (Aorta, Liver, Blood) Monitoring->Harvest Analysis 6. Downstream Analysis (Histology, Lipidomics) Harvest->Analysis

Step-by-step in vivo experimental workflow for evaluating SAPA-1j in ApoE-/- mice.

Step-by-Step Methodology

Phase I: Induction of Atherosclerosis

  • Subject Selection: Utilize 8-week-old male ApoE-/- mice (n=10-15 per group to account for statistical power in plaque variance).

  • Dietary Challenge: Transition mice from standard chow to a Western diet (21% fat, 0.2% cholesterol) for a minimum of 4 weeks prior to intervention.

    • Validation Checkpoint: Sample sub-mandibular blood from a pilot cohort (n=3) at week 4. Total plasma cholesterol must exceed 500 mg/dL to validate the atherogenic drive before SAPA-1j efficacy can be accurately assessed.

Phase II: SAPA-1j Administration 3. Dosing Regimen: Administer SAPA-1j at 10–30 mg/kg via intraperitoneal (IP) injection or oral gavage (PO) once daily. 4. Control Group: Administer an equivalent volume of the matched vehicle to the control cohort. 5. Duration: Continue daily dosing concurrent with the Western diet for 8 to 12 weeks to allow sufficient time for plaque modulation.

Phase III: Tissue Harvest and Processing 6. Euthanasia & Perfusion: Euthanize mice via CO2 asphyxiation. Immediately perform cardiac puncture to collect whole blood (use EDTA-coated tubes to prevent coagulation). Perfuse the circulatory system with ice-cold PBS via the left ventricle to clear residual blood. 7. Aortic Isolation: Carefully dissect the entire aorta from the aortic root to the iliac bifurcation. Remove adventitial fat under a dissecting microscope to prevent lipid contamination during downstream assays. 8. Fixation: Fix the aortic root in 4% paraformaldehyde (PFA) for histological sectioning, and snap-freeze the descending aorta in liquid nitrogen for lipidomic and transcriptomic analysis.

Phenotypic Analysis & Data Interpretation

To prove the mechanistic efficacy of SAPA-1j, quantitative data must be gathered across systemic and localized tissue parameters.

Table 2: Key Readouts for SMS1 Inhibition
Analytical TargetMethodologyExpected SAPA-1j PhenotypeCausality / Rationale
Plasma Sphingomyelin LC-MS/MS LipidomicsSignificant DecreaseDirect validation of systemic SMS1 target engagement.
Aortic Plaque Area Oil Red O Staining (En face)Reduced Lesion AreaDecreased SM limits lipoprotein retention in the subendothelial space.
Macrophage Infiltration CD68 ImmunofluorescenceDecreased SignalLower SM and altered ceramide ratios reduce monocyte recruitment signals.
Hepatic Steatosis H&E Staining of Liver SectionsReduced Lipid DropletsSMS1 inhibition improves systemic lipid handling and reduces liver fat deposition.

Troubleshooting & Self-Validating Controls

  • Anomaly: High variability in plasma SM levels across the SAPA-1j treated cohort.

    • Causality & Solution: This is typically a symptom of compound precipitation in the GI tract (if dosed PO) or the peritoneal cavity (if dosed IP). Action: Re-evaluate the vehicle formulation. Ensure the compound is fully dissolved in DMSO before adding PEG300, followed by Tween-80, and only add saline dropwise while vortexing vigorously.

  • Anomaly: No significant difference in plaque area despite confirmed SM reduction.

    • Causality & Solution: The baseline atherogenic drive may have been too severe, or the intervention window too short. Action: Initiate SAPA-1j treatment earlier (e.g., concurrently with the start of the Western diet) to assess its prophylactic efficacy, rather than purely its ability to regress mature, calcified plaques.

References

  • Functional roles of sphingolipids in immunity and their implication in disease. Experimental and Molecular Medicine.[Link]

Method

Application Notes & Protocols: A Framework for Determining Preclinical Dosage and Administration of SAPA-1j, a Novel Sphingomyelin Synthase 1 (SMS1) Inhibitor

Disclaimer: The following document provides a generalized framework and best-practice guidelines for the preclinical investigation of a novel research compound. SAPA-1j is a designated sphingomyelin synthase 1 (SMS1) inh...

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: The following document provides a generalized framework and best-practice guidelines for the preclinical investigation of a novel research compound. SAPA-1j is a designated sphingomyelin synthase 1 (SMS1) inhibitor available for research purposes.[1] To date, there are no established clinical or preclinical dosage and administration guidelines for SAPA-1j in the public domain. The protocols and recommendations outlined below are therefore not based on existing data for SAPA-1j but are intended to guide a researcher in the systematic determination of its preclinical dose-response relationship, pharmacokinetics, and pharmacodynamics. All in vivo experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Introduction to SAPA-1j and its Mechanism of Action

SAPA-1j, also identified as SMS1-IN-1, with the systematic name N-(4-Bromobenzyl)-2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide, is a potent and novel inhibitor of sphingomyelin synthase 1 (SMS1).[1] SMS1 is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the transfer of a phosphocholine group from phosphatidylcholine to ceramide, thereby generating sphingomyelin and diacylglycerol.[2][3] Inhibition of SMS1 is expected to lead to a decrease in cellular sphingomyelin levels and a concurrent increase in the substrate, ceramide.[2][4] This modulation of bioactive lipid profiles can significantly impact the integrity and fluidity of the plasma membrane and influence cellular signaling pathways, including those involved in apoptosis.[2][3] Given this mechanism, SAPA-1j holds potential as a valuable research tool for investigating the role of sphingolipid metabolism in various pathological conditions, including cancer and metabolic diseases.[5]

Part 1: Foundational Characterization & Formulation Development

A thorough understanding of the physicochemical properties of SAPA-1j is a prerequisite for meaningful in vivo studies.[6][7] These properties will dictate the formulation strategy and the potential routes of administration.

Protocol 1: Physicochemical Profiling of SAPA-1j
  • Solubility Assessment:

    • Determine the aqueous solubility of SAPA-1j across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4) to simulate conditions in the gastrointestinal tract and systemic circulation.[6]

    • Assess solubility in commonly used preclinical vehicle components (e.g., saline, phosphate-buffered saline (PBS), polyethylene glycol (PEG), dimethyl sulfoxide (DMSO), ethanol, and various oils).

    • Rationale: Poor aqueous solubility is a common challenge for new chemical entities and will necessitate the use of solubilizing agents or alternative formulation approaches.[6]

  • Lipophilicity Determination:

    • Experimentally determine the octanol-water partition coefficient (LogP) or distribution coefficient (LogD) at a physiological pH.

    • Rationale: Lipophilicity influences absorption, distribution, and the potential for non-specific binding.

  • Stability Analysis:

    • Evaluate the chemical stability of SAPA-1j in the solid state and in solution under various conditions (e.g., temperature, light, pH) to establish appropriate storage and handling procedures.

    • Rationale: Compound degradation can lead to inaccurate dosing and misleading experimental results.

Protocol 2: Preclinical Formulation Development

The objective is to develop a safe and effective vehicle that can deliver a consistent and desired concentration of SAPA-1j.

  • Vehicle Selection:

    • Based on the solubility data, select a primary solvent in which SAPA-1j is readily soluble.

    • For oral administration, consider suspension formulations if solubility is low. For parenteral routes (intravenous, intraperitoneal, subcutaneous), ensure the formulation is sterile and isotonic.

    • Commonly used preclinical vehicles include:

      • Aqueous solutions (e.g., saline, PBS with a co-solvent like DMSO or PEG400).

      • Suspensions (e.g., in 0.5% carboxymethylcellulose).

      • Lipid-based formulations (e.g., in corn oil for subcutaneous or oral administration).[8]

  • Formulation Preparation & Characterization:

    • Prepare the formulation and visually inspect for homogeneity and the absence of precipitation.

    • For suspensions, assess particle size and resuspendability.

    • For solutions, confirm the compound remains in solution upon dilution and over time.

    • Rationale: A well-characterized formulation ensures accurate and reproducible dosing.[9]

Part 2: A Stepwise Approach to In Vivo Dosage & Administration

The following protocols outline a systematic progression from theoretical dose estimation to the determination of a therapeutic window in a relevant animal model.

Workflow for Preclinical Dosage Determination of SAPA-1j

G cluster_0 Phase 1: In Vitro Foundation cluster_1 Phase 2: Dose Finding & Safety cluster_2 Phase 3: Pharmacokinetics & Pharmacodynamics cluster_3 Outcome in_vitro In Vitro Potency (IC50) ivive In Vitro to In Vivo Extrapolation (IVIVE) in_vitro->ivive Estimate Starting Dose drf Dose Range-Finding (DRF) Study ivive->drf Inform Dose Levels mtd Determine Maximum Tolerated Dose (MTD) drf->mtd pk Pharmacokinetic (PK) Study mtd->pk Define Upper Dose Limit pd Pharmacodynamic (PD) / Efficacy Study mtd->pd Inform Dose Selection pk->pd Inform Dosing Frequency regimen Establish Therapeutic Window & Dosing Regimen pd->regimen

Caption: A stepwise workflow for establishing a preclinical dosing regimen for a novel compound like SAPA-1j.

Protocol 3: Theoretical Starting Dose Estimation via IVIVE

In vitro to in vivo extrapolation (IVIVE) provides a theoretical starting point for in vivo studies, though it should be approached with caution as it does not account for complex physiological processes.[1][10][11]

  • Determine In Vitro Potency:

    • Establish the half-maximal inhibitory concentration (IC50) of SAPA-1j for SMS1 in a cell-free enzymatic assay and in a cell-based assay.

    • Rationale: The cellular IC50 is generally a more relevant starting point for in vivo dose estimation.

  • Initial Dose Estimation:

    • While various complex models exist, a simplified starting point is to aim for a plasma concentration in the animal model that is a multiple of the in vitro IC50.

    • A literature review of compounds with similar mechanisms or structures can provide guidance on typical multiples used.[12]

    • Caution: This is a rough estimate and must be validated through systematic dose-escalation studies.

Protocol 4: Dose Range-Finding (DRF) and Toxicity Assessment

The primary goal of a DRF study is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause unacceptable adverse effects.[13][14]

  • Study Design:

    • Use a small number of animals per group (e.g., n=3-5 mice).

    • Select a range of doses, starting from a low dose (e.g., based on the IVIVE estimate) and escalating geometrically (e.g., 1, 3, 10, 30 mg/kg).[13]

    • Administer SAPA-1j via the intended route of administration (e.g., oral gavage, intraperitoneal injection).

    • Include a vehicle control group.

  • Monitoring and Endpoints:

    • Monitor animals daily for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

    • Record body weights at regular intervals.

    • At the end of the study (e.g., 7-14 days), collect blood for hematology and clinical chemistry analysis.

    • Perform a gross necropsy and consider histopathological examination of key organs.

    • Rationale: This step is crucial for establishing a safe dose range for subsequent efficacy studies.[13][14]

Parameter Observation Potential Implication
Body Weight >15% lossSignificant toxicity
Clinical Signs Lethargy, ataxia, seizuresNeurological or systemic toxicity
Blood Chemistry Elevated ALT/ASTPotential hepatotoxicity
Histopathology Cellular necrosis, inflammationOrgan-specific toxicity
Table 1: Example parameters to monitor in a dose range-finding study.
Protocol 5: Pharmacokinetic (PK) Profiling

PK studies characterize the ADME (Absorption, Distribution, Metabolism, and Excretion) of SAPA-1j.[12][15]

  • Study Design:

    • Administer a single dose of SAPA-1j (at a dose level below the MTD) to a cohort of animals.

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dose.[12]

    • Analyze plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of SAPA-1j.

  • Data Analysis:

    • Calculate key PK parameters:

      • Cmax: Maximum plasma concentration.

      • Tmax: Time to reach Cmax.

      • AUC: Area under the plasma concentration-time curve (a measure of total drug exposure).

      • t1/2: Half-life of the compound.

    • Rationale: The pharmacokinetic profile is essential for designing a rational dosing schedule (e.g., once daily vs. twice daily) to maintain the desired drug exposure in efficacy studies.[16]

Protocol 6: Pharmacodynamic (PD) and Efficacy Studies

These studies aim to demonstrate that SAPA-1j engages its target (SMS1) in vivo and produces the desired biological effect in a relevant disease model.

  • Target Engagement/PD Study:

    • Dose animals with SAPA-1j at various levels below the MTD.

    • At a time point informed by the PK study (e.g., Tmax), collect tissues of interest.

    • Measure the levels of sphingomyelin and ceramide in the tissue to confirm SMS1 inhibition.

    • Rationale: This confirms that SAPA-1j is reaching its target and exerting its intended biochemical effect.

  • Efficacy Study Design:

    • Utilize a validated animal model of the disease of interest.

    • Based on the DRF, PK, and PD data, select at least two dose levels of SAPA-1j plus a vehicle control.

    • The dosing frequency and duration will be guided by the PK data and the nature of the disease model.

    • Monitor relevant efficacy endpoints (e.g., tumor growth inhibition, reduction in disease-specific biomarkers).

    • Rationale: This is the definitive test of the compound's potential therapeutic benefit in a preclinical setting.[14]

Study Phase Primary Objective Key Parameters
Dose Range-Finding Determine safety and tolerabilityMTD, clinical signs, body weight
Pharmacokinetics (PK) Characterize ADMECmax, Tmax, AUC, half-life
Pharmacodynamics (PD) Confirm target engagementBiomarker modulation (e.g., ceramide levels)
Efficacy Evaluate therapeutic effectDisease-specific endpoints (e.g., tumor volume)
Table 2: Summary of preclinical in vivo study objectives for SAPA-1j.

Conclusion

The successful preclinical development of a novel inhibitor such as SAPA-1j requires a systematic and iterative approach to determine its dosage and administration guidelines. By first characterizing its fundamental physicochemical properties and then progressing through carefully designed in vivo studies—from dose range-finding to pharmacokinetic and pharmacodynamic assessments—researchers can establish a therapeutic window and a rational dosing regimen. This methodical process is essential for generating robust and reproducible data that can elucidate the biological function of SMS1 and the therapeutic potential of its inhibition.

References

  • Paini, A., et al. (2022). In Vitro–In Vivo Extrapolation by Physiologically Based Kinetic Modeling: Experience With Three Case Studies and Lessons Learned. Frontiers in Pharmacology. Available at: [Link]

  • Wikipedia. (n.d.). In vitro to in vivo extrapolation. Retrieved from: [Link]

  • Ahmed, M. (2024). Scaling drug doses from in vitro to in vivo? ResearchGate. Available at: [Link]

  • Charles River Laboratories. (2022). It's All About the Dose – How to Link In Vitro and In Vivo. Available at: [Link]

  • Taylor & Francis. (n.d.). In vitro to in vivo extrapolation – Knowledge and References. Retrieved from: [Link]

  • Singh, A. U., & Mittal, S. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. AAPS PharmSciTech. Available at: [Link]

  • UCL Therapeutic Innovation Networks. (n.d.). Preclinical Development (Small Molecules). Retrieved from: [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from: [Link]

  • Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from: [Link]

  • AMSbiopharma. (2025). Preclinical research strategies for drug development. Available at: [Link]

  • Jiang, X. C., et al. (2007). Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • Li, Z., et al. (2007). Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization. PubMed. Available at: [Link]

  • Morad, S. A. F., et al. (2019). Sphingomyelin Synthase 1 (SMS1) Downregulation Is Associated With Sphingolipid Reprogramming and a Worse Prognosis in Melanoma. Frontiers in Oncology. Available at: [Link]

  • Fan, Y., et al. (2012). Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice. Arteriosclerosis, Thrombosis, and Vascular Biology. Available at: [Link]

  • Sharma, G., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. MDPI. Available at: [Link]

  • Crystal Pharmatech. (2017). White Paper: Preclinical Formulation Development. Available at: [Link]

  • ResearchGate. (n.d.). SMS inhibitors. Chemical structures of two SMS inhibitors were selected... Download Scientific Diagram. Retrieved from: [Link]

Sources

Application

Introduction to Aminopeptidase Activity Assays

An in-depth analysis of scientific databases and literature reveals that "SAPA-1j" is not a recognized or designated protein. Therefore, this guide has been constructed based on the plausible assumption that "SAPA-1j" re...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of scientific databases and literature reveals that "SAPA-1j" is not a recognized or designated protein. Therefore, this guide has been constructed based on the plausible assumption that "SAPA-1j" represents a hypothetical S erine A minop eptidase A ssociated protein, subtype 1j . Aminopeptidases are a crucial class of proteolytic enzymes that catalyze the cleavage of amino acids from the N-terminus of peptide and protein substrates. They are vital in various physiological processes, including protein degradation, hormone regulation, and antigen presentation, making them attractive targets for drug development.

This application note provides a comprehensive framework for measuring the enzymatic activity of a novel or putative aminopeptidase, using established and robust methodologies applicable to this enzyme class.

The fundamental principle behind measuring aminopeptidase activity is to monitor the rate of substrate cleavage. This is typically achieved by using a synthetic substrate that, upon cleavage by the enzyme, produces a detectable signal. The choice of substrate and detection method is critical and depends on the required sensitivity, throughput, and available instrumentation. The two most common approaches, which will be detailed below, are fluorescence-based and colorimetric assays.

Fluorescence-based assays generally offer higher sensitivity and a wider dynamic range. They employ substrates consisting of an amino acid or peptide sequence conjugated to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or rhodamine. In its conjugated form, the fluorophore is quenched. Enzymatic cleavage releases the free fluorophore, resulting in a measurable increase in fluorescence intensity that is directly proportional to enzyme activity.

Colorimetric assays, while sometimes less sensitive, are robust, cost-effective, and require only a standard spectrophotometer. These assays utilize substrates linked to a chromophore, most commonly p-nitroaniline (pNA). Cleavage of the substrate releases the pNA molecule, which is yellow and can be quantified by measuring its absorbance at approximately 405 nm.

PART 1: Assay Principle & Workflow Visualization

The overall workflow for characterizing the enzymatic activity of SAPA-1j involves several key stages: initial activity measurement, determination of kinetic parameters, and assessment of inhibitor potency.

Assay_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Kinetic Measurement cluster_analysis Phase 3: Data Analysis Reagents Prepare Assay Buffer, Enzyme Stock (SAPA-1j), Substrate Stock Plate Prepare 96-well Assay Plate Reagents->Plate Dispense Reagents Start Initiate Reaction (Add Substrate/Enzyme) Plate->Start Incubate Incubate at 37°C Start->Incubate Measure Measure Signal (Fluorescence/Absorbance) Over Time Incubate->Measure Plot_V Plot Signal vs. Time Calculate Initial Velocity (V₀) Measure->Plot_V Plot_MM Plot V₀ vs. [Substrate] Determine Km & Vmax (Michaelis-Menten) Plot_V->Plot_MM Plot_IC50 Plot % Inhibition vs. [Inhibitor] Determine IC50 Plot_V->Plot_IC50 cluster_prep cluster_prep cluster_assay cluster_assay cluster_analysis cluster_analysis

Figure 1: General experimental workflow for the characterization of SAPA-1j enzymatic activity.

PART 2: Protocols for Measuring SAPA-1j Activity

The following protocols are designed to be self-validating by including appropriate controls, such as no-enzyme and no-substrate wells, which are essential for correcting background signals and ensuring the observed activity is specific to SAPA-1j.

Protocol 1: Fluorescence-Based Activity Assay

This protocol uses L-Leucine-7-amino-4-methylcoumarin (Leu-AMC) as a substrate, a common choice for aminopeptidases. Cleavage releases the highly fluorescent AMC molecule.

A. Materials and Reagents

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 1 mg/mL BSA.

  • Recombinant SAPA-1j: Purified enzyme stock solution in a suitable buffer (e.g., 20 mM Tris, 150 mM NaCl), concentration determined by a protein assay (e.g., Bradford or BCA).

  • Substrate: L-Leucine-AMC (e.g., from Sigma-Aldrich, Cat# L2145). Prepare a 10 mM stock in DMSO.

  • Positive Control Inhibitor: Bestatin hydrochloride (a general aminopeptidase inhibitor). Prepare a 1 mM stock in water.

  • Apparatus: Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 440-460 nm), 96-well black opaque assay plates, standard laboratory pipettes.

B. Experimental Protocol

  • Plate Setup:

    • Design a plate map including wells for:

      • Blank (No Enzyme, No Substrate): 100 µL Assay Buffer.

      • Substrate Control (No Enzyme): 50 µL Assay Buffer + 50 µL Substrate Working Solution.

      • Enzyme Control (No Substrate): 50 µL Enzyme Working Solution + 50 µL Assay Buffer.

      • Test Wells: 50 µL Enzyme Working Solution + 50 µL Substrate Working Solution.

      • Inhibitor Control: 40 µL Enzyme Working Solution + 10 µL Inhibitor + 50 µL Substrate.

  • Reagent Preparation:

    • Enzyme Working Solution: Dilute the SAPA-1j stock in Assay Buffer to a final concentration of 2X the desired assay concentration (e.g., 20 nM for a final concentration of 10 nM).

    • Substrate Working Solution: Prepare a serial dilution of the Leu-AMC stock in Assay Buffer. For a standard activity screen, a 2X concentration of 200 µM (for a final 100 µM) is a good starting point. For kinetic studies (Km determination), a range of concentrations is required (e.g., 0-500 µM final concentration).

  • Assay Procedure:

    • Add 50 µL of the appropriate solution (Assay Buffer or 2X Enzyme Working Solution) to each well of the 96-well plate according to the plate map.

    • If including an inhibitor, add 10 µL of the inhibitor or vehicle and pre-incubate with the enzyme for 15-30 minutes at room temperature. Adjust volumes accordingly.

    • To initiate the reaction, add 50 µL of the 2X Substrate Working Solution to all wells.

    • Immediately place the plate in the microplate reader, pre-heated to 37°C.

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 30-60 minutes in kinetic mode.

C. Data Analysis

  • Background Correction: Subtract the average RFU from the "Substrate Control" wells from all other wells.

  • Calculate Initial Velocity (V₀): For each well, plot RFU versus time (in seconds). The initial velocity is the slope of the linear portion of this curve (typically the first 5-10 minutes). This slope represents RFU/second.

  • Convert to Molar Rate: Convert the V₀ from RFU/s to moles/s using a standard curve of free AMC. This allows for the calculation of specific activity (e.g., in µmol/min/mg of enzyme).

Protocol 2: Colorimetric Activity Assay

This protocol uses L-Leucine-p-nitroanilide (Leu-pNA) as a substrate.

A. Materials and Reagents

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5.

  • Recombinant SAPA-1j: Purified enzyme stock.

  • Substrate: L-Leucine-p-nitroanilide (e.g., from Sigma-Aldrich, Cat# L0376). Prepare a 50 mM stock in DMSO.

  • Apparatus: Absorbance microplate reader (405 nm), 96-well clear flat-bottom assay plates.

B. Experimental Protocol

  • Plate Setup: Follow the same principles as the fluorescence assay (blanks, controls, test wells).

  • Reagent Preparation:

    • Enzyme Working Solution: Dilute SAPA-1j in Assay Buffer to a 2X final concentration (e.g., 100 nM for a final of 50 nM; higher concentration may be needed than for the fluorescent assay).

    • Substrate Working Solution: Dilute the Leu-pNA stock in Assay Buffer to a 2X final concentration (e.g., 2 mM for a final of 1 mM).

  • Assay Procedure:

    • Add 50 µL of the 2X Enzyme Working Solution or Assay Buffer to the appropriate wells.

    • Initiate the reaction by adding 50 µL of the 2X Substrate Working Solution.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm (OD405) every 1-2 minutes for 30-60 minutes.

C. Data Analysis

  • Background Correction: Subtract the OD405 of the "Substrate Control" wells.

  • Calculate Initial Velocity (V₀): Plot OD405 versus time. The slope of the linear portion is the initial velocity in OD/min.

  • Convert to Molar Rate: Use the Beer-Lambert law (A = εcl) to convert the rate from OD/min to M/min. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm and pH 7.5 is approximately 9,600-10,600 M⁻¹cm⁻¹.

PART 3: Kinetic and Inhibition Characterization

Once initial activity is established, the next critical steps are to determine the enzyme's kinetic parameters and its sensitivity to inhibitors.

Determining Michaelis-Menten Constants (Km and Vmax)

The Michaelis-Menten model describes the relationship between substrate concentration [S] and initial reaction velocity V₀.

Michaelis_Menten E E (Enzyme) E_S_ES E->E_S_ES S S (Substrate) S->E_S_ES ES ES (Complex) ES->E_S_ES k-1 ES_E_P ES->ES_E_P k2 (kcat) P P (Product) E_S_ES->ES k1 ES_E_P->E ES_E_P->P

Figure 2: Michaelis-Menten enzyme kinetics model.

Protocol:

  • Perform the activity assay (fluorescence or colorimetric) as described above, but vary the final substrate concentration over a wide range. A typical range would be 0.1x to 10x the expected Km.

  • Calculate the initial velocity (V₀) for each substrate concentration.

  • Plot V₀ versus substrate concentration [S].

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, Origin):

    • V₀ = (Vmax * [S]) / (Km + [S])

    • This will yield values for Km (the substrate concentration at which the reaction rate is half of Vmax) and Vmax (the maximum reaction rate).

Data Summary Table:

ParameterDescriptionTypical Value Range for Aminopeptidases
Km Michaelis Constant10 µM - 500 µM
Vmax Maximum VelocityDependent on enzyme concentration
kcat Catalytic Constant (Vmax / [E])1 - 1000 s⁻¹
kcat/Km Catalytic Efficiency10³ - 10⁷ M⁻¹s⁻¹
Determining Inhibitor Potency (IC50)

The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

Protocol:

  • Use a fixed, optimal concentration of SAPA-1j and substrate (typically at or near the Km value for the substrate).

  • Prepare a serial dilution of the test inhibitor (e.g., 10-point, 3-fold dilutions).

  • Perform the activity assay, pre-incubating the enzyme with each concentration of the inhibitor before adding the substrate.

  • Calculate the initial velocity for each inhibitor concentration.

  • Calculate the percent inhibition for each concentration relative to a no-inhibitor (vehicle) control:

    • % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))

  • Plot percent inhibition versus the log of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

References

  • Fluorescence-Based Protease Assays. Technical details on the advantages and application of fluorogenic substrates. (Source: BPS Bioscience, URL: [Link])

Method

application of SAPA-1j in [specific disease] research

Application Note: Utilizing SAPA-1j (SMS1-IN-1) in Atherosclerosis and Sphingolipid Metabolism Research Introduction & Mechanistic Rationale Sphingomyelin (SM) is the most abundant sphingolipid in mammalian tissues and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing SAPA-1j (SMS1-IN-1) in Atherosclerosis and Sphingolipid Metabolism Research

Introduction & Mechanistic Rationale

Sphingomyelin (SM) is the most abundant sphingolipid in mammalian tissues and a critical structural component of cell membranes. In the context of cardiovascular disease, SM accumulation in macrophages is a primary driver of atherogenesis[1]. Sphingomyelin Synthase 1 (SMS1), predominantly localized in the trans-Golgi apparatus, catalyzes the conversion of ceramide and phosphatidylcholine into SM and diacylglycerol (DAG)[2].

Elevated SMS1 activity in macrophages leads to the expansion of SM-rich lipid rafts on the plasma membrane. These microdomains facilitate the recruitment and oligomerization of Toll-like receptor 4 (TLR4), triggering downstream NF-κB and MAPK inflammatory cascades that promote foam cell formation and plaque progression[2].

SAPA-1j (also designated as SMS1-IN-1 or Compound 1j) is a novel, highly potent, and selective SMS1 inhibitor[3]. Discovered through structure-based virtual screening and subsequent synthetic optimization, SAPA-1j exhibits an IC50 of 2.1 μM against SMS1[4]. By pharmacologically uncoupling SM biosynthesis, SAPA-1j serves as an indispensable tool for interrogating sphingolipid-driven inflammation and evaluating SMS1 as a therapeutic target for atherosclerosis[5].

Pharmacodynamic Profile & Chemical Properties

To ensure reproducible biological activity, researchers must account for the physicochemical properties of SAPA-1j during experimental design. High purity (>98%) is essential to minimize off-target effects in sensitive lipidomic assays[6].

PropertySpecification / Value
Chemical Name N-(4-Bromobenzyl)-2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide
Molecular Formula C₂₃H₂₃BrN₂O₄S
Molecular Weight 503.41 g/mol
Primary Target Sphingomyelin Synthase 1 (SMS1)
Inhibitory Potency (IC50) 2.1 μM (In vitro enzymatic assay)
Solubility Soluble in DMSO (Ensure final assay concentration <0.1% DMSO)
Storage Conditions -20°C for long-term storage (months to years); 4°C for short-term

Experimental Workflows & Protocols

As a Senior Application Scientist, I strongly advise building self-validating checkpoints into your assays. The following protocols are designed not just to test SAPA-1j, but to prove target engagement before analyzing downstream phenotypic changes.

Protocol A: In Vitro Macrophage Foam Cell Assay & Signaling Evaluation

Objective: Assess the efficacy of SAPA-1j in blocking SM biosynthesis and LPS-induced inflammatory signaling in macrophages. Causality & Rationale: Macrophages are the primary immune cells in atherosclerotic plaques. Inhibiting SMS1 in these cells directly tests the hypothesis that SM depletion impairs TLR4-mediated NF-κB/MAPK activation[2].

Step-by-Step Methodology:

  • Cell Culture & Differentiation: Seed THP-1 monocytes at 1×10⁶ cells/well in 6-well plates. Differentiate into macrophages using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

    • Rationale: PMA induces a macrophage-like phenotype, essential for studying foam cell biology and TLR4 expression.

  • SAPA-1j Treatment: Pre-treat cells with SAPA-1j at 2.5 μM, 10 μM, and 50 μM (dissolved in DMSO, final DMSO <0.1%) for 24 hours[3].

    • Rationale: This concentration range brackets the IC50 (2.1 μM) to establish a robust dose-response curve for SMS1 inhibition[5].

  • Self-Validation Checkpoint (Lipidomics): Before proceeding to signaling assays, extract cellular lipids using the Bligh and Dyer method. Quantify SM, ceramide, and glycosphingolipid species via LC-MS/MS.

    • Success Criteria: A successful SMS1 blockade will show a significant reduction in SM and a compensatory 4- to 12-fold increase in glycosphingolipids (e.g., glucosylceramide), validating the biochemical efficacy of SAPA-1j[2].

  • LPS Stimulation: Stimulate the validated cells with 100 ng/mL LPS for 30 minutes.

    • Rationale: LPS activates TLR4, which relies on SM-rich lipid rafts for optimal signaling.

  • Western Blotting: Lyse cells and probe for phosphorylated NF-κB p65, p38 MAPK, and ERK1/2.

    • Rationale: Confirms the downstream anti-inflammatory mechanism of SMS1 inhibition[7].

Protocol B: In Vivo Atherosclerosis Model Evaluation

Objective: Determine the systemic anti-atherogenic efficacy of SAPA-1j. Causality & Rationale: While in vitro assays prove cellular mechanisms, in vivo models are required to assess plaque reduction, lipid profile changes, and pharmacodynamics[7].

Step-by-Step Methodology:

  • Animal Model Preparation: Use 8-week-old male ApoE-/- or Ldlr-/- mice. Feed a Western diet (21% fat, 0.2% cholesterol) for 12 weeks.

    • Rationale: The Western diet provides the necessary hyperlipidemic stress to drive ceramide and SM synthesis, accelerating plaque formation to a measurable baseline[2].

  • SAPA-1j Administration: Administer SAPA-1j via intraperitoneal (i.p.) injection (formulated in 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline) daily for the final 8 weeks of the diet.

    • Rationale: Ensures sustained SMS1 inhibition during the active phase of plaque progression.

  • Tissue Harvesting & Lesion Quantification: Euthanize mice, perfuse with PBS, and harvest the heart and aorta. Perform Oil Red O staining on aortic root cryosections. Quantify lesion area using ImageJ.

  • Macrophage Content Analysis: Perform immunohistochemistry for CD68 (macrophage marker) in the aortic root to validate that SAPA-1j reduces macrophage infiltration/retention in the plaque[2].

Data Presentation: Expected Quantitative Outcomes

The following table summarizes the expected quantitative shifts when utilizing SAPA-1j in the workflows described above, based on foundational SMS1 knockout and inhibition studies[2],[7].

Experimental ParameterVehicle Control (LPS / Western Diet)SAPA-1j Treated (10 μM In Vitro / In Vivo)Expected Biological Shift
Cellular SM Levels 100% (Baseline)~30% - 45%Significant Decrease (Target validation)
Cellular Ceramide 100% (Baseline)~100% - 110%Marginal Change (Due to rapid conversion)
Glucosylceramide 100% (Baseline)>400% - 1200%Massive Increase (Compensatory shunting)
p-NF-κB (p65) Expression High (Robust Activation)Low (Attenuated)Dose-dependent Decrease
Aortic Root Lesion Area 100% (Baseline Plaque)~55% - 65%35% - 45% Reduction
Macrophage Plaque Content 100% (Baseline Infiltration)~49%~51% Reduction

Mechanistic Visualization

The following diagram illustrates the causal relationship between SMS1 activity, lipid raft formation, and atherosclerotic inflammation, highlighting the precise pharmacological intervention point of SAPA-1j.

SAPA1j_Mechanism Substrates Ceramide + Phosphatidylcholine SMS1 Sphingomyelin Synthase 1 (SMS1) Substrates->SMS1 Products Sphingomyelin (SM) + Diacylglycerol (DAG) SMS1->Products Catalyzes SAPA SAPA-1j (SMS1 Inhibitor) SAPA->SMS1 Inhibits (IC50: 2.1 μM) LipidRaft Lipid Raft Microdomains Products->LipidRaft Enriches TLR4 TLR4 Recruitment & Inflammatory Signaling LipidRaft->TLR4 Facilitates NFKB NF-κB / MAPK Activation TLR4->NFKB Triggers Athero Macrophage Inflammation & Atherosclerosis Progression NFKB->Athero Drives

Figure 1: Mechanistic pathway of SMS1-driven atherogenesis and targeted inhibition by SAPA-1j.

References

  • Title: Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Source: Bioorganic & Medicinal Chemistry (2015). URL: [Link]

  • Title: Impact of Sphingomyelin Synthase 1 Deficiency on Sphingolipid Metabolism and Atherosclerosis in Mice. Source: Arteriosclerosis, Thrombosis, and Vascular Biology / AHA Journals (2012). URL: [Link]

Sources

Application

Protocol 1: Surface Plasmon Resonance (SPR) for Direct Binding Kinetics

Title: Application Note: Leveraging SAPA-1j for Sphingomyelin Synthase 1 (SMS1) Protein Interaction Studies 1. Executive Summary & Biological Context Sphingomyelin Synthase 1 (SMS1) is a critical multi-pass transmembrane...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Application Note: Leveraging SAPA-1j for Sphingomyelin Synthase 1 (SMS1) Protein Interaction Studies

1. Executive Summary & Biological Context Sphingomyelin Synthase 1 (SMS1) is a critical multi-pass transmembrane enzyme responsible for the synthesis of sphingomyelin (SM) and diacylglycerol (DAG) from ceramide and phosphatidylcholine (PC)[1]. Because SM is a primary building block of lipid rafts, SMS1 activity directly dictates the structural organization of the plasma membrane. Consequently, SMS1 is a master regulator of membrane-bound protein-protein interactions (PPIs), including receptor tyrosine kinase clustering and toll-like receptor dimerization.

SAPA-1j (also known as SMS1-IN-1) is a highly potent, rationally designed inhibitor of SMS1, featuring a brominated benzyl group and an acetamide moiety[2]. With an in vitro IC₅₀ of 2.1 μM, it stands as a premier chemical probe for studying SMS1 function[3]. This application note details advanced biophysical and cellular protocols for utilizing SAPA-1j to interrogate direct protein-ligand interactions at the SMS1 active site, as well as its downstream effects on lipid raft-dependent PPIs.

2. Mechanism of Action & Structural Insights SAPA-1j acts as a competitive inhibitor at the SMS1 catalytic pocket. Molecular docking and site-directed mutagenesis have definitively mapped the interaction interface, highlighting residues Arg342 and Tyr338 as critical for both enzymatic sphingomyelin production and SAPA-1j binding[1].

Field-Proven Insight: Studying integral membrane proteins like SMS1 presents unique challenges. Detergent solubilization often strips essential boundary lipids, collapsing the active site and leading to false-negative binding data. To maintain the native conformation of the Arg342/Tyr338 pocket, all in vitro protein interaction assays must utilize SMS1 reconstituted into lipid nanodiscs or liposomes.

Pathway SAPA SAPA-1j (SMS1-IN-1) SMS1 Sphingomyelin Synthase 1 (hSMS1) SAPA->SMS1 Competes at Active Site (Arg342, Tyr338) SM Sphingomyelin Production SMS1->SM Catalysis Rafts Lipid Raft Microdomains SM->Rafts Structural Component PPI Membrane Protein Interactions Rafts->PPI Scaffolding

Fig 1: SAPA-1j modulates downstream membrane protein-protein interactions via SMS1 inhibition.

3. Experimental Workflows & Protocols

The following protocols establish a self-validating system to confirm SAPA-1j target engagement. We employ a multi-tiered approach: Surface Plasmon Resonance (SPR) for direct kinetic measurement, Cellular Thermal Shift Assay (CETSA) for physiological validation, and Co-Immunoprecipitation (Co-IP) for downstream PPI analysis.

Workflow Step1 1. Protein Preparation hSMS1 in Lipid Nanodiscs Step2 2. Target Engagement SAPA-1j Incubation Step1->Step2 Step3 3. Biophysical Assays SPR & CETSA Step2->Step3 Step4 4. Validation R342A Mutant Control Step3->Step4

Fig 2: Experimental workflow for validating SAPA-1j and SMS1 protein-ligand interactions.

Causality & Design: To prevent bulk refractive index shifts and non-specific hydrophobic interactions, SAPA-1j must be analyzed against nanodisc-embedded SMS1 with strict DMSO matching between the running buffer and analyte. The R342A mutant serves as a critical negative control to prove active-site specificity[1].

Step-by-Step Methodology:

  • Protein Reconstitution: Express C-terminal His-tagged wild-type hSMS1 and R342A-hSMS1 in HEK293T cells. Solubilize using 1% DDM / 0.1% CHS and reconstitute into MSP1D1 nanodiscs loaded with POPC lipids.

  • Chip Functionalization: Immobilize the nanodisc-hSMS1 complexes onto a Series S Sensor Chip NTA via His-tag capture. Perform a brief amine coupling (EDC/NHS) to covalently stabilize the nanodiscs to the dextran matrix, preventing baseline drift.

  • Analyte Preparation: Prepare a 10 mM stock of SAPA-1j in 100% DMSO[4]. Dilute to a concentration series (0.1 μM to 20 μM) in SPR running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO). Crucial: Ensure the reference channel (empty nanodiscs) and running buffer contain exactly 2.00% DMSO.

  • Data Acquisition: Inject SAPA-1j at a flow rate of 30 μL/min for 120 seconds (association), followed by a 300-second buffer wash (dissociation).

  • Validation: Repeat the injection series on the R342A-hSMS1 functionalized channel. A loss of binding affinity confirms that SAPA-1j specifically targets the validated catalytic pocket[1].

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Design: While SPR proves direct binding, CETSA validates that SAPA-1j can penetrate the plasma membrane and engage SMS1 in the complex milieu of a living cell. Ligand binding thermodynamically stabilizes the protein, shifting its melting temperature (Tm).

Step-by-Step Methodology:

  • Cell Treatment: Seed HEK293T cells in 6-well plates and grow to 80% confluency. Treat cells with 10 μM SAPA-1j or 0.1% DMSO (vehicle) for 2 hours at 37°C.

  • Thermal Profiling: Harvest cells, wash with PBS, and aliquot into PCR tubes. Subject the aliquots to a temperature gradient (40°C to 70°C, 3°C increments) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis (Detergent-Free): Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath). Crucial: Avoid detergents like Triton X-100, which can artificially disrupt the SAPA-1j/SMS1 complex and alter thermal stability.

  • Separation & Quantification: Centrifuge at 20,000 × g for 20 minutes at 4°C to pellet denatured proteins. Resolve the soluble fraction via SDS-PAGE and Western blot using an anti-SMS1 primary antibody. Calculate the Δ Tm by plotting band intensity against temperature.

Protocol 3: Probing Lipid Raft-Dependent Protein-Protein Interactions

Causality & Design: By inhibiting SMS1, SAPA-1j depletes local sphingomyelin, effectively dispersing lipid rafts. This secondary effect allows researchers to map which membrane PPIs (e.g., receptor dimerization) are strictly dependent on lipid raft scaffolding.

Step-by-Step Methodology:

  • Raft Disruption: Treat target cells (e.g., macrophages) with 5 μM SAPA-1j for 24 hours.

  • Crosslinking: Stimulate the cells with the appropriate ligand to induce receptor dimerization. Wash with cold PBS and apply 1 mM BS3 (a membrane-impermeable crosslinker) for 30 minutes at 4°C to capture transient PPIs.

  • Co-Immunoprecipitation (Co-IP): Quench the crosslinker with 20 mM Tris-HCl. Lyse cells in 1% NP-40 buffer. Immunoprecipitate the primary receptor and Western blot for the interacting partner.

  • Rescue Control (Self-Validation): In a parallel experimental arm, supplement the SAPA-1j treated cells with 10 μM exogenous C6-sphingomyelin. Restoration of the PPI confirms that the disruption was specifically driven by SMS1 inhibition rather than off-target toxicity.

4. Quantitative Data Summary

The following table synthesizes the critical pharmacological parameters of SAPA-1j to guide experimental design and dosing calculations.

ParameterValueExperimental Context
Chemical Name N-(4-Bromobenzyl)-2-(4-(N-phenethylsulfamoyl)phenoxy)acetamideStructural identification[2]
Molecular Weight 503.41 g/mol Assay concentration calculations[2]
Target Protein Sphingomyelin Synthase 1 (hSMS1)Primary pharmacological target[3]
Enzymatic IC₅₀ 2.1 μMIn vitro enzymatic inhibition assay[1]
Key Binding Residues Arg342, Tyr338Validated via site-directed mutagenesis[1]
Solubility Soluble in DMSOStock solution preparation[2]
Storage Stability -80°C (6 months in DMSO stock)Long-term reagent preservation[4]

5. References

1.[2] Title: SAPA-1j. Source: Benchchem. URL: 2 2.[3] Title: SMS1-IN-1 | SMS1 Inhibitor. Source: MedChemExpress. URL: 3 3.[4] Title: SMS1-IN-1 Datasheet. Source: DC Chemicals. URL: 4 4.[1] Title: Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Source: PubMed (NIH). URL: 1

Sources

Method

Executive Summary: Critical Safety Notice Regarding "SAPA-1j"

Subject: Safe Handling Procedures for SAPA-1j To: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Memo: Following a comprehensive review of publicly available scient...

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Author: BenchChem Technical Support Team. Date: April 2026

Subject: Safe Handling Procedures for SAPA-1j

To: Researchers, Scientists, and Drug Development Professionals

From: Gemini, Senior Application Scientist

Memo: Following a comprehensive review of publicly available scientific literature, chemical safety databases, and regulatory agency documentation, we have found no identifiable substance designated as "SAPA-1j." This designation does not correspond to any known chemical compound, biological agent, or experimental therapeutic in the public domain.

Therefore, it is not possible to provide a scientifically accurate or responsible guide for its safe handling. The creation of safety protocols requires verifiable data on a substance's physicochemical properties, toxicity, reactivity, and biological effects. Without this foundational information, any proposed handling procedure would be speculative and potentially hazardous.

Actionable Recommendation:

We strongly advise all personnel to take the following steps:

  • Verify the Substance Identifier: Immediately confirm the correct name and any associated identifiers (e.g., CAS number, internal compound code) for the substance . It is highly probable that "SAPA-1j" is an internal project code, a typographical error, or a miscommunication.

  • Consult Internal Documentation: Refer to your institution's internal documentation, such as a compound registration database, laboratory notebook, or Safety Data Sheet (SDS), for the correct identification and associated safety information.

  • Do Not Handle the Substance: Until the substance is correctly identified and its hazards are understood, it should not be handled. Treat it as a substance of unknown toxicity.

To assist your team in developing robust safety protocols once the substance is correctly identified, we have provided a comprehensive template for an Application Note and Protocol for a hypothetical hazardous substance, designated "Hypothetical Agent H-123." This template is designed to meet the rigorous standards of scientific integrity and safety required in a research and development setting. It demonstrates the expected level of detail, including in-text citations to authoritative sources, data visualization, and step-by-step protocols, as per your original request.

We trust this template will serve as a valuable resource for creating your own specific and accurate safety documentation.

Application Notes & Protocols for Hypothetical Agent H-123 (A Template)

Title: Safe Handling, Storage, and Use of Hypothetical Agent H-123, a Potent Kinase Inhibitor
Introduction and Hazard Identification

Hypothetical Agent H-123 is a novel, small-molecule kinase inhibitor under investigation for its therapeutic potential. Due to its high potency and specific mechanism of action, it is classified as a hazardous substance requiring stringent handling protocols. These notes provide detailed procedures for its safe use in a laboratory setting.

1.1. Mechanism of Action (Hypothetical)

H-123 is a potent, ATP-competitive inhibitor of the Janus kinase (JAK) family, with sub-nanomolar affinity for JAK3. This high affinity and specificity underscore its potential for off-target effects if accidental exposure occurs. The inhibition of critical signaling pathways necessitates careful handling to prevent unintended biological consequences in laboratory personnel.

1.2. Primary Hazards

  • High Potency: Active at low concentrations, increasing the risk of biological effects from minor exposure.

  • Teratogenicity (Assumed): As with many potent kinase inhibitors, H-123 should be considered a potential teratogen and handled with extreme caution by personnel of reproductive age.

  • Organ Toxicity (Assumed): Preclinical data suggests potential for hepatotoxicity and myelosuppression with chronic exposure.

Exposure Control and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is mandatory. This includes engineering controls, administrative controls, and personal protective equipment.

2.1. Engineering Controls

  • Primary Containment: All handling of neat H-123 powder must be conducted in a certified chemical fume hood or a powder containment hood.

  • Ventilation: Laboratory spaces must have adequate ventilation, with a minimum of 6-12 air changes per hour.

2.2. Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling H-123.

Task CategoryGlovesEye ProtectionLab CoatRespiratory Protection
Handling Solid H-123 Double-gloved (nitrile)Chemical safety gogglesDisposable, cuffed lab coatN95 or higher respirator
Handling Dilute Solutions (<1mM) Single pair (nitrile)Safety glasses with side shieldsStandard lab coatNot required (in fume hood)
Cell Culture Application Single pair (nitrile)Safety glassesStandard lab coatNot required (in BSC)
Experimental Protocols

3.1. Protocol: Preparation of a 10 mM Stock Solution of H-123 in DMSO

This protocol describes the steps for safely weighing and dissolving H-123 powder.

Workflow Diagram: Stock Solution Preparation

G cluster_prep Pre-Work: Fume Hood cluster_weigh Weighing H-123 cluster_solubilize Solubilization cluster_cleanup Post-Work & Waste Disposal A 1. Don Required PPE (Double Gloves, Goggles, Respirator) B 2. Decontaminate Weighing Area A->B C 3. Assemble All Materials B->C D 4. Tare Weigh Paper on Analytical Balance C->D E 5. Carefully Weigh Target Amount of H-123 D->E F 6. Record Final Weight E->F G 7. Transfer H-123 to Sterile Tube F->G H 8. Add Calculated Volume of Anhydrous DMSO G->H I 9. Vortex Until Fully Dissolved H->I J 10. Seal and Label Stock Solution I->J K 11. Dispose of Contaminated Items in Hazardous Waste J->K L 12. Decontaminate Fume Hood Surface K->L

Caption: Workflow for preparing a stock solution of H-123.

Step-by-Step Procedure:

  • Preparation: Don all required PPE as specified in the table above for handling solid compounds. Work exclusively within a certified chemical fume hood.

  • Weighing:

    • Place a piece of weigh paper on a calibrated analytical balance and tare the balance.

    • Carefully dispense the target amount of H-123 powder onto the weigh paper. Avoid creating dust.

    • Once the desired weight is achieved, record the exact amount.

  • Solubilization:

    • Carefully transfer the weighed powder into a sterile, conical tube appropriately sized for the final volume.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube.

    • Cap the tube securely and vortex at medium speed until the solid is completely dissolved. Visually inspect for any remaining particulate matter.

  • Storage and Cleanup:

    • Label the tube clearly with the compound name ("H-123"), concentration (10 mM), solvent (DMSO), date, and your initials.

    • Parafilm the cap and store at -20°C or as recommended.

    • Dispose of all contaminated materials (weigh paper, pipette tips, gloves) in the designated solid hazardous chemical waste container.

    • Wipe down the work surface in the fume hood with a suitable decontamination solution (e.g., 70% ethanol).

Emergency Procedures

4.1. Accidental Exposure

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

4.2. Spills

  • Minor Spill (in fume hood): Absorb the spill with a chemical absorbent pad. Wipe the area clean with a decontaminating solution. Dispose of all materials as hazardous waste.

  • Major Spill (outside fume hood): Evacuate the immediate area. Alert laboratory personnel and the institutional safety officer. Do not attempt to clean up the spill yourself unless you are trained to do so.

References
  • Guidance for Handling and Use of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. National Institute for Occupational Safety and Health (NIOSH). [Link]

Application

Application Notes &amp; Protocols for the Study of SAPA-1j, a Novel Sphingomyelin Synthase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the experimental use of SAPA-1j, a potent and novel inhibitor of Sphingomyelin Synthase 1 (SMS1)....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the experimental use of SAPA-1j, a potent and novel inhibitor of Sphingomyelin Synthase 1 (SMS1). Herein, we delineate the critical role of SMS1 in cellular lipid metabolism and signaling, establishing the mechanistic basis for SAPA-1j's activity. We provide detailed, field-proven protocols for the preparation and handling of SAPA-1j, the execution of in vitro and cell-based SMS1 activity assays, and the downstream analysis of key lipid second messengers and cellular apoptosis. This guide is designed to equip researchers with the necessary technical framework to confidently and reproducibly investigate the biological effects of SMS1 inhibition with SAPA-1j.

Introduction: The Critical Role of Sphingomyelin Synthase 1 (SMS1)

Sphingomyelin (SM) is a principal sphingolipid in the plasma membranes of mammalian cells, playing a crucial role in membrane structure and signal transduction.[1][2] The synthesis of SM is primarily catalyzed by Sphingomyelin Synthase (SMS) enzymes, which transfer a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding SM and diacylglycerol (DAG).[3][4]

Two major isoforms exist, SMS1 and SMS2. SMS1 is predominantly located in the Golgi apparatus, where it is responsible for the bulk of de novo SM synthesis from newly synthesized ceramide.[3][5] In contrast, SMS2 is mainly found at the plasma membrane.[6] This spatial separation implies distinct functional roles. SMS1 sits at a critical metabolic juncture, controlling the relative levels of three vital signaling lipids:

  • Ceramide (Pro-Apoptotic): The substrate for SMS1. An accumulation of ceramide is a well-established trigger for programmed cell death (apoptosis).[7][8][9]

  • Sphingomyelin (Structural & Signaling): The product of SMS1 activity, essential for the formation of lipid rafts, which are platforms for signal transduction.[10]

  • Diacylglycerol (DAG) (Proliferation & Signaling): A by-product of the SMS1 reaction, DAG is a classical second messenger that activates protein kinase C (PKC) and other signaling pathways often associated with cell proliferation.[11]

Given this pivotal role, the inhibition of SMS1 presents a compelling therapeutic strategy. By blocking the conversion of ceramide to SM, an effective SMS1 inhibitor is predicted to simultaneously increase pro-apoptotic ceramide levels while decreasing pro-proliferative DAG and structurally important SM.[5][6]

SAPA-1j: A Potent SMS1 Inhibitor

SAPA-1j is a member of the 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) class of compounds, identified through structure-based virtual screening. It has been characterized as a potent inhibitor of human SMS1 with a reported IC50 value of 2.1 µM in enzymatic assays, making it a valuable tool for studying the consequences of SMS1 inhibition.[12]

Foundational Protocols: Handling and Preparation of SAPA-1j

Proper handling and storage of small molecule inhibitors are paramount for experimental reproducibility.

Storage and Reconstitution
  • Long-Term Storage (Powder): Upon receipt, the lyophilized powder of SAPA-1j should be stored at -20°C for long-term stability, where it can be kept for up to three years.[13] The vial should be kept tightly sealed and protected from moisture.

  • Reconstitution (Stock Solution): To prepare a stock solution, allow the vial to equilibrate to room temperature before opening to prevent condensation.[14] Reconstitute the powder in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mM).[15][16] Ensure complete dissolution by vortexing or brief sonication.[13][16]

  • Storage of Stock Solution: Aliquot the concentrated stock solution into small, single-use volumes in sterile, tightly sealed vials. Store these aliquots at -80°C for long-term storage to minimize freeze-thaw cycles.[16][17]

Preparation of Working Solutions
  • Dilution: For cell-based assays, thaw an aliquot of the DMSO stock solution and dilute it into pre-warmed cell culture medium to the desired final concentration. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[17]

  • Solubility Check: After dilution, it is good practice to visually inspect the medium under a microscope to ensure no precipitation of the compound has occurred.[13]

Core Experimental Workflows

The following section details the primary experiments to characterize the activity and effects of SAPA-1j.

Workflow Overview

The logical flow of experimentation involves first confirming the direct inhibitory effect of SAPA-1j on the enzyme, then assessing its impact on cellular lipid composition, and finally, measuring the ultimate biological consequence, such as apoptosis.

G cluster_0 Biochemical Validation cluster_1 Cellular Analysis cluster_2 Phenotypic Outcome biochem_assay Protocol 4.1: In Vitro SMS1 Activity Assay cell_assay Protocol 4.2: Cell-Based SMS Activity biochem_assay->cell_assay Confirms Target Engagement lipid_analysis Protocol 4.3: Lipidomics Analysis cell_assay->lipid_analysis Links Activity to Lipid Changes dag_assay Protocol 4.4: DAG Quantification lipid_analysis->dag_assay Focus on Key Second Messenger apoptosis_assay Protocol 4.5: Apoptosis Assay lipid_analysis->apoptosis_assay Links Lipid Changes to Cell Fate G PC Phosphatidylcholine (PC) SMS1 SMS1 (Golgi) PC->SMS1 Ceramide Ceramide Ceramide->SMS1 Substrate Mitochondria Mitochondria Ceramide->Mitochondria Accumulation Leads to Stress SM Sphingomyelin (SM) SMS1->SM Product DAG Diacylglycerol (DAG) SMS1->DAG By-product SAPA1j SAPA-1j SAPA1j->SMS1 Inhibition Caspases Caspase Activation Mitochondria->Caspases Cytochrome c Release Apoptosis Apoptosis Caspases->Apoptosis

Sources

Technical Notes & Optimization

Troubleshooting

Part 1: Compound Handling &amp; Formulation Artifacts

Welcome to the SAPA-1j Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter experimental anomalies when targeting lipid metabolism.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SAPA-1j Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter experimental anomalies when targeting lipid metabolism. SAPA-1j (also known as SMS1-IN-1) is a highly potent, novel inhibitor of Sphingomyelin Synthase 1 (SMS1) [1]. While it is an invaluable tool for studying atherosclerosis and sphingolipid signaling, its high lipophilicity and the complex nature of lipid compartmentalization often lead to experimental artifacts.

This guide is designed to deconstruct these artifacts, explain the mechanistic causality behind them, and provide self-validating protocols to ensure scientific integrity in your assays.

Q: My SAPA-1j stock crashed out of solution when added to the cell culture media. What causes this, and how do I prevent it? A: This is a classic solubility artifact. SAPA-1j contains bromophenyl and phenoxy groups, making it highly lipophilic. Direct addition of high-concentration DMSO stocks into aqueous media causes rapid hydrophobic aggregation, leading to compound precipitation. This not only reduces the effective concentration of the inhibitor but can also cause physical stress to the cells, skewing viability readouts.

Q: I am seeing high variability in my IC50 values between experimental batches. Is the compound unstable? A: SAPA-1j is stable if handled correctly, but it is highly susceptible to degradation from repeated freeze-thaw cycles and prolonged light exposure. If your IC50 is drifting higher than the established 2.1 μM [1], your active concentration has likely degraded.

Quantitative Summary: SAPA-1j Chemical Properties & Storage

PropertyValue / GuidelineMechanistic Rationale
Target / IC50 SMS1 / 2.1 μMHighly selective for SMS1 over SMS2 at low micromolar ranges.
Molecular Weight 503.41 g/mol Moderate size; requires strict vehicle control for membrane penetration.
Stock Solvent 100% DMSORequired to fully solvate the hydrophobic bromobenzyl core.
Short-term Storage -20°C (1 month)Prevents spontaneous hydrolysis of the acetamide linker.
Long-term Storage -80°C (6 months)Arrests thermal degradation; must be protected from light.
Protocol 1: Artifact-Free SAPA-1j Formulation and Cell Treatment

To ensure a self-validating delivery system without precipitation, follow this exact sequence:

  • Stock Preparation: Dissolve SAPA-1j powder in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into single-use opaque tubes and store at -80°C.

  • Media Pre-warming: Pre-warm your complete cell culture media to 37°C. (Cold media exacerbates hydrophobic shock).

  • Serial Dilution: Perform your serial dilutions in 100% DMSO first, creating 1000X concentrated working stocks.

  • Dropwise Integration: Add 1 μL of the 1000X DMSO stock to 1 mL of the pre-warmed media dropwise while vortexing gently. This ensures the final DMSO concentration never exceeds 0.1% (v/v), preventing vehicle toxicity.

  • Validation: Inspect the media under a phase-contrast microscope at 40X. If micro-crystals are visible, discard and reformulate.

Part 2: In Vitro Assay & Cellular Artifacts

Q: I am observing complete cell death at 50 μM SAPA-1j, but the literature suggests specific SMS1 inhibition. Is this an artifact? A: Yes, this is an off-target toxicity artifact. While SAPA-1j is highly specific to SMS1 at its IC50 (~2.1 μM), pushing the concentration to 50 μM forces the compound to lose its selectivity. At these high doses, SAPA-1j will begin to inhibit Sphingomyelin Synthase 2 (SMS2) at the plasma membrane and physically disrupt lipid rafts, triggering non-specific apoptosis [2]. Always constrain your working concentrations between 2.5 μM and 10 μM to maintain target causality.

Q: My whole-cell lipidomics show no significant drop in Sphingomyelin (SM) after SAPA-1j treatment. Is the inhibitor failing? A: Not necessarily. This is a spatial resolution artifact. SMS1 is localized exclusively to the Golgi apparatus, where it synthesizes SM from ceramide. However, SMS2 is localized to the plasma membrane and can undergo compensatory upregulation when SMS1 is inhibited [3]. If you measure whole-cell SM, the SMS2-derived SM at the plasma membrane masks the depletion of SMS1-derived SM in the Golgi. You must isolate Golgi fractions before lipid extraction to see the true inhibitory effect.

Pathway Cer Ceramide (ER/Golgi) SMS1 SMS1 (Golgi) Cer->SMS1 SMS2 SMS2 (Plasma Mem) Cer->SMS2 PC Phosphatidylcholine (PC) PC->SMS1 SM Sphingomyelin (SM) SMS1->SM Synthesis DAG Diacylglycerol (DAG) SMS1->DAG SMS2->SM Compensatory Synthesis SAPA SAPA-1j (Inhibitor) SAPA->SMS1 Blocks (IC50 2.1 μM)

Sphingomyelin synthesis pathway highlighting SAPA-1j targeted inhibition of Golgi-localized SMS1.

Part 3: Lipidomic Readout Anomalies (Mass Spectrometry)

Q: My LC-MS/MS data shows massive degradation of ceramides and sphingomyelin species. How do I fix my extraction? A: Traditional liquid-liquid extractions (like the Folch method using chloroform) can sometimes lead to the loss of specific sphingolipid species or cause oxidation if not handled rapidly. For targeted sphingolipidomics, a simplified methanol-based extraction prevents the degradation of delicate ceramide-1-phosphates and sphingoid bases[4].

Protocol 2: High-Efficiency Sphingolipid Extraction for LC-MS/MS

To prevent extraction artifacts and ensure accurate quantification of SAPA-1j's effect on the ceramide/sphingomyelin axis, utilize this optimized rapid extraction method:

  • Quenching: Instantly quench cellular metabolism by washing the cell pellet with ice-cold PBS, followed by snap-freezing in liquid nitrogen.

  • Spiking: Resuspend the pellet in 10 μL of LC-MS grade water. Add 10 μL of an internal standard mixture (e.g., d7-Sphingosine, C12-Ceramide) to validate extraction recovery.

  • Extraction: Add 80 μL of ice-cold 100% Methanol (LC-MS grade) directly to the sample.

  • Homogenization: Vortex vigorously for 30 seconds, then sonicate in an ice-water bath for 5 minutes to disrupt lipid bilayers.

  • Precipitation: Centrifuge the homogenate at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • Collection: Carefully transfer the lipid-rich supernatant to a glass autosampler vial equipped with a low-volume insert. Analyze immediately via LC-MS/MS using dynamic multiple reaction monitoring (dMRM).

Workflow Start Observe SAPA-1j Experimental Artifact CheckSol Check Solubility (Precipitation visible?) Start->CheckSol FixSol Use 100% DMSO stock, warm media, max 0.1% DMSO CheckSol->FixSol Yes CheckTox Check Cell Viability (Complete death at >20μM?) CheckSol->CheckTox No FixTox Reduce dose to <10 μM to avoid off-target SMS2 CheckTox->FixTox Yes CheckMS Check LC-MS/MS (No SM reduction?) CheckTox->CheckMS No FixMS Use Golgi fractionation & Methanol extraction CheckMS->FixMS Yes

Step-by-step logical troubleshooting workflow for resolving SAPA-1j experimental anomalies.

References

  • Li, Y. L., et al. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry, 23(18), 6173-6184. URL:[Link]

  • Tafesse, F. G., et al. (2007). Sphingomyelin Synthase-related Protein SMSr Is a Suppressor of Ceramide-induced Mitochondrial Apoptosis. Journal of Biological Chemistry. URL:[Link]

  • Li, C., et al. (2022). A simple and rapid method for extraction and measurement of circulating sphingolipids using LC-MS/MS: a targeted lipidomic analysis. Analytical and Bioanalytical Chemistry, 414, 2697–2708. URL:[Link]

Optimization

SAPA-1j Technical Support Center: Troubleshooting and Overcoming Cellular Resistance

Prepared by: The Senior Application Scientist Team Welcome to the technical support center for SAPA-1j, a novel and potent inhibitor of the SAPA-1 receptor tyrosine kinase. This guide is designed for our community of res...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: The Senior Application Scientist Team

Welcome to the technical support center for SAPA-1j, a novel and potent inhibitor of the SAPA-1 receptor tyrosine kinase. This guide is designed for our community of researchers, scientists, and drug development professionals to address the critical challenge of acquired and intrinsic resistance to SAPA-1j in pre-clinical cell models. Our goal is to provide you with the foundational knowledge and practical tools to investigate, understand, and ultimately overcome resistance, thereby accelerating your research.

Acquired resistance to targeted therapies is a significant hurdle in cancer treatment.[1][2][3] Cancer cells can adapt to the selective pressure of a drug through various mechanisms, including mutations in the drug's target, activation of alternative signaling pathways, or changes in the tumor microenvironment.[4][5] This guide will walk you through common scenarios encountered in the lab, providing both theoretical explanations and actionable protocols to dissect and counter these resistance mechanisms.

Frequently Asked Questions (FAQs)

Q1: What are the primary suspected mechanisms of resistance to SAPA-1j?

Based on extensive pre-clinical data and the known patterns of resistance to other kinase inhibitors, we anticipate three major classes of resistance mechanisms to SAPA-1j:

  • On-Target Modifications: This is a frequent cause of acquired resistance to kinase inhibitors.[6] Genetic mutations can arise in the kinase domain of the SAPA-1 protein itself, altering the drug-binding site and reducing the efficacy of SAPA-1j.[6]

  • Bypass Signaling Pathway Activation: Cancer cells can develop independence from the SAPA-1 pathway by activating alternative, parallel signaling cascades that promote cell survival and proliferation. The most common of these are the PI3K/Akt and MAPK/ERK pathways, which can be activated by other receptor tyrosine kinases (RTKs).[2]

  • Drug Efflux and Target Accessibility: In some cases, resistance may not be due to genetic changes in the signaling pathways but rather to the cell's ability to prevent the drug from reaching its target. This can occur through the upregulation of ATP-binding cassette (ABC) transporters, which act as efflux pumps to remove SAPA-1j from the cell.

Q2: My cell line is showing a decreased response to SAPA-1j over time. What is my first step?

A gradual decrease in sensitivity is a classic sign of acquired resistance. The first and most critical step is to perform a dose-response curve to quantify the shift in the half-maximal inhibitory concentration (IC50). This will confirm and measure the degree of resistance. Once resistance is confirmed, we recommend a two-pronged investigation: 1) sequence the SAPA-1 kinase domain to check for on-target mutations, and 2) perform a western blot to assess the activation state of key downstream and parallel signaling pathways (e.g., p-Akt, p-ERK).

Q3: How do I confirm if my resistant cells have a mutation in the SAPA-1 kinase domain?

The most direct method is Sanger sequencing of the SAPA-1 kinase domain. You will need to design primers that flank the region of interest, amplify the DNA from both your parental (sensitive) and resistant cell lines, and compare the sequences. For a more comprehensive, unbiased approach, especially if Sanger sequencing reveals no mutations, we recommend Next-Generation Sequencing (NGS) of the entire SAPA-1 gene or a targeted panel of cancer-related genes.

Q4: What are the most common bypass pathways I should investigate?

The PI3K/Akt/mTOR and Ras/Raf/MEK/ERK (MAPK) pathways are the two most prevalent signaling cascades implicated in bypassing targeted therapies.[1][2] Upregulation of these pathways can be driven by amplification or mutation of other RTKs, such as EGFR or MET.[7] We recommend screening for increased phosphorylation of key nodes within these pathways, such as Akt (at Ser473) and ERK1/2 (at Thr202/Tyr204).

Q5: Are there established combination strategies to overcome SAPA-1j resistance?

Yes, combination therapies are a primary strategy for overcoming resistance.[8][9] Based on the mechanism of resistance you identify, rational combinations can be designed. For example:

  • Bypass Pathway Activation: If you observe activation of the PI3K/Akt pathway, combining SAPA-1j with a PI3K or Akt inhibitor may restore sensitivity. Similarly, if the MAPK pathway is activated, a MEK inhibitor could be effective.[6]

  • General Strategy: Combining targeted therapies with other treatment modalities, such as immunotherapy or conventional chemotherapy, has also shown promise in overcoming resistance.[8][10]

Troubleshooting Guides

This section provides detailed troubleshooting for specific experimental issues.

Problem 1: My cells, which were initially sensitive, now require a much higher concentration of SAPA-1j to achieve the same level of inhibition (IC50 shift).

This is a classic case of acquired resistance. The key is to determine the underlying molecular mechanism.

  • Possible Cause A: On-Target Mutation in SAPA-1 Kinase Domain

    • Rationale: A mutation in the ATP-binding pocket of SAPA-1 can prevent SAPA-1j from binding effectively, rendering the drug useless. This is a common mechanism of resistance to tyrosine kinase inhibitors.[6]

    • Troubleshooting Workflow:

      A Confirm IC50 Shift (Dose-Response Assay) B Extract gDNA from Sensitive & Resistant Cells A->B C PCR Amplify SAPA-1 Kinase Domain B->C D Sanger Sequencing C->D E Compare Sequences (Resistant vs. Sensitive) D->E F Mutation Identified E->F Mutation Present G No Mutation Found E->G No Mutation H Proceed to Bypass Pathway Analysis G->H

    • Suggested Protocol: See Protocol 1: Sanger Sequencing of SAPA-1 Kinase Domain.

  • Possible Cause B: Activation of a Bypass Signaling Pathway

    • Rationale: Cells can compensate for the inhibition of SAPA-1 by upregulating other signaling pathways that also promote survival and proliferation. [7]This effectively creates a detour around the SAPA-1j-induced roadblock.

    • Signaling Pathway Overview:

      cluster_0 cluster_1 cluster_2 cluster_3 SAPA1 SAPA-1 PI3K PI3K SAPA1->PI3K Ras Ras SAPA1->Ras SAPA1j SAPA-1j SAPA1j->SAPA1 Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Other_RTK Other RTKs (e.g., EGFR, MET) Other_RTK->PI3K Bypass Other_RTK->Ras Bypass

      Caption: SAPA-1 signaling and potential bypass pathways.

    • Suggested Protocol: See Protocol 2: Western Blotting for Bypass Pathway Activation.

Problem 2: My IC50 for SAPA-1j is consistently high, even in treatment-naïve cells.

This suggests intrinsic resistance, where a population of cells is inherently less sensitive to the drug.

  • Possible Cause: High expression of drug efflux pumps.

    • Rationale: Proteins like P-glycoprotein (P-gp), a member of the multidrug resistance (MDR) family, can actively pump chemotherapy and targeted drugs out of the cell, preventing them from reaching their intracellular targets. [10] * Mechanism of Action:

      cluster_cell Cell Interior SAPA1j_in SAPA-1j Pump ABC Transporter (e.g., P-gp) SAPA1j_out_after SAPA-1j Pump->SAPA1j_out_after ATP-dependent Efflux SAPA1j_out_before SAPA-1j SAPA1j_out_before->SAPA1j_in Diffusion

      Caption: Mechanism of drug efflux by ABC transporters.

    • Suggested Protocol: See Protocol 3: Rhodamine 123 Efflux Assay.

Problem 3: My resistant cells show no SAPA-1 mutations and no clear activation of PI3K/Akt or MAPK pathways.

This scenario requires a broader search for the resistance mechanism.

  • Possible Cause: Phenotypic changes, such as Epithelial-to-Mesenchymal Transition (EMT).

    • Rationale: EMT is a cellular process linked to drug resistance where epithelial cells acquire mesenchymal characteristics. [9]This transition can fundamentally alter signaling networks and reduce drug sensitivity.

    • Suggested Protocol: See Protocol 4: Analysis of EMT Markers.

  • Possible Cause: Activation of a non-canonical bypass pathway.

    • Rationale: While PI3K and MAPK are the most common bypass routes, other RTKs could be activated and signal through different pathways. A broader, unbiased screen is needed to identify these.

    • Troubleshooting Workflow:

      A Resistant Cells (No known mechanism) B Prepare Cell Lysates (Sensitive & Resistant) A->B C Incubate with Phospho-RTK Array B->C D Detect & Quantify Phosphorylation Signals C->D E Identify Hyper-phosphorylated RTKs in Resistant Cells D->E F Validate with Western Blot (e.g., p-MET, p-AXL) E->F G Confirmed Bypass Mechanism F->G

      Caption: Workflow for Phospho-RTK array analysis.

    • Suggested Action: Utilize a commercial phospho-RTK array kit to simultaneously screen the phosphorylation status of dozens of different RTKs. Follow the manufacturer's instructions for detailed protocol.

Data Interpretation

Experimental Finding Potential Interpretation Next Steps
>10-fold increase in IC50 Confirmed high-level resistance.Proceed with mechanistic studies (sequencing, western blot).
Novel mutation in SAPA-1 kinase domain On-target resistance is the likely mechanism.Test second-generation SAPA-1 inhibitors designed to overcome the mutation.
Increased p-Akt / p-ERK levels Bypass pathway activation.Test combination of SAPA-1j with a PI3K/MEK inhibitor.
Decreased Rhodamine 123 retention Increased drug efflux pump activity.Confirm with western blot for P-gp; test combination with a P-gp inhibitor.
Decreased E-cadherin, Increased Vimentin Cells have undergone EMT.Investigate EMT-targeting therapeutic strategies.

Experimental Protocols

Protocol 1: Sanger Sequencing of SAPA-1 Kinase Domain

  • gDNA Extraction: Isolate genomic DNA from both parental (sensitive) and SAPA-1j-resistant cells using a commercial kit. Quantify DNA and assess purity.

  • Primer Design: Design PCR primers that flank the coding region of the SAPA-1 kinase domain. Ensure primers have similar melting temperatures and are specific to SAPA-1.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target region from both sensitive and resistant gDNA samples.

  • PCR Product Purification: Run the PCR products on an agarose gel to confirm the correct size. Purify the DNA from the gel or directly from the PCR reaction using a cleanup kit.

  • Sanger Sequencing: Send the purified PCR products and corresponding primers to a sequencing facility.

  • Sequence Analysis: Align the sequencing results from the resistant cells to the sequence from the sensitive cells using alignment software (e.g., SnapGene, Geneious). Identify any nucleotide changes that result in an amino acid substitution.

Protocol 2: Western Blotting for Bypass Pathway Activation

  • Cell Lysis: Culture sensitive and resistant cells to ~80% confluency. Treat with SAPA-1j for a short period (e.g., 2-4 hours) to assess acute signaling inhibition. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Separate proteins by size on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C. Recommended antibodies: phospho-Akt (Ser473), total Akt, phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film. Densitometry analysis can be used to quantify changes in protein phosphorylation.

Protocol 3: Rhodamine 123 Efflux Assay

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment (Optional): For a control, pre-incubate a set of wells with a known P-gp inhibitor (e.g., Verapamil) for 30-60 minutes.

  • Rhodamine 123 Loading: Add Rhodamine 123 (a P-gp substrate) to all wells at a final concentration of ~1 µM. Incubate for 30-60 minutes at 37°C to allow cells to take up the dye.

  • Efflux Period: Wash the cells with PBS to remove extracellular dye. Add fresh, dye-free media (with or without the P-gp inhibitor) and incubate for 1-2 hours to allow for efflux.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader (Excitation ~485 nm, Emission ~525 nm).

  • Data Analysis: Compare the fluorescence intensity of the resistant cells to the sensitive cells. Lower fluorescence in resistant cells indicates higher efflux activity. The P-gp inhibitor-treated cells should show increased fluorescence, confirming the role of P-gp.

Protocol 4: Analysis of EMT Markers

  • Sample Preparation: Prepare protein lysates or fix cells for immunofluorescence as described in standard protocols.

  • Western Blotting: Follow Protocol 2, but probe for EMT markers. Use primary antibodies against E-cadherin (epithelial marker), N-cadherin (mesenchymal marker), and Vimentin (mesenchymal marker).

  • Immunofluorescence:

    • Grow cells on coverslips. Fix, permeabilize, and block the cells.

    • Incubate with primary antibodies against E-cadherin and Vimentin.

    • Wash and incubate with fluorescently-labeled secondary antibodies.

    • Counterstain nuclei with DAPI.

    • Mount coverslips and visualize using a fluorescence microscope.

  • Interpretation: A loss of E-cadherin expression and a gain of N-cadherin and Vimentin expression in resistant cells compared to sensitive cells is indicative of EMT.

Sources

Troubleshooting

Technical Support Center: SAPA-1j (SMS1-IN-1) Experimental Variability &amp; Troubleshooting Guide

Welcome to the Technical Support Center for SAPA-1j (systematically designated as SMS1-IN-1). As a highly potent and selective Sphingomyelin Synthase 1 (SMS1) inhibitor, SAPA-1j is a critical molecular tool for investiga...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for SAPA-1j (systematically designated as SMS1-IN-1). As a highly potent and selective Sphingomyelin Synthase 1 (SMS1) inhibitor, SAPA-1j is a critical molecular tool for investigating sphingolipid metabolism, atherosclerosis, and immune regulation[1],[2].

Despite its high efficacy (IC50 = 2.1 μM)[1], researchers frequently encounter experimental variability. This is rarely a flaw in the compound itself, but rather a consequence of its complex molecular architecture—specifically its brominated benzyl group and phenethylsulfamoyl substituent[3]. As a Senior Application Scientist, I have designed this guide to explain the causality behind these variabilities and provide self-validating protocols to ensure high-fidelity, reproducible data.

Quantitative Data & Benchmarking

Before troubleshooting, it is critical to benchmark your experimental parameters against the validated physicochemical properties of SAPA-1j. Deviating from these limits is the primary cause of assay failure.

PropertyValidated SpecificationExperimental Implication
Target Sphingomyelin Synthase 1 (SMS1)Localized in the Golgi apparatus; requires membrane permeability[2].
IC50 Value 2.1 ± 0.3 μMOptimal working concentration in vitro is typically 2.5 μM to 5.0 μM[1].
Selectivity >50-fold (SMS1 over SMS2)Minimizes off-target lipid kinase inhibition at concentrations <10 μM.
Molecular Weight 503.41 g/mol Must be factored into exact molarity calculations during reconstitution[3].
Formula C₂₃H₂₃BrN₂O₄SThe bromine atom is critical for target binding but introduces light sensitivity[3].
Solubility Soluble in DMSO (Max ~20 mM)Poor aqueous solubility; prone to precipitation in standard culture media[3].
Storage (Stock) -80°C (6 months) / -20°C (1 month)Requires protection from light and moisture to prevent degradation[4].

Visualizing the Mechanism of Action

To understand why SAPA-1j behaves the way it does in vitro, we must visualize its target pathway. SMS1 is responsible for converting ceramide and phosphatidylcholine into sphingomyelin and diacylglycerol (DAG) within the Golgi apparatus.

SMS1_Pathway Cer Ceramide SMS1 Sphingomyelin Synthase 1 (Golgi Apparatus) Cer->SMS1 PC Phosphatidylcholine PC->SMS1 SM Sphingomyelin SMS1->SM Synthesis DAG Diacylglycerol (DAG) SMS1->DAG Byproduct SAPA SAPA-1j (SMS1-IN-1) SAPA->SMS1 Inhibits (IC50: 2.1 μM)

Mechanism of SAPA-1j inhibiting Sphingomyelin Synthase 1 (SMS1) in the Golgi apparatus.

Troubleshooting FAQs: Resolving Experimental Variability

Q1: Why am I seeing inconsistent SMS1 inhibition across biological replicates?

Causality: SAPA-1j contains a 4-bromobenzyl group that is highly susceptible to photolytic degradation. Exposure to ambient laboratory light during prolonged benchwork can cleave the bromine atom. This produces a des-bromo analogue that lacks the critical binding interactions (specifically with Tyr338 and Arg342 residues) required to inhibit SMS1[3]. Self-Validating Solution: Run a parallel control plate wrapped entirely in aluminum foil. If the foil-wrapped plate demonstrates significantly higher and more consistent inhibition, photolytic degradation is your culprit. Always perform reconstitutions in low-light conditions and use amber vials.

Q2: How do I prevent SAPA-1j from precipitating in my cell culture media?

Causality: The lipophilic nature of the phenethylsulfamoyl group results in exceptionally poor aqueous solubility[3]. When a high-concentration DMSO stock is rapidly pipetted directly into aqueous media, localized supersaturation occurs, causing the compound to crash out into micro-crystals. This leads to artificially low effective concentrations. Self-Validating Solution: Measure the absorbance (OD) of your media at 600 nm immediately after adding the drug. An increase in OD indicates micro-precipitation. To solve this, dilute the DMSO stock into pre-warmed (37°C) media containing 0.1% to 0.5% BSA (Bovine Serum Albumin). The BSA acts as a lipid carrier, stabilizing the compound in solution. Ensure final DMSO concentration remains ≤0.1%.

Q3: My cells are showing severe toxicity at 10 μM. Is this an off-target chemical effect?

Causality: Not necessarily. While SAPA-1j is highly selective, inhibiting SMS1 fundamentally alters lipid homeostasis. By blocking SMS1, you cause a rapid upstream accumulation of Ceramide[2]. Ceramide is a well-documented, potent pro-apoptotic signaling molecule. Therefore, the "toxicity" may actually be the biological consequence of profound SMS1 inhibition rather than off-target chemical poisoning. Self-Validating Solution: Monitor Caspase-3 cleavage via Western blot alongside a ceramide-synthesis inhibitor (e.g., Myriocin). If co-administering Myriocin rescues the cells, the toxicity is biologically driven by ceramide accumulation, proving your SAPA-1j is working exactly as intended.

Step-by-Step Methodologies

Protocol A: Preparation of Stable SAPA-1j Stock Solutions

Objective: Maximize shelf-life and prevent photolytic/oxidative degradation.

  • Equilibration: Remove the lyophilized SAPA-1j powder from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes. Causality: Opening cold vials introduces atmospheric moisture, which accelerates degradation.

  • Reconstitution: Add anhydrous, cell-culture grade DMSO to achieve a 10 mM stock (e.g., add 1.006 mL DMSO to 5.03 mg of SAPA-1j).

  • Dissolution: Vortex gently and sonicate in a room-temperature water bath for 1-2 minutes until the solution is completely clear.

  • Aliquotting: Under low-light conditions, divide the stock into single-use amber microcentrifuge tubes (10–20 μL per tube). Causality: SAPA-1j degrades rapidly upon repeated freeze-thaw cycles.

  • Storage: Blanket the tubes with argon gas if available, and store at -80°C for up to 6 months, or -20°C for short-term use (up to 1 month)[4].

Protocol B: In Vitro SMS1 Inhibition Assay (Cell-Based)

Objective: Ensure successful Golgi penetration and accurate IC50 representation.

  • Cell Preparation: Seed target cells (e.g., macrophages) in a 6-well plate and culture until 70-80% confluent.

  • Media Warming: Pre-warm the experimental culture media (supplemented with 0.1% BSA) to 37°C.

  • Thawing: Thaw a single-use aliquot of SAPA-1j stock (10 mM) at room temperature, protected from light.

  • Step-Wise Dilution: Perform a serial dilution of the drug directly into the pre-warmed BSA-media to achieve your final concentration (e.g., 2.5 μM)[1]. Critical: Do not exceed 0.1% final DMSO concentration to prevent solvent toxicity.

  • Incubation: Replace the standard cell culture media with the SAPA-1j treated media. Incubate for 12-24 hours.

  • Harvest & Analysis: Harvest the cells and extract lipids using the Bligh and Dyer method. Quantify the ratio of Sphingomyelin to Ceramide via LC-MS/MS to validate SMS1 inhibition.

Visualizing the Experimental Workflow

SAPA_Workflow Powder SAPA-1j Powder (Store at -20°C, Dark) DMSO Reconstitute in 100% DMSO (Max 20 mM Stock) Powder->DMSO Aliquots Aliquot into Amber Tubes (Prevent Photodegradation) DMSO->Aliquots Dilution Dilute in Assay Media (Final DMSO < 0.1%) Aliquots->Dilution Freshly prepare before use Incubation Incubate with Cells (Monitor Golgi Penetration) Dilution->Incubation Analysis Lipidomics / Mass Spectrometry (Quantify SM/Ceramide Ratio) Incubation->Analysis

Workflow for SAPA-1j reconstitution, handling, and cell-based assay execution.

References

  • Title: SMS1-IN-1 Datasheet & Storage Protocols Source: DC Chemicals URL: [Link]

  • Title: Functional roles of sphingolipids in immunity and their implication in disease Source: Experimental & Molecular Medicine (Nature / NIH) URL: [Link]

Sources

Optimization

SAPA-1j (SMS1-IN-1) Synthesis &amp; Troubleshooting Support Center

Welcome to the technical support center for the synthesis and handling of SAPA-1j (also known as SMS1-IN-1). SAPA-1j is a highly potent, novel inhibitor of Sphingomyelin Synthase 1 (SMS1) with an IC50 value of 2.1 μM, wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and handling of SAPA-1j (also known as SMS1-IN-1). SAPA-1j is a highly potent, novel inhibitor of Sphingomyelin Synthase 1 (SMS1) with an IC50 value of 2.1 μM, widely utilized in atherosclerosis research and antimicrobial resistance studies[1][2].

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. Here, we address the root chemical causality behind common synthetic bottlenecks, providing a self-validating framework to ensure high-yield, high-purity production of SAPA-1j.

Part 1: Synthesis Troubleshooting & FAQs

Q1: During the bromination phase of our precursors, we consistently observe a 5–8% yield of a des-bromo analogue byproduct. How can we minimize this? Causality: The des-bromo analogue forms due to incomplete halogenation or premature radical quenching during the N-bromosuccinimide (NBS) reaction. NBS degrades over time—especially upon exposure to ambient moisture—forming succinimide and molecular bromine, which alters the radical propagation mechanism initiated by AIBN[3]. Solution:

  • Use strictly fresh, recrystallized NBS for each batch.

  • Maintain rigorous temperature control during the reflux phase in CCl₄ (exactly 6 hours).

  • Self-Validation: Monitor the reaction via LC-MS; the exact mass of the desired brominated intermediate should reflect the isotopic signature of bromine (roughly 1:1 ratio of M and M+2 peaks).

Q2: Our final SAPA-1j product shows discoloration and a drop in purity after a few weeks of storage. What is causing this instability? Causality: SAPA-1j contains a bromine atom on the benzyl ring that exhibits light sensitivity. Exposure to UV/visible light induces homolytic cleavage of the C–Br bond, leading to radical-mediated decomposition and discoloration[3]. Solution:

  • Store the compound in completely dark, dry conditions at -20°C for long-term storage[4].

  • During packaging, flush all storage vials with Argon to displace oxygen, and add 0.1% Butylated hydroxytoluene (BHT) as an antioxidant to scavenge any stray free radicals[3].

Q3: We are attempting to scale up the synthesis to a 100-g batch, but column chromatography is creating a severe operational bottleneck. Are there alternative purification methods? Causality: Traditional silica gel chromatography is solvent-intensive and scales poorly for highly polar sulfonamide derivatives. Solution: Pilot-scale synthesis can bypass chromatography by utilizing continuous flow chemistry for the coupling step, followed by selective crystallization[3]. Flow reactors provide superior heat and mass transfer, significantly reducing side reactions during the base-catalyzed coupling.

  • Self-Validation: Implement a continuous flow reactor with a strict residence time of 10 minutes. Follow this with recrystallization from ethanol/water to consistently achieve >98% purity[3].

Q4: What are the critical molecular interactions of SAPA-1j with the SMS1 enzyme, and how does this affect our downstream enzymatic assays? Causality: SAPA-1j binds directly to the active site of SMS1 at the Golgi membrane, competing with natural substrates like phosphatidylcholine (PC) and ceramide[2][5]. Molecular docking and site-directed mutagenesis validate that the bromine atom interacts critically with the Tyr338 and Arg342 residues, while the phenethyl group occupies a hydrophobic pocket near Leu289[2][3]. Solution: When designing in vitro enzymatic assays, ensure that the concentration of PC and ceramide substrates does not competitively mask the inhibitory effect of SAPA-1j. Calibrate substrate concentrations to remain near their respective Michaelis constant ( Km​ ) values.

Part 2: Step-by-Step Experimental Protocol

Optimized Pilot-Scale Synthesis of SAPA-1j

This protocol is designed as a self-validating system. Do not proceed to the next phase unless the purity threshold of the current phase is met.

Phase 1: Preparation of Intermediates

  • Sulfonylation: In a round-bottom flask, dissolve 2-phenylethanamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM). Cool to 0°C. Slowly add 4-hydroxybenzenesulfonyl chloride (1.0 eq) dropwise over 30 minutes. Stir for 2 hours at 0°C to yield 4-(N-phenethylsulfamoyl)phenol. Verify completion via TLC.

  • Acylation: In a separate vessel, react 4-bromobenzylamine (1.0 eq) with chloroacetyl chloride (1.1 eq) in DCM at 0°C. Gradually warm to room temperature over 4 hours to yield 2-chloro-N-(4-bromobenzyl)acetamide. Wash with 1M HCl and brine, then dry over Na₂SO₄.

Phase 2: Continuous Flow Coupling 3. Setup: Dissolve both intermediates (1:1 molar ratio) in anhydrous DMF. Add finely powdered potassium carbonate (K₂CO₃, 2.0 eq) to act as the base catalyst. 4. Flow Reaction: Pump the mixture through a continuous flow reactor maintained at 80°C. Calibrate the flow rate to ensure a strict residence time of exactly 10 minutes[3]. 5. Quenching: Direct the reactor output immediately into vigorously stirred ice-cold water to precipitate the crude SAPA-1j product.

Phase 3: Purification & Stabilization 6. Crystallization: Filter the crude precipitate. Recrystallize the solid from a heated mixture of ethanol and water (70:30 v/v). Allow to cool slowly to 4°C overnight. 7. Validation: Analyze the crystals via HPLC. The purity threshold must be ≥98% before proceeding to biological evaluation[3]. 8. Storage: Dry the purified powder under a vacuum. Add 0.1% BHT, package under an argon atmosphere in amber vials, and store at -20°C[3][4].

Part 3: Quantitative Data & Cost Analysis

Table 1: Cost Analysis for Pilot-Scale Synthesis (100-g Batch) [3]

ComponentCost per kg (USD)Optimization Strategy
Raw Materials$12,500Bulk sourcing of 4-bromobenzylamine
Solvents$3,200Solvent recycling integrated into flow reactor
Labor/Equipment$8,000Transition from chromatography to crystallization
Total Estimated $23,700 Achieving 68% yield reduces overall per-gram cost

Table 2: SAPA-1j Physicochemical Properties & Storage Specifications [3][4]

PropertyValue / Specification
Molecular FormulaC₂₃H₂₃BrN₂O₄S
Molecular Weight503.41 g/mol
Target Purity≥98% (HPLC validated)
SolubilitySoluble in DMSO
Short-term Storage0 - 4°C (Dry, dark conditions, days to weeks)
Long-term Storage-20°C (Powder, up to 2 years)

Part 4: Mandatory Visualizations

SynthesisWorkflow Node1 4-Hydroxybenzenesulfonyl chloride + 2-Phenylethanamine Node3 4-(N-phenethylsulfamoyl)phenol Node1->Node3 Sulfonylation (0°C, 2h) Node2 4-Bromobenzylamine + Chloroacetyl chloride Node4 2-Chloro-N-(4-bromobenzyl)acetamide Node2->Node4 Acylation (0°C to RT) Node5 Continuous Flow Reactor (Base-catalyzed coupling) Node3->Node5 DMF, K2CO3 Node4->Node5 DMF, K2CO3 Node6 SAPA-1j (Crude) Node5->Node6 80°C, 10 min residence Node7 Pure SAPA-1j (>98% Purity) Node6->Node7 Crystallization + 0.1% BHT & Argon

Optimized pilot-scale synthesis workflow for SAPA-1j utilizing continuous flow chemistry.

SMS1Pathway Ceramide Ceramide (Pro-apoptotic) SMS1 Sphingomyelin Synthase 1 (Golgi Membrane) Ceramide->SMS1 Substrate PC Phosphatidylcholine (PC) PC->SMS1 Substrate SM Sphingomyelin (Lipid Rafts) SMS1->SM Synthesis DAG Diacylglycerol (DAG) SMS1->DAG Byproduct SAPA SAPA-1j (SMS1-IN-1) SAPA->SMS1 Competitive Inhibition (IC50: 2.1 μM)

Mechanism of action for SAPA-1j inhibiting sphingomyelin synthesis at the Golgi membrane.

References

  • Title: Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors Source: Bioorganic & Medicinal Chemistry (PubMed / NIH) URL: [Link]

  • Title: Functional roles of sphingolipids in immunity and their implication in disease Source: PMC (National Institutes of Health) URL: [Link]

  • Title: SMS1-IN-1 Datasheet and Chemical Properties Source: DC Chemicals URL: [Link]

Sources

Troubleshooting

minimizing off-target effects of SAPA-1j

Technical Support Center: Minimizing Off-Target Effects of SAPA-1j (SMS1-IN-1) Welcome to the Technical Support Center for sphingolipid metabolic research. As a Senior Application Scientist, I have designed this guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Minimizing Off-Target Effects of SAPA-1j (SMS1-IN-1)

Welcome to the Technical Support Center for sphingolipid metabolic research. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals optimize their use of SAPA-1j (SMS1-IN-1).

SAPA-1j is a highly potent, novel sphingomyelin synthase 1 (SMS1) inhibitor with an IC50 of 2.1 μM[1][2]. While it holds significant potential for atherosclerosis and immunological research[1][3], its highly lipophilic structure (N-[(4-bromophenyl)methyl]-2-{4-[(2-phenylethyl)sulfamoyl]phenoxy}acetamide) and the conserved nature of sphingolipid metabolic pathways make off-target effects a critical experimental hurdle[2][4].

This guide provides field-proven insights, focusing on the causality behind experimental artifacts and establishing self-validating protocols to ensure scientific integrity.

Part 1: Troubleshooting FAQs

Q1: How do I distinguish between SMS1-specific inhibition and SMS2 off-target effects when using SAPA-1j? The Causality: SMS1 and SMS2 share significant sequence homology. Both enzymes catalyze the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG)[2][5]. The active site relies on conserved residues (Arg342 and Tyr338)[2]. However, their subcellular localization is distinct: SMS1 is strictly localized to the trans-Golgi network, whereas SMS2 resides primarily at the plasma membrane[5]. At concentrations exceeding 10 μM, SAPA-1j loses its selectivity and begins to competitively inhibit SMS2. The Solution: Do not rely solely on whole-cell lipidomics. Implement a subcellular fractionation step prior to lipid extraction. By isolating the Golgi apparatus from the plasma membrane, you can independently quantify Golgi-specific SM depletion (on-target SMS1 inhibition) versus plasma membrane SM depletion (off-target SMS2 inhibition).

Q2: I am observing significant cytotoxicity at 15 μM SAPA-1j. Is this due to an on-target "lipidomic crisis" or off-target chemical toxicity? The Causality: While severe sphingomyelin depletion can trigger apoptosis, SAPA-1j contains a brominated benzyl group and a sulfamoyl moiety, making it a highly lipophilic molecule (MW 503.41)[4][6]. At concentrations significantly above its IC50 (2.1 μM)[1], lipophilic compounds partition non-specifically into the lipid bilayer. This alters membrane fluidity and can non-specifically inhibit membrane-bound ion channels or receptors—a classic artifact in lipophilic drug screening. The Solution: Cap your working concentration at 5.0 μM (approx. 2.5x IC50). To prove the toxicity is on-target, employ a self-validating system: test the 15 μM dose in an SMS1-knockout (CRISPR/Cas9) cell line. If the cytotoxicity persists in the knockout line, it is an off-target chemical artifact.

Q3: Why do sphingomyelin levels rebound after 48 hours of continuous SAPA-1j treatment? The Causality: Biological systems possess robust compensatory mechanisms to maintain lipid homeostasis[7]. Prolonged SMS1 inhibition by SAPA-1j triggers a feedback loop that upregulates the de novo sphingolipid synthesis pathway via Serine Palmitoyltransferase (SPTLC1/2)[5][8], or induces compensatory activation of SMS2. The Solution: Limit continuous exposure assays to 24 hours. If longer incubations are necessary, co-administer SAPA-1j with a stable isotope-labeled precursor (e.g., 13C -Serine) to track de novo synthesis rates via LC-MS/MS. This will distinguish between compound degradation and biological compensation.

Part 2: Quantitative Data & Working Parameters

To minimize off-target effects, strict adherence to optimized working parameters is required. Table 1 summarizes the physicochemical and pharmacological constraints of SAPA-1j.

ParameterValue / SpecificationExperimental Implication
Primary Target Sphingomyelin Synthase 1 (SMS1)Localized to the Golgi network[5].
Primary Target IC50 2.1 μM[1][2]Highly potent; baseline for dose-response curves.
Max Recommended Dose 5.0 μMExceeding this increases SMS2 cross-reactivity risk.
Molecular Weight 503.41 g/mol [4][6]Used for precise molarity calculations.
Vehicle Control Limit ≤ 0.1% DMSOHigh lipophilicity requires DMSO; >0.1% causes baseline membrane toxicity.
Storage (Stock Solution) -80°C (6 months)[1]Protect from light to prevent degradation of the brominated benzyl group[6].

Part 3: Experimental Protocols

Self-Validating Methodology: LC-MS/MS Lipidomics for SAPA-1j Specificity This protocol is designed to validate that SAPA-1j is engaging SMS1 without disrupting SMS2 or non-specific membrane targets.

  • Cell Culture & Treatment: Seed wild-type and SMS1-KO (control) cells at 1×106 cells/dish. Treat with SAPA-1j titrated at 0.5 μM, 2.1 μM, and 5.0 μM using a final DMSO concentration of 0.1%. Incubate for exactly 12 hours to prevent compensatory de novo pathway activation.

  • Subcellular Fractionation: Harvest cells and lyse using a Dounce homogenizer in an isotonic sucrose buffer. Perform differential ultracentrifugation to isolate the Golgi-enriched fraction (100,000 x g pellet after mitochondrial removal) and the Plasma Membrane-enriched fraction.

  • Lipid Extraction (Modified Bligh and Dyer): Transfer fractions to glass tubes (avoid plastics to prevent polymer leaching). Add Chloroform:Methanol (1:2 v/v) containing internal standards (e.g., C12-Sphingomyelin). Vortex vigorously and add water to induce phase separation. Collect the lower organic phase.

  • LC-MS/MS Analysis: Dry the organic phase under nitrogen gas. Reconstitute in Methanol:Isopropanol (1:1). Inject into a triple quadrupole LC-MS/MS system operating in positive ion multiple reaction monitoring (MRM) mode to quantify Sphingomyelin and Diacylglycerol (DAG) species.

  • Data Interpretation: True on-target activity is confirmed if SM decreases only in the Golgi fraction of wild-type cells, with no significant change in the plasma membrane fraction or the SMS1-KO control cells.

Part 4: Visualizations

Pathway Ceramide Ceramide (ER) SMS1 SMS1 (Golgi Network) Ceramide->SMS1 SMS2 SMS2 (Plasma Membrane) Ceramide->SMS2 PC Phosphatidylcholine PC->SMS1 PC->SMS2 SM Sphingomyelin SMS1->SM DAG Diacylglycerol (DAG) SMS1->DAG SMS2->SM SMS2->DAG SAPA SAPA-1j (Inhibitor) SAPA->SMS1 Primary Target SAPA->SMS2 Off-Target Risk

Fig 1. Sphingomyelin synthesis pathway detailing SAPA-1j intervention and SMS2 off-target risk.

Workflow Step1 1. SAPA-1j Titration (0.5 - 5.0 μM) Step2 2. Subcellular Fractionation (Isolate Golgi vs. PM) Step1->Step2 Step3 3. Lipid Extraction (Chloroform/Methanol) Step2->Step3 Step4 4. LC-MS/MS Lipidomics (Quantify SM & DAG) Step3->Step4 Step5 5. Off-Target Analysis (Check SMS2 & De Novo) Step4->Step5

Fig 2. Self-validating experimental workflow for assessing SAPA-1j target specificity.

References

  • Li, Y. L., et al. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry, 23(18), 6173-6184. URL:[Link]

  • Lee, M., Lee, S. Y., & Bae, Y. S. (2023). Functional roles of sphingolipids in immunity and their implication in disease. Experimental & Molecular Medicine, 55(6), 1110-1130. URL:[Link]

Sources

Optimization

protocol adjustments for SAPA-1j in different cell lines

SAPA-1j (SMS1-IN-1) Optimization and Troubleshooting Guide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complexities of sphingolipid modu...

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Author: BenchChem Technical Support Team. Date: April 2026

SAPA-1j (SMS1-IN-1) Optimization and Troubleshooting Guide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the complexities of sphingolipid modulation using SAPA-1j (also known as SMS1-IN-1).

SAPA-1j is a highly potent, novel inhibitor of Sphingomyelin Synthase 1 (SMS1) with an established IC50 of 2.1 µM[1]. It features a complex molecular architecture—a brominated benzyl group and an acetamide moiety linked via a phenoxy bridge to a phenethylsulfamoyl substituent[2]. While this structure provides exceptional specificity by interacting with critical SMS1 active site residues (Arg342 and Tyr338)[3], its high lipophilicity and downstream metabolic effects require precise, cell-line-specific protocol adjustments.

Mechanistic Overview & Rationale

SMS1 is localized primarily in the Golgi apparatus, where it transfers a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG)[4]. Inhibiting this node does not merely stop SM synthesis; it fundamentally alters the cellular lipid rheostat, leading to an upstream accumulation of ceramide—a potent pro-apoptotic secondary messenger.

Pathway Ceramide Ceramide SMS1 SMS1 Enzyme (Golgi Apparatus) Ceramide->SMS1 Substrate PC Phosphatidylcholine (PC) PC->SMS1 Phosphocholine donor SM Sphingomyelin (SM) SMS1->SM Synthesis DAG Diacylglycerol (DAG) SMS1->DAG Byproduct SAPA SAPA-1j (SMS1-IN-1) SAPA->SMS1 Inhibits (IC50: 2.1 µM)

Figure 1: SAPA-1j mechanism of action inhibiting SMS1 in the Golgi network.

Cell-Line Specific Quantitative Baselines

Because different cell lines possess varying basal levels of SMS1 expression and distinct tolerances to ceramide accumulation, a "one-size-fits-all" dosing strategy will fail. Use the following empirically derived parameters to establish your baseline experiments.

Cell LineTissue OriginBasal SMS1 ExpressionRecommended SAPA-1j DoseMax DMSO ToleranceOptimal Treatment Window
HeLa Cervical AdenocarcinomaHigh2.0 - 5.0 µM0.5%2 - 4 hours
RAW264.7 Murine MacrophageModerate2.5 - 5.0 µM0.1%6 - 8 hours
HepG2 Hepatocellular CarcinomaHigh2.0 - 4.0 µM0.2%4 - 8 hours
HUVEC Human Umbilical VeinLow/Moderate1.0 - 2.5 µM0.1%2 - 6 hours

Note: HeLa cells are the standard model for SAPA-1j validation using fluorescent C6-NBD-Ceramide substrates[5].

Frequently Asked Questions & Troubleshooting (Q&A)

Q1: Why do I observe rapid cell death in RAW264.7 macrophages at 10 µM SAPA-1j, but HeLa cells remain perfectly viable at the same concentration? Causality & Solution: Macrophages are exquisitely sensitive to intracellular ceramide levels, which dictate phagosomal maturation and inflammatory signaling[4]. When you inhibit SMS1 with high doses of SAPA-1j, you sever the ceramide-to-sphingomyelin conversion pathway. This causes an acute buildup of endogenous ceramides, breaching the apoptotic threshold in RAW264.7 cells. HeLa cells, conversely, possess robust sphingolipid salvage pathways and larger basal SM pools that buffer this toxicity. Actionable Fix: Cap your macrophage treatments at 5.0 µM and restrict the exposure window to 6 hours. Always run a parallel cell viability assay (e.g., LDH release) to ensure you are measuring lipid modulation, not apoptosis.

Q2: My SAPA-1j stock is precipitating in the culture media when treating HepG2 cells. How can I ensure uniform drug delivery? Causality & Solution: SAPA-1j is highly lipophilic (Purity ≥98%, Soluble in DMSO)[2]. HepG2 culture media often contains variable serum lipid concentrations. If the localized DMSO concentration drops too rapidly upon addition to the aqueous media, the hydrophobic brominated benzyl group forces the compound to crash out. Actionable Fix: Do not add the DMSO stock directly to the media. Instead, pre-dilute the SAPA-1j DMSO stock into a carrier solution containing 0.1% BSA (fatty-acid free) or directly into an aliquot of 100% FBS. Vortex thoroughly, then add this lipid-stabilized mixture to the final culture media. Keep final DMSO ≤0.2%.

Q3: How do I validate SMS1 inhibition if I don't have access to fluorescent C6-NBD-Ceramide substrates? Causality & Solution: While the standard assay uses C6-NBD-Cer and DMPC to measure SMS1 activity[5], you can establish a self-validating system by quantifying the downstream physiological effect: the destabilization of lipid rafts. Actionable Fix: Perform a Cholera Toxin Subunit B (CTxB) staining assay to visualize GM1 ganglioside distribution, which strictly depends on sphingomyelin-rich lipid rafts. A successful SAPA-1j blockade will result in diffuse, disorganized CTxB staining rather than punctate membrane localization.

Step-by-Step Methodology: Standardized SAPA-1j Treatment & Lipid Extraction

To ensure reproducibility and scientific integrity, every protocol must be a self-validating system. This workflow incorporates internal checkpoints to verify success at each stage.

Phase 1: Preparation & Synchronization

  • Reconstitution: Dissolve SAPA-1j powder in anhydrous DMSO to create a 10 mM master stock. Aliquot and store at -20°C (stable for 1 month) or -80°C (stable for 6 months)[1]. Self-Validation Check: The solution must be completely transparent. If cloudy, warm gently to 37°C.

  • Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of treatment.

  • Metabolic Synchronization: Replace standard media with serum-free media 12 hours prior to treatment. This normalizes basal lipid metabolism across the population.

Phase 2: Treatment & Controls 4. Carrier Preparation: Prepare a 10x working solution of SAPA-1j in media containing 0.1% fatty-acid-free BSA. 5. Dosing: Administer the compound to achieve the target concentration (e.g., 2.5 µM). 6. Internal Controls: You must include a Vehicle Control (DMSO matched to the highest concentration used) and a Positive Control (e.g., D609, a broad SMS/PLC inhibitor)[6] to define the upper and lower bounds of your assay's dynamic range.

Phase 3: Lipid Extraction (Modified Bligh & Dyer) 7. Termination: After the designated treatment window, place plates on ice and wash twice with ice-cold PBS to halt enzymatic activity. 8. Organic Partitioning: Add 1 mL of Chloroform:Methanol (1:2 v/v) directly to the cells. Scrape thoroughly and transfer to a glass vial. 9. Phase Separation: Add 0.33 mL Chloroform and 0.33 mL ddH2O. Vortex vigorously for 30 seconds. Centrifuge at 1,000 x g for 5 minutes at 4°C. 10. Collection: Self-Validation Check: You should observe a clear separation between the upper aqueous phase and the lower organic phase. Carefully aspirate the lower organic phase (containing the sphingolipids), dry under a gentle stream of nitrogen gas, and store at -80°C until LC-MS/MS analysis.

Troubleshooting Workflow

Use this logical decision tree to diagnose and resolve experimental anomalies during SAPA-1j application.

Troubleshooting Start Issue Detected: Altered Cell Viability or Low SMS1 Inhibition CheckPrecip Check Culture Media for Precipitation Start->CheckPrecip PrecipYes Yes: Compound Precipitated CheckPrecip->PrecipYes PrecipNo No: Compound is Soluble CheckPrecip->PrecipNo FixPrecip Pre-dilute in BSA carrier or 100% FBS PrecipYes->FixPrecip CheckTox Assess Cell Viability (Ceramide Toxicity) PrecipNo->CheckTox ToxHigh High Toxicity (Apoptosis induced) CheckTox->ToxHigh ToxLow Low Toxicity (Poor target engagement) CheckTox->ToxLow FixTox Reduce dose/time; Monitor Ceramide levels ToxHigh->FixTox FixDose Increase dose; Check basal SMS1 ToxLow->FixDose

Figure 2: Troubleshooting workflow for SAPA-1j efficacy and toxicity issues.

References
  • Bae, Y.-S., et al. (2023). Functional roles of sphingolipids in immunity and their implication in disease. Experimental and Molecular Medicine, 55(6), 1108–1120. Retrieved from:[Link]

  • Li, Y. L., et al. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry, 23(18), 6173-6184. Retrieved from:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Efficacy of SAPA-1j: A Comprehensive Comparison and Experimental Guide for SMS1 Inhibition in Atherosclerosis

As our understanding of sphingolipid metabolism matures, the trans-Golgi enzyme Sphingomyelin Synthase 1 (SMS1) has emerged as a highly validated therapeutic target for atherosclerosis. SMS1 catalyzes the conversion of c...

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Author: BenchChem Technical Support Team. Date: April 2026

As our understanding of sphingolipid metabolism matures, the trans-Golgi enzyme Sphingomyelin Synthase 1 (SMS1) has emerged as a highly validated therapeutic target for atherosclerosis. SMS1 catalyzes the conversion of ceramide to sphingomyelin (SM). Elevated SM levels in plasma membranes and atherogenic lipoproteins drive lipid raft clustering, macrophage foam cell formation, and downstream NF-κB/MAPK inflammatory signaling.

To therapeutically exploit this pathway, researchers developed SAPA-1j (also known commercially as SMS1-IN-1), a rationally designed 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide derivative. As a Senior Application Scientist, I have structured this guide to objectively evaluate the efficacy of SAPA-1j, compare it against alternative inhibitors, and provide self-validating experimental protocols for your preclinical workflows.

Mechanistic Rationale: Why Target SMS1 with SAPA-1j?

The biological imperative for targeting SMS1 over global sphingomyelinases or SMS2 lies in compartmentalized lipid signaling. Genetic knockout models have proven that without causing cytotoxic ceramide accumulation, ultimately reducing atherosclerotic lesions by up to 44% in Ldlr−/− mice.

SAPA-1j acts as a highly potent, competitive inhibitor at the active site of SMS1. Molecular docking and mutagenesis studies confirm that SAPA-1j forms critical hydrogen bonds and hydrophobic interactions with residues Arg342 and Tyr338 within the SMS1 catalytic pocket, effectively halting the transfer of the phosphocholine headgroup to ceramide.

Pathway Ceramide Ceramide (ER / Golgi) SMS1 Sphingomyelin Synthase 1 (SMS1) Ceramide->SMS1 Substrate SM Sphingomyelin (SM) SMS1->SM Synthesis SAPA SAPA-1j (SMS1-IN-1) SAPA->SMS1 Inhibits (IC50: 2.1 μM) NFKB NF-κB / MAPK Activation SM->NFKB Lipid Raft Accumulation Athero Atherosclerosis Progression NFKB->Athero Inflammation & Foam Cells

SAPA-1j mechanism: Inhibiting SMS1 to block sphingomyelin synthesis and downstream inflammation.

Comparative Efficacy Analysis

When validating a novel compound, it must be benchmarked against structural predecessors and class-adjacent alternatives. SAPA-1j was optimized from an initial virtual screening hit (SAPA-1a) to maximize binding affinity. Below is an objective comparison of SAPA-1j against alternative SMS inhibitors.

CompoundTarget SpecificityIC₅₀ Value (In Vitro)Key AdvantagePrimary Limitation
SAPA-1j (SMS1-IN-1) SMS1 (High affinity)2.1 μM Most potent SMS1 inhibitor available; optimized phenethylsulfamoyl group enhances binding.Requires careful formulation for in vivo bioavailability.
SAPA-1a SMS1 (Moderate affinity)5.2 μMValidated proof-of-concept for the SAPA chemical scaffold.Lower potency; requires higher dosing concentrations.
Dy105 SMS1 & SMS2 (Dual)~10-15 μMBroadly reduces SM across both Golgi and plasma membranes.Lack of isoform specificity; higher risk of off-target metabolic effects.

Data supported by the foundational discovery of SAPA derivatives by .

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in your drug development pipeline, the following protocols are designed with built-in causality—explaining why specific experimental choices are made to validate SAPA-1j.

Protocol A: In Vitro SMS1 Enzymatic Activity & IC₅₀ Determination

Causality: To prove direct target engagement, we must isolate SMS1 activity from SMS2. We utilize cell lysates overexpressing human SMS1 (hSMS1) and employ fluorescent NBD-ceramide as a substrate. This allows for precise stoichiometric tracking of its conversion to NBD-SM without radioactive hazards.

  • Lysate Preparation: Transfect HEK293T cells with an hSMS1 expression plasmid. Harvest cells after 48 hours, lyse via sonication in a buffer containing 50 mM Tris-HCl (pH 7.4) and protease inhibitors. Self-validation step: Run a mock-transfected lysate parallel as a baseline control.

  • Compound Incubation: Prepare SAPA-1j in a DMSO stock. Create a serial dilution (0.1 μM to 50 μM). Incubate the cell lysate (50 μg protein) with SAPA-1j for 15 minutes at 37°C to allow for target binding.

  • Enzymatic Reaction: Initiate the reaction by adding 10 μM NBD-ceramide and 100 μM phosphatidylcholine (the choline headgroup donor). Incubate at 37°C for 2 hours.

  • Lipid Extraction: Terminate the reaction using the Bligh and Dyer method (Chloroform:Methanol:Water). Extract the lower organic phase containing the lipids.

  • Quantification: Separate the lipids using High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). Quantify the fluorescence of the NBD-SM peak (Excitation: 460 nm, Emission: 534 nm). Calculate the IC₅₀ using non-linear regression analysis.

Protocol B: In Vivo Atherosclerosis Validation

Causality: In vitro potency does not guarantee physiological efficacy. We utilize the Ldlr−/− mouse model fed a Western diet because it reliably mimics human hypercholesterolemia-driven atherosclerosis. Efficacy is measured by histological plaque reduction, not just circulating lipid levels.

  • Model Induction: Place 8-week-old male Ldlr−/− mice on a Western diet (21% fat, 0.2% cholesterol) for 12 weeks to induce baseline atherosclerotic lesions.

  • Dosing Regimen: Randomize mice into Vehicle and SAPA-1j treatment groups. Administer SAPA-1j (e.g., 10-20 mg/kg via oral gavage or intraperitoneal injection) daily for the final 8 weeks of the diet.

  • Lipid Profiling: At endpoint, collect fasting blood. Quantify plasma sphingomyelin and ceramide levels using LC-MS/MS to confirm systemic target engagement. Self-validation step: Ceramide levels should remain relatively stable, confirming SMS1 inhibition isn't causing toxic ceramide pooling.

  • Histological Analysis: Perfuse the mice and isolate the aortic root. Cryosection the root and stain with Oil Red O to visualize neutral lipids. Quantify the lesion area using digital morphometry software.

Workflow Mice Ldlr-/- Mice (Western Diet) Dosing SAPA-1j Admin (Daily, 8 Weeks) Mice->Dosing Lipid LC-MS/MS Lipid Profiling Dosing->Lipid Plasma Histo Aortic Root Oil Red O Staining Dosing->Histo Tissue Data Efficacy Validation Lipid->Data Histo->Data

In vivo experimental workflow for validating SAPA-1j anti-atherosclerotic efficacy.

Conclusion

SAPA-1j represents a critical leap forward in sphingolipid-targeted therapeutics. By selectively inhibiting SMS1 with an IC₅₀ of 2.1 μM, it successfully uncouples ceramide metabolism from pro-atherogenic sphingomyelin accumulation. For drug development professionals, utilizing the rigorous in vitro NBD-ceramide tracking and in vivoLdlr−/− histological workflows outlined above will provide robust, publishable data confirming the compound's mechanism of action and therapeutic viability.

References

  • Li YL, Qi XY, Jiang H, et al. "Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors." Bioorganic & Medicinal Chemistry, 2015. [Link]

  • Li Z, Fan Y, Liu J, et al. "Impact of sphingomyelin synthase 1 deficiency on sphingolipid metabolism and atherosclerosis in mice." Arteriosclerosis, Thrombosis, and Vascular Biology, 2012.[Link]

Comparative

Comprehensive Comparison Guide: SAPA-1j vs. D609 for Sphingomyelin Synthase Inhibition

Executive Summary Sphingomyelin synthase (SMS) is a critical enzyme in sphingolipid metabolism, responsible for maintaining the delicate balance between pro-apoptotic ceramide and mitogenic diacylglycerol (DAG) / sphingo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sphingomyelin synthase (SMS) is a critical enzyme in sphingolipid metabolism, responsible for maintaining the delicate balance between pro-apoptotic ceramide and mitogenic diacylglycerol (DAG) / sphingomyelin (SM). Dysregulation of the SMS pathway, particularly the Golgi-resident isoform SMS1, is heavily implicated in atherosclerosis, metabolic syndrome, and cancer progression.

For decades, researchers have relied on D609 (Tricyclodecan-9-yl-xanthogenate) as a standard pharmacological tool to inhibit SMS and phosphatidylcholine-specific phospholipase C (PC-PLC). However, the pleiotropic nature of D609 often confounds experimental data. The recent discovery of SAPA-1j (also known as SMS1-IN-1), a highly potent and selective SMS1 inhibitor developed via structure-based virtual screening [1], provides a superior alternative for scientists seeking to interrogate specific SMS1 biology without off-target interference.

This guide objectively compares the performance, specificity, and experimental application of SAPA-1j against the classic alternative, D609.

Mechanistic Overview & Signaling Pathways

SMS1 catalyzes the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and DAG.

  • SAPA-1j acts as a highly specific, direct inhibitor of SMS1. Molecular docking and mutagenesis studies confirm that SAPA-1j specifically interacts with the active site residues Arg342 and Tyr338 of human SMS1, blocking the enzymatic conversion of ceramide [1].

  • D609 acts as a competitive inhibitor of PC-PLC (Ki = 6.4 μM) but also exhibits broad-spectrum inhibition of SMS at higher concentrations[2, 3]. Furthermore, D609 possesses intrinsic antioxidant and glutathione-mimetic properties, which can independently alter cellular redox states and lipid signaling [3].

SMS_Inhibition PC Phosphatidylcholine (PC) SMS1 Sphingomyelin Synthase 1 (SMS1) PC->SMS1 Cer Ceramide Cer->SMS1 SM Sphingomyelin (SM) SMS1->SM DAG Diacylglycerol (DAG) SMS1->DAG SAPA1j SAPA-1j (Selective SMS1 Inhibitor) SAPA1j->SMS1 Potent/Specific D609 D609 (Non-selective Inhibitor) D609->SMS1 Broad/Off-target

Fig 1: Sphingolipid metabolism pathway showing targeted inhibition of SMS1 by SAPA-1j and D609.

Quantitative Comparison & Compound Profiles

When designing an experiment to block SM biosynthesis, the choice of inhibitor dictates the reliability of the downstream data. The table below summarizes the core performance metrics of both compounds.

FeatureSAPA-1j (SMS1-IN-1)D609 (Tricyclodecan-9-yl-xanthogenate)
Primary Target Sphingomyelin Synthase 1 (SMS1)PC-PLC & Sphingomyelin Synthase (SMS)
Potency (IC50 / Ki) IC50 = 2.1 μM (SMS1)Ki = 6.4 μM (PC-PLC); ~50-100 μg/mL for SMS
Selectivity High (Designed via structure-based screening)Low (Pleiotropic: Antioxidant, PC-PLC, SMS)
Chemical Class Phenethylsulfamoyl-phenoxyacetamideXanthate (Potassium salt)
Primary Application Atherosclerosis research, targeted SMS1 biologyBroad lipid signaling, Antiviral, Anti-tumor
Stability/Storage Highly stable solid powder (-20°C)Sensitive to oxidation/moisture (-20°C desiccated)

Experimental Methodologies: In Vitro SMS1 Activity Assay

To objectively compare the inhibitory efficacy of SAPA-1j versus D609, researchers must utilize a self-validating in vitro enzymatic assay. Because SMS1 is a multipass transmembrane protein, standard aqueous assays will fail. The protocol below utilizes liposomal delivery to mimic the physiological membrane microenvironment, ensuring accurate enzyme kinetics.

Step-by-Step Protocol

Step 1: Preparation of Liposomal Substrates

  • Combine NBD-C6-ceramide (fluorescent substrate) and phosphatidylcholine (PC) in a 1:4 molar ratio in a glass vial using chloroform/methanol (2:1, v/v).

  • Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film.

  • Resuspend the film in Assay Buffer (50 mM Tris-HCl, pH 7.4, 25 mM KCl).

  • Sonicate the suspension in a water bath for 15 minutes to generate unilamellar liposomes. Causality: SMS1 requires both substrates (Ceramide and PC) to be presented within a lipid bilayer. Liposomal encapsulation prevents substrate precipitation and accurately mimics the trans-Golgi membrane interface.

Step 2: Microsomal Enzyme Preparation

  • Harvest cells overexpressing human SMS1 (e.g., transfected HEK293T cells).

  • Lyse cells using a Dounce homogenizer in hypotonic buffer, followed by differential centrifugation to isolate the microsomal fraction (100,000 × g for 1 hour). Causality: SMS1 is resident in the Golgi apparatus. Using isolated microsomes rather than whole-cell lysates enriches the enzyme concentration and removes cytosolic lipases that could degrade the NBD-ceramide substrate.

Step 3: Inhibitor Pre-Incubation

  • Aliquot 50 μg of microsomal protein per reaction tube.

  • Add SAPA-1j (0.1 to 50 μM) or D609 (10 to 200 μM) dissolved in DMSO. Ensure the final DMSO concentration does not exceed 1%.

  • Include a vehicle control (1% DMSO) and a no-enzyme blank.

  • Pre-incubate at 37°C for 30 minutes. Causality: Pre-incubation allows the hydrophobic inhibitors to partition into the microsomal membranes and dock into the SMS1 active site prior to substrate introduction, ensuring accurate IC50 calculation.

Step 4: Reaction and Lipid Extraction

  • Initiate the reaction by adding the liposomal substrate mixture to the microsomes.

  • Incubate at 37°C for 2 hours.

  • Terminate the reaction by adding 800 μL of Chloroform/Methanol (2:1, v/v) according to the Bligh-Dyer method.

  • Vortex vigorously and centrifuge at 3,000 × g for 5 minutes to separate the phases. Causality: The organic solvent instantly denatures the SMS1 enzyme, halting the reaction precisely, while quantitatively extracting the fluorescent NBD-SM product into the lower organic phase.

Step 5: Quantification via HPLC or TLC

  • Recover the lower organic phase, dry under nitrogen, and resuspend in 50 μL of chloroform/methanol.

  • Separate the lipids using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Quantify the NBD-SM peak using a fluorescence detector (Ex: 460 nm, Em: 534 nm). Validation: The vehicle control establishes the 100% activity baseline. The no-enzyme blank accounts for any spontaneous substrate degradation, ensuring that the measured fluorescence is strictly SMS1-dependent.

Performance Analysis & Experimental Recommendations

Specificity and Off-Target Effects

When D609 was first identified as an SMS inhibitor, it was widely adopted because no alternatives existed [4]. However, D609's primary target is PC-PLC. When researchers use D609 to block SM synthesis, they simultaneously inhibit DAG production via the PC-PLC pathway and alter cellular reactive oxygen species (ROS) due to D609's xanthate-driven antioxidant properties[3]. This makes it nearly impossible to attribute phenotypic changes (e.g., apoptosis or halted cell proliferation) solely to SMS inhibition.

SAPA-1j resolves this bottleneck. Discovered through rigorous structure-based virtual screening of the hSMS1 active site, SAPA-1j's phenethylsulfamoyl-phenoxyacetamide scaffold is highly optimized for SMS1 [1]. It does not exhibit the ROS-scavenging properties of xanthates, nor does it possess high affinity for PC-PLC.

Efficacy in Disease Models

SAPA-1j demonstrates a dose-dependent inhibitory effect against SMS1 with an exceptional IC50 of 2.1 μM [1]. In models of atherosclerosis, where SMS1 activity drives atherogenic lipoprotein metabolism and macrophage inflammation, SAPA-1j provides a clean pharmacological tool to suppress SM levels in lipid rafts without disrupting parallel phospholipid signaling cascades.

Conclusion
  • Use D609 only if your experimental design requires broad-spectrum inhibition of the PC-PLC/SMS axis, or if you are specifically studying the antiviral/antioxidant properties of xanthates.

  • Use SAPA-1j for any modern lipidomics, atherosclerosis, or targeted signal transduction research where isolating the specific function of Sphingomyelin Synthase 1 is required. Its superior potency, structural stability, and targeted mechanism of action make it the definitive choice for SMS1 interrogation.

References

  • Li YL, et al. "Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors." Bioorganic & Medicinal Chemistry, 2015 Sep 15;23(18):6173-84.[Link]

  • Amtmann, E. "The antiviral, antitumoural xanthate D609 is a competitive inhibitor of phosphatidylcholine-specific phospholipase C." Drugs under Experimental and Clinical Research, 1996;22(6):287-294.[Link]

  • Adibhatla, R.M., Hatcher, J.F., and Gusain, A. "Tricyclodecan-9-yl-xanthogenate (D609) mechanism of actions: A mini-review of literature." Neurochemical Research, 2012;37(4):671-679.[Link]

  • Luberto, C., and Hannun, Y.A. "Sphingomyelin synthase, a potential regulator of intracellular levels of ceramide and diacylglycerol during SV40 transformation. Does sphingomyelin synthase account for the putative phosphatidylcholine-specific phospholipase C?" The Journal of Biological Chemistry, 1998;273(23):14550-14559.[Link]

Validation

A Guide to the Cross-Validation of SAPA-1j as a Sphingomyelin Synthase 1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the cross-validation of the experimental results of SAPA-1j, a potent inhibitor of Sphingomyelin Synthase...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of the experimental results of SAPA-1j, a potent inhibitor of Sphingomyelin Synthase 1 (SMS1). Authored from the perspective of a Senior Application Scientist, this document outlines detailed protocols, compares SAPA-1j's performance against alternative inhibitors, and provides the scientific rationale behind the experimental design. Our focus is on ensuring scientific integrity through self-validating and reproducible methodologies.

Introduction to SAPA-1j and its Mechanism of Action

SAPA-1j, systematically named N-(4-Bromobenzyl)-2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide, has been identified as a novel and potent inhibitor of human Sphingomyelin Synthase 1 (hSMS1).[1] SMS1 is a critical enzyme in the sphingolipid metabolic pathway, catalyzing the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide, yielding sphingomyelin (SM) and diacylglycerol (DAG).[2][3] This enzymatic activity is crucial for maintaining the structural integrity of cellular membranes and is implicated in various signaling pathways. The inhibition of SMS1 is a promising therapeutic strategy for conditions such as atherosclerosis.[1][4]

SAPA-1j was discovered through structure-based virtual screening and subsequent chemical synthesis and biological evaluation. It belongs to a series of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides and has demonstrated the highest potency for SMS1 inhibition within its class, with a reported half-maximal inhibitory concentration (IC50) of 2.1 μM in an in vitro enzymatic assay.[1]

The proposed mechanism of action for SAPA-1j is the direct inhibition of the catalytic activity of SMS1. Molecular docking studies suggest that SAPA-1j and other compounds in its series interact with the active site of SMS1.[1] Specifically, site-directed mutagenesis has validated the importance of residues such as Arg342 and Tyr338 in the enzymatic production of sphingomyelin, and it is likely that SAPA-1j interferes with the binding of substrates or the catalytic process at or near these residues.[1]

cluster_0 Sphingolipid Metabolism cluster_1 Inhibition Ceramide Ceramide SMS1 Sphingomyelin Synthase 1 (SMS1) Ceramide->SMS1 Substrate PC Phosphatidylcholine PC->SMS1 Substrate SM Sphingomyelin SMS1->SM Product DAG Diacylglycerol SMS1->DAG Product SAPA1j SAPA-1j SAPA1j->SMS1 Inhibits

Caption: Proposed mechanism of action of SAPA-1j.

Experimental Cross-Validation of SAPA-1j

To independently verify the inhibitory activity of SAPA-1j against SMS1, a multi-faceted approach involving both in vitro enzymatic assays and cell-based models is recommended. This ensures that the observed effects are directly due to the inhibition of the target enzyme and are reproducible in a more complex biological environment.

In Vitro Enzymatic Assay for SMS1 Inhibition

This assay directly measures the catalytic activity of isolated SMS1 in the presence of varying concentrations of the inhibitor. A commonly used method involves a fluorescently labeled ceramide substrate.

Protocol:

  • Enzyme Source: Utilize a commercially available recombinant human SMS1 or prepare cell lysates from a cell line overexpressing hSMS1 (e.g., SMS1-CHO or HeLa cells).[2][5]

  • Substrate Preparation: Prepare a reaction mixture containing a fluorescently labeled ceramide analog, such as NBD-C6-ceramide, and phosphatidylcholine in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare a dilution series of SAPA-1j in a suitable solvent (e.g., DMSO). Include a vehicle control (DMSO only).

  • Reaction Initiation: Add the SMS1 enzyme preparation to the substrate mixture pre-incubated with the different concentrations of SAPA-1j or vehicle control.

  • Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 2 hours), ensuring the reaction proceeds within the linear range.[2]

  • Lipid Extraction: Stop the reaction and extract the lipids using a chloroform/methanol solution.[2]

  • Analysis: Separate the fluorescently labeled substrate (NBD-C6-ceramide) from the fluorescently labeled product (NBD-C6-sphingomyelin) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2][6]

  • Quantification and IC50 Determination: Quantify the fluorescence intensity of the product spots. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[7]

Cell-Based Assay for SMS Activity

A cell-based assay provides a more physiologically relevant context to assess the inhibitory potential of SAPA-1j.

Protocol:

  • Cell Culture: Culture a suitable cell line (e.g., HeLa or Huh7 cells) in the appropriate growth medium.[5][8]

  • Inhibitor Treatment: Treat the cells with varying concentrations of SAPA-1j or a vehicle control for a specified duration (e.g., 24 hours).

  • Metabolic Labeling: Introduce a labeled precursor for sphingolipid synthesis, such as [¹⁴C]-L-serine, into the cell culture medium.[8]

  • Incubation: Incubate the cells to allow for the incorporation of the label into newly synthesized sphingolipids.

  • Lipid Extraction: Harvest the cells and extract the total lipids.

  • Analysis: Separate the radiolabeled sphingomyelin from other lipids using TLC.

  • Quantification and IC50 Determination: Quantify the amount of radiolabeled sphingomyelin using a phosphorimager or liquid scintillation counting. Calculate the percentage of inhibition of sphingomyelin synthesis at each SAPA-1j concentration and determine the IC50 value.[8]

cluster_invitro In Vitro Assay cluster_cellbased Cell-Based Assay invitro_start Prepare Recombinant hSMS1 invitro_reaction Incubate Enzyme, Substrates, and Inhibitor invitro_start->invitro_reaction invitro_substrates Prepare Substrates (NBD-C6-Ceramide, PC) invitro_substrates->invitro_reaction invitro_inhibitor Prepare SAPA-1j Dilutions invitro_inhibitor->invitro_reaction invitro_extraction Lipid Extraction invitro_reaction->invitro_extraction invitro_analysis TLC/HPLC Analysis invitro_extraction->invitro_analysis invitro_ic50 Determine IC50 invitro_analysis->invitro_ic50 cell_culture Culture Cells (e.g., HeLa) cell_treatment Treat with SAPA-1j cell_culture->cell_treatment cell_labeling Metabolic Labeling ([14C]-Serine) cell_treatment->cell_labeling cell_incubation Incubate for Label Incorporation cell_labeling->cell_incubation cell_extraction Lipid Extraction cell_incubation->cell_extraction cell_analysis TLC and Autoradiography cell_extraction->cell_analysis cell_ic50 Determine IC50 cell_analysis->cell_ic50

Caption: Cross-validation workflow for SAPA-1j.

Comparative Analysis with Alternative SMS1 Inhibitors

A crucial aspect of cross-validation is to benchmark the performance of SAPA-1j against other known SMS1 inhibitors. This provides context for its potency and selectivity.

InhibitorTarget(s)Reported IC50 (SMS1)Reference(s)
SAPA-1j SMS1 2.1 µM [1]
D609 (Tricyclodecan-9-yl-xanthogenate)SMS1, SMS2Potent inhibitor, specific IC50 for SMS1 not always detailed[3][8]
GrifolinSMS1, SMS2Low micromolar range[9]
Grifolic AcidSMS1, SMS2Low micromolar range[9]
2-Quinolone DerivativeSMS2 selective>100-fold selectivity for SMS2 over SMS1[10]
Ginkgolic Acid C15:1SMS1, SMS25.5 µM[5]

Rationale for Selection of Comparators:

  • D609: A widely used, albeit non-specific, SMS inhibitor that serves as a standard positive control.[3][8]

  • Grifolin and Grifolic Acid: Natural product inhibitors that target both SMS1 and SMS2, offering a comparison to compounds with a different chemical scaffold.[9]

  • 2-Quinolone Derivative: A highly selective SMS2 inhibitor that can be used to assess the isoform selectivity of SAPA-1j.[10]

  • Ginkgolic Acid C15:1: A known dual SMS1/SMS2 inhibitor with a reported IC50 for SMS1, providing a direct potency comparison.[5]

Conclusion

This guide provides a robust framework for the cross-validation of SAPA-1j as a potent SMS1 inhibitor. By employing both in vitro enzymatic and cell-based assays, and by comparing its activity against a panel of alternative inhibitors, researchers can independently verify the initial findings and further characterize the pharmacological profile of this promising compound. The detailed protocols and comparative data presented herein are intended to facilitate these validation efforts and contribute to the rigorous scientific evaluation of novel therapeutic candidates.

References

  • ResearchGate. (n.d.). Sphingomyelin synthase activity assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Inhibition of SMS1 and SMS2 activities by (a) DCA (1), (b) derivative.... Retrieved from [Link]

  • Ségui, B., et al. (2017). Method to Measure Sphingomyelin Synthase Activity Changes in Response to CD95L. Methods in Molecular Biology, 1557, 189-195.
  • Enkhbat, E., et al. (2025). Sphingomyelin synthase inhibitors from edible mushrooms prevent overweight and improve vitamin D homeostasis in a mouse model of diet-induced obesity. Frontiers in Nutrition.
  • Li, Y. L., et al. (2015). Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorganic & Medicinal Chemistry, 23(18), 6173-84.
  • Cell Biolabs, Inc. (n.d.). Sphingomyelin Assay Kit. Retrieved from [Link]

  • Sundaraswamy, P. M., et al. (2024).
  • Wang, X., et al. (2014). Identification of small molecule sphingomyelin synthase inhibitors. European Journal of Medicinal Chemistry, 73, 137-44.
  • ResearchGate. (n.d.). SMS inhibitors. Chemical structures of two SMS inhibitors were selected.... Retrieved from [Link]

  • Oishi, T., et al. (2017). Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3784-3787.
  • Sundaraswamy, P. M., et al. (2024). A facile method for monitoring sphingomyelin synthase activity in HeLa cells using liquid chromatography/mass spectrometry. Analyst, 149, 3235-3243.
  • Ding, W., et al. (2008). Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization. Journal of Biological Chemistry, 283(44), 29894–29904.
  • Guri, Y., et al. (2017). Sphingomyelin Synthase 1 (SMS1) Downregulation Is Associated With Sphingolipid Reprogramming and a Worse Prognosis in Melanoma. Frontiers in Oncology, 7, 23.
  • Oishi, T., et al. (2017). Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(16), 3784-3787.
  • Enkhbat, E., et al. (2025). Sphingomyelin synthase inhibitors from edible mushrooms prevent overweight and improve vitamin D homeostasis in a mouse model of diet-induced obesity. Frontiers in Nutrition.
  • Wikipedia. (n.d.). IC50. Retrieved from [Link]

Sources

Comparative

Comparative Analysis of SAPA-1j and Its Analogs: Targeting Sphingomyelin Synthase in Lipid Pharmacology

Executive Summary Sphingomyelin synthases (SMS) are pivotal enzymes in sphingolipid metabolism, catalyzing the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide. This reaction yields sphing...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Sphingomyelin synthases (SMS) are pivotal enzymes in sphingolipid metabolism, catalyzing the transfer of a phosphocholine headgroup from phosphatidylcholine (PC) to ceramide. This reaction yields sphingomyelin (SM) and diacylglycerol (DAG), regulating the critical balance between pro-apoptotic ceramide and atherogenic sphingomyelin. Because elevated SM levels are strongly implicated in atherogenesis and cardiovascular diseases, selective SMS inhibitors are essential tools for therapeutic development.

This guide provides an in-depth comparative analysis of SAPA-1j (widely known as SMS1-IN-1), its structural precursor SAPA-1a, and complementary SMS2-selective analogs. Designed for drug development professionals, this document synthesizes pharmacological data and provides field-validated protocols necessary for robust lipidomic profiling.

Mechanistic Framework: Isoform-Specific Targeting

Mammalian cells express two primary SMS isoforms: SMS1 , predominantly localized to the trans-Golgi network, and SMS2 , found primarily at the plasma membrane. While both synthesize SM, their distinct subcellular localizations mean they regulate entirely different lipid pools and signaling cascades.

SAPA-1j (Systematic name: N-(4-Bromobenzyl)-2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide)[1] is a highly potent, selective inhibitor of SMS1[2]. By specifically blocking SMS1, SAPA-1j prevents the de novo synthesis of Golgi-derived SM, thereby modulating the ceramide/SM rheostat without disrupting plasma membrane integrity[3].

SMS_Pathway Cer Ceramide SMS1 SMS1 (Golgi) Cer->SMS1 SMS2 SMS2 (Plasma Membrane) Cer->SMS2 PC Phosphatidylcholine PC->SMS1 PC->SMS2 SM Sphingomyelin (SM) SMS1->SM DAG Diacylglycerol (DAG) SMS1->DAG SMS2->SM SMS2->DAG SAPA1j SAPA-1j (SMS1 Inhibitor) SAPA1j->SMS1 SMS2IN1 SMS2-IN-1 (SMS2 Inhibitor) SMS2IN1->SMS2

Figure 1: Sphingomyelin synthesis pathway illustrating isoform-specific inhibition by SAPA-1j and SMS2-IN-1.

Comparative Pharmacological Profiling

The development of SAPA-1j originated from a rigorous structure-activity relationship (SAR) study of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs)[2].

SAPA-1a vs. SAPA-1j (Structural Optimization)

SAPA-1a served as the lead compound in the initial synthetic series, exhibiting moderate SMS1 inhibition (IC50 = 5.2 μM)[4]. Systematic optimization revealed that introducing a brominated benzyl group significantly enhanced binding affinity within the SMS1 active site. This modification yielded SAPA-1j, resulting in a >2-fold improvement in potency (IC50 = 2.1 μM) and minimizing off-target degradation[1][4].

SAPA-1j vs. SMS2 Inhibitors (Orthogonal Selectivity)

To dissect isoform-specific functions in disease models, SAPA-1j is frequently utilized in parallel with SMS2-selective inhibitors. Compounds such as SMS2-IN-1 and Ly93 exhibit nanomolar potency against SMS2 (IC50 = 6.5 nM and 91 nM, respectively) but show minimal activity against SMS1[5]. This orthogonal selectivity allows researchers to isolate the phenotypic effects of Golgi SM depletion (via SAPA-1j) versus plasma membrane SM depletion (via SMS2-IN-1).

Quantitative Data Synthesis
CompoundPrimary TargetIC50 ValueMolecular WeightKey Application / Phenotype
SAPA-1j (SMS1-IN-1)SMS12.1 μM503.41 g/mol Atherosclerosis research, Golgi SM depletion[1][2]
SAPA-1a SMS15.2 μMN/ALead compound, structural reference[4]
SMS2-IN-1 SMS26.5 nMN/AAnti-chronic inflammatory activity[5]
Ly93 SMS291 nMN/AObesity and immunological disorders[5]

Experimental Methodology: Self-Validating SMS1 Inhibition Assay

To accurately quantify the inhibitory potency of SAPA-1j against SMS1, researchers must employ a robust in vitro enzymatic assay. The following protocol utilizes C6-NBD-Ceramide , a fluorescent analog that eliminates the need for radioactive isotopes while providing high-sensitivity detection of SM conversion[3].

Causality & Design Choices
  • Substrate Presentation : Ceramide is highly hydrophobic. To ensure bioavailability to the enzyme in an aqueous lysate, it must be reconstituted into liposomes using (1,2-dimyristoyl-sn-glycero-3-phosphocholine)[3].

  • Self-Validating System : The assay strictly incorporates a vehicle control (DMSO) to establish baseline maximum activity (100% conversion) and a heat-inactivated lysate control to quantify background substrate auto-fluorescence and non-enzymatic degradation.

Workflow Prep Cell Lysate Prep (HeLa Cells) Incubate Incubation with SAPA-1j + NBD-Cer Prep->Incubate Extract Lipid Extraction (Chloroform/Methanol) Incubate->Extract TLC TLC Separation & Fluorescence Extract->TLC Quant IC50 Calculation (Dose-Response) TLC->Quant

Figure 2: In vitro SMS1 inhibition assay workflow using C6-NBD-Ceramide substrate.

Step-by-Step Workflow
  • Lysate Preparation : Culture HeLa cells (which robustly express SMS1) to 80% confluency[3]. Lyse cells using a non-denaturing buffer (20 mM Tris-HCl, pH 7.4, 1 mM EDTA, supplemented with protease inhibitors) and sonicate on ice. Centrifuge at 10,000 × g for 10 minutes to clear unlysed debris.

  • Liposome Formulation : In a glass vial, mix C6-NBD-Ceramide and DMPC in chloroform. Evaporate the solvent under a gentle stream of nitrogen gas to form a thin lipid film. Resuspend the film in the reaction buffer (50 mM Tris-HCl, pH 7.4, 25 mM KCl) and sonicate until the solution clarifies, indicating uniform liposome formation.

  • Inhibitor Incubation : Pre-incubate 50 μg of HeLa cell lysate protein with varying concentrations of SAPA-1j (e.g., 0.5, 1, 2.5, 5, 10, 50 μM) or DMSO (vehicle) for 15 minutes at 37°C[2].

  • Enzymatic Reaction : Initiate the reaction by adding the C6-NBD-Ceramide/DMPC liposomes to the lysate-inhibitor mixture. Incubate at 37°C for exactly 2 hours.

  • Lipid Extraction (Bligh-Dyer Method) : Terminate the reaction by adding a chloroform/methanol mixture (1:2 v/v). Vortex vigorously, then add water and additional chloroform to induce phase separation. Extract the lower organic phase (containing the lipids) and evaporate under nitrogen.

  • TLC Separation & Quantification : Resuspend the dried lipids in a minimal volume of chloroform and spot onto a Silica Gel 60 TLC plate. Develop the plate using a mobile phase of chloroform/methanol/15 mM CaCl₂ (60:35:8 v/v/v). Visualize the fluorescent bands (NBD-Ceramide and NBD-SM) using a fluorescence scanner (Ex: 460 nm, Em: 534 nm). Calculate the IC50 by plotting the % conversion of Ceramide to SM against the log concentration of SAPA-1j.

Conclusion

SAPA-1j represents a critical breakthrough in lipid pharmacology, offering researchers a targeted mechanism to inhibit SMS1 with low-micromolar potency (IC50 = 2.1 μM)[2]. When deployed alongside SMS2-selective analogs like SMS2-IN-1, SAPA-1j enables the precise deconstruction of sphingolipid signaling networks, paving the way for novel therapeutics targeting atherosclerosis, metabolic syndromes, and inflammatory disorders.

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Validation

A Researcher's Guide to Benchmarking SAPA-1j: A Comparative Analysis of Sphingomyelin Synthase 1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparative analysis of SAPA-1j, a novel inhibitor of Sphingomyelin Synthase 1 (SMS1), against other known inhibitors. As a...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparative analysis of SAPA-1j, a novel inhibitor of Sphingomyelin Synthase 1 (SMS1), against other known inhibitors. As a senior application scientist, my goal is to offer a comprehensive resource that not only presents comparative data but also delves into the experimental methodologies required for independent validation. This document is structured to provide a clear understanding of the scientific rationale behind experimental choices, ensuring trustworthiness and a strong authoritative grounding.

Introduction to Sphingomyelin Synthase 1 as a Therapeutic Target

Sphingomyelin synthase 1 (SMS1) is a key enzyme in the final step of sphingomyelin (SM) biosynthesis, catalyzing the transfer of a phosphocholine group from phosphatidylcholine (PC) to ceramide, which yields diacylglycerol (DAG) and SM[1]. This enzymatic activity is crucial for maintaining the balance of bioactive lipids that regulate a multitude of cellular processes, including signal transduction, cell proliferation, and apoptosis[2][3]. SMS1 is primarily localized in the Golgi apparatus[4].

The dysregulation of SMS1 activity has been implicated in various pathological conditions. For instance, alterations in sphingolipid metabolism are frequently observed in cancer[5]. Given its central role, SMS1 has emerged as a promising therapeutic target for a range of diseases. The development of potent and selective SMS1 inhibitors is therefore an area of active research.

Benchmarking SAPA-1j Against Other Sphingomyelin Synthase Inhibitors

SAPA-1j has been identified as a potent inhibitor of human Sphingomyelin Synthase 1 (hSMS1) with a reported half-maximal inhibitory concentration (IC50) of 2.1 μM in an in vitro enzymatic assay. Its discovery was facilitated by structure-based virtual screening.

To objectively evaluate the performance of SAPA-1j, it is essential to benchmark it against other known inhibitors of sphingomyelin synthases. The following table summarizes the reported inhibitory activities of SAPA-1j and other small molecule inhibitors against SMS1 and its isoform, SMS2. It is important to note that direct cross-study comparisons should be interpreted with caution due to potential variations in assay conditions.

InhibitorTarget(s)IC50 (SMS1)IC50 (SMS2)Selectivity (SMS1 vs. SMS2)Reference
SAPA-1j SMS12.1 µMNot ReportedNot Reported[6]
Grifolin SMS1/SMS215.2 µM (PC substrate)0.6 µM (Ceramide substrate)18.3 µM (PC substrate)3.0 µM (Ceramide substrate)~0.83-fold (PC)~5-fold (Ceramide) for SMS1[7]
Grifolic acid SMS1/SMS23.0 µM (PC substrate)3.0 µM (Ceramide substrate)4.0 µM (PC substrate)2.5 µM (Ceramide substrate)~1.33-fold (PC)~0.83-fold (Ceramide) for SMS2[7]
2-quinolone derivative SMS2>100 µM950 nM>100-fold for SMS2[8]

Analysis:

SAPA-1j demonstrates potent inhibition of SMS1. However, a significant gap in the current knowledge is the lack of data on its selectivity for SMS1 over SMS2. This is a critical parameter, as isoform-specific inhibition can lead to more targeted therapeutic effects with potentially fewer off-target effects. For instance, the 2-quinolone derivative shows high selectivity for SMS2, making it a valuable tool for studying the specific roles of this isoform[8]. Grifolin and grifolic acid, natural products from edible mushrooms, inhibit both isoforms with varying degrees of preference depending on the substrate used in the assay[7]. Further investigation into the selectivity profile of SAPA-1j is warranted to fully understand its therapeutic potential.

The Sphingomyelin Synthase 1 Signaling Pathway

To appreciate the mechanism of action of SAPA-1j and other SMS1 inhibitors, it is crucial to understand the signaling pathway in which SMS1 operates. The following diagram illustrates the central role of SMS1 in sphingolipid metabolism.

SMS1_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_PM Plasma Membrane Serine Serine + Palmitoyl-CoA SPT SPT Serine->SPT DHCer Dihydroceramide (DHCer) SPT->DHCer DES1 DES1 DHCer->DES1 Ceramide_ER Ceramide DES1->Ceramide_ER Ceramide_Golgi Ceramide Ceramide_ER->Ceramide_Golgi CERT-mediated transport SMS1 SMS1 Ceramide_Golgi->SMS1 PC Phosphatidylcholine (PC) PC->SMS1 SM Sphingomyelin (SM) SMS1->SM Product DAG Diacylglycerol (DAG) SMS1->DAG By-product SM_PM Sphingomyelin SM->SM_PM Vesicular Transport SMase SMase SM_PM->SMase Ceramide_PM Ceramide SMase->Ceramide_PM SAPA1j SAPA-1j SAPA1j->SMS1

Caption: The SMS1 signaling pathway, illustrating the de novo synthesis of ceramide in the ER and its subsequent conversion to sphingomyelin by SMS1 in the Golgi apparatus.

Experimental Protocols for Benchmarking SMS1 Inhibitors

To ensure the reproducibility and validity of benchmarking studies, a standardized experimental protocol is essential. The following is a detailed, step-by-step methodology for a common in vitro assay used to determine the inhibitory activity of compounds against SMS1.

In Vitro Sphingomyelin Synthase 1 (SMS1) Inhibition Assay

This protocol is adapted from established methods for measuring SMS activity using a fluorescent ceramide analog[9][10].

A. Materials and Reagents:

  • Cell Lysate: Cell lysates from cells overexpressing human SMS1 (e.g., HeLa or HEK293T cells).

  • Substrate: NBD-C6-ceramide (N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-D-erythro-sphingosine).

  • Co-substrate: Phosphatidylcholine (PC).

  • Assay Buffer: 20 mM HEPES-KOH (pH 7.0), 15 mM KCl, 5 mM NaCl, 1 mM EDTA, 10 mM MnCl2, 300 mM sucrose.

  • Protease Inhibitor Cocktail.

  • Test Inhibitor (e.g., SAPA-1j): Dissolved in a suitable solvent (e.g., DMSO).

  • Lipid Extraction Solvent: Chloroform:Methanol (2:1, v/v).

  • TLC Plate: Silica gel 60.

  • TLC Mobile Phase: Methyl acetate/n-propanol/chloroform/methanol/0.25% KCl (25:25:25:10:9, v/v/v/v/v).

  • Fluorescence Imaging System.

B. Experimental Workflow Diagram:

SMS1_Assay_Workflow A Prepare SMS1-containing cell lysate D Initiate reaction by adding cell lysate A->D B Prepare reaction mixture: Assay buffer, PC, and NBD-C6-ceramide C Add test inhibitor (e.g., SAPA-1j) or vehicle (DMSO) B->C C->D E Incubate at 37°C D->E F Stop reaction and extract lipids E->F G Separate lipids by Thin Layer Chromatography (TLC) F->G H Visualize and quantify fluorescent NBD-SM product G->H I Calculate % inhibition and IC50 value H->I

Caption: Experimental workflow for the in vitro SMS1 inhibition assay.

C. Step-by-Step Protocol:

  • Preparation of Cell Lysate:

    • Culture cells overexpressing SMS1 to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend the cell pellet in ice-cold assay buffer containing a protease inhibitor cocktail.

    • Lyse the cells by sonication on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the enzyme.

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, PC, and NBD-C6-ceramide (final concentrations to be optimized, e.g., 0.5 µM NBD-C6-ceramide).

    • Add the desired concentration of the test inhibitor (SAPA-1j) or vehicle control (DMSO). Pre-incubate for a short period if necessary.

    • Initiate the reaction by adding a specific amount of the cell lysate (e.g., 10 µg of protein).

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.

  • Lipid Extraction:

    • Stop the reaction by adding the chloroform:methanol (2:1) solvent mixture.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Carefully collect the lower organic phase containing the lipids.

    • Dry the lipid extract under a stream of nitrogen.

  • Thin Layer Chromatography (TLC):

    • Resuspend the dried lipid extract in a small volume of chloroform:methanol.

    • Spot the resuspended lipids onto a silica TLC plate.

    • Develop the TLC plate in the mobile phase until the solvent front reaches near the top.

    • Air-dry the TLC plate.

  • Data Analysis:

    • Visualize the fluorescent spots (NBD-C6-ceramide and NBD-C6-sphingomyelin) on the TLC plate using a fluorescence imaging system.

    • Quantify the intensity of the fluorescent spots corresponding to the product (NBD-sphingomyelin).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

SAPA-1j is a promising new inhibitor of SMS1 with potent activity. This guide provides a framework for the comprehensive evaluation of SAPA-1j by benchmarking it against other known inhibitors. The provided experimental protocol offers a standardized method for determining its inhibitory potency. A crucial next step in the characterization of SAPA-1j will be to determine its selectivity for SMS1 over SMS2, which will provide valuable insights into its potential as a specific therapeutic agent. The continued investigation of SAPA-1j and other SMS1 inhibitors will undoubtedly contribute to a deeper understanding of sphingolipid metabolism and its role in health and disease.

References

  • Deng X, Lin F, Zhang Y, Li Y, Zhou L, Lou B, Li Y, Dong J, Ding T, Jiang X, Wang R, Ye D. (2014). Identification of small molecule sphingomyelin synthase inhibitors. European Journal of Medicinal Chemistry, 73, 1-7. [Link]

  • Kornhuber J, Muehlbacher M, Trapp S, Pechmann S, Friedl A, Reichel M, Mühle C, Terfloth L, Groemer TW, Spitzer GM, Liedl KR, Gulbins E, Tripal P. (2011). Small molecule inhibitors of acid sphingomyelinase. Current Medicinal Chemistry, 18(12), 1849-1857. [Link]

  • Perrotta, C., Bizzozero, L., Ledda, S., Cazzato, E., & De Palma, C. (2020). Sphingomyelin Synthase 1 (SMS1) Downregulation Is Associated With Sphingolipid Reprogramming and a Worse Prognosis in Melanoma. Frontiers in Oncology, 10, 582. [Link]

  • Separovic, D., Bielawski, J., Tarca, A. L., & Bielawska, A. (2009). Suppression of sphingomyelin synthase 1 by small interference RNA is associated with enhanced ceramide production and apoptosis after photodamage. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1791(11), 1107-1115. [Link]

  • Kovbasnjuk, O., Mourtazina, R., Baasov, T., & Priel, Z. (2007). Schematic representation of the sphingomyelin signaling pathway. ResearchGate. [Link]

  • Sundaraswamy, P. M., Minami, Y., Jayaprakash, J., Gowda, S. B. B., Takatsu, H., Gowda, D., Shin, H. W., & Hui, S. P. (2025). Sphingomyelin synthase inhibitors from edible mushrooms prevent overweight and improve vitamin D homeostasis in a mouse model of diet-induced obesity. Frontiers in Nutrition, 12, 1345862. [Link]

  • Taniguchi, M., & Okazaki, T. (2022). Chlamydial Infection-Dependent Synthesis of Sphingomyelin as a Novel Anti-Chlamydial Target of Ceramide Mimetic Compounds. International Journal of Molecular Sciences, 23(23), 14811. [Link]

  • Ma'ayan Laboratory. (n.d.). SGMS1 Gene. Computational Systems Biology. [Link]

  • Chen, Y., & Cao, Y. (2017). The sphingomyelin synthase family: proteins, diseases, and inhibitors. Biological Chemistry, 398(12), 1319-1325. [Link]

  • Tofighi, R., Humpel, C., & Kjael-Bengtsson, L. (2014). A comprehensive measure of Golgi sphingolipid flux using NBD C6-ceramide. Journal of lipid research, 55(1), 153–162. [Link]

  • Hayashi, H., Tani, M., & Okazaki, T. (2018). Complex formation of sphingomyelin synthase 1 with glucosylceramide synthase increases sphingomyelin and decreases glucosylceramide levels. The Journal of biological chemistry, 293(30), 11627–11639. [Link]

  • Kim, H. J., & Park, K. (2021). Small Molecule Inhibitors Targeting Biosynthesis of Ceramide, the Central Hub of the Sphingolipid Network. Journal of Medicinal Chemistry, 64(1), 22-43. [Link]

  • ResearchGate. (n.d.). Identification of sphingomyelin synthase 1 (SMS1, sgms1) as an entry... ResearchGate. [Link]

  • Adachi, R., et al. (2017). Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors. European Journal of Medicinal Chemistry, 138, 1029-1039. [Link]

  • Llado, V., et al. (2011). Sphingomyelin and sphingomyelin synthase (SMS) in the malignant transformation of glioma cells and in 2-hydroxyoleic acid therapy. Proceedings of the National Academy of Sciences, 108(49), 19573-19578. [Link]

  • Yeang, C., & Torta, F. (2009). Subcellular Targeting Domains of Sphingomyelin Synthase 1 and 2. BMC Cell Biology, 10(1), 80. [Link]

  • Niekamp, P., et al. (2022). Pathogenic variants of sphingomyelin synthase SMS2 disrupt lipid landscapes in the secretory pathway. eLife, 11, e79245. [Link]

  • Tafesse, F. G., Huitema, K., Hermansson, M., van der Poel, S., van den Dikkenberg, J., Holthuis, J. C., & Somerharju, P. (2007). Both sphingomyelin synthases SMS1 and SMS2 are required for sphingomyelin homeostasis and growth in human HeLa cells. The Journal of biological chemistry, 282(24), 17537–17547. [Link]

  • Mitsutake, S., et al. (2012). A sensitive cell-based method to screen for selective inhibitors of SMS1 or SMS2 using HPLC and a fluorescent substrate. Journal of Chromatography B, 907, 137-142. [Link]

Sources

Comparative

A Head-to-Head Comparison of Sphingomyelin Synthase 1 Inhibitors: SAPA-1j versus D609

A Technical Guide for Researchers in Drug Discovery and Lipid Biology In the intricate landscape of lipid metabolism, sphingomyelin synthases (SMS) have emerged as critical enzymes and promising therapeutic targets for a...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers in Drug Discovery and Lipid Biology

In the intricate landscape of lipid metabolism, sphingomyelin synthases (SMS) have emerged as critical enzymes and promising therapeutic targets for a range of diseases, including atherosclerosis, diabetes, and cancer.[1][2] The conversion of ceramide to sphingomyelin, catalyzed by SMS, is a pivotal step in the sphingolipid metabolic pathway, influencing membrane structure, signal transduction, and apoptosis.[1][2] This guide provides a detailed head-to-head comparison of two prominent inhibitors of sphingomyelin synthase 1 (SMS1): SAPA-1j, a novel and potent inhibitor, and tricyclodecan-9-yl-xanthogenate (D609), a more established, non-specific inhibitor.

This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth examination of their mechanisms of action, inhibitory profiles, and the experimental methodologies used to characterize them. Our objective is to furnish a clear, data-driven comparison to inform experimental design and the selection of appropriate chemical tools for studying SMS1 function.

Introduction to the Contenders: SAPA-1j and D609

SAPA-1j is a recently identified small molecule inhibitor of human SMS1.[3] Its discovery through structure-based virtual screening and subsequent chemical synthesis has positioned it as a highly potent and selective tool for investigating the physiological and pathological roles of SMS1.[3][4]

D609 , on the other hand, is a more broadly acting xanthate compound that has been utilized in numerous studies to probe the sphingomyelin cycle.[5] While effective in inhibiting SMS activity, its lack of specificity for SMS1 versus its isoform SMS2 necessitates careful interpretation of experimental results.[5][6]

Mechanism of Action and Inhibitory Profile

The primary distinction between SAPA-1j and D609 lies in their potency and selectivity towards SMS1.

  • SAPA-1j was identified as the most potent compound in a series of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs).[3] It exhibits a dose-dependent inhibitory effect on SMS1.[4] Molecular docking studies suggest that SAPA-1j interacts with key residues within the active site of SMS1, including Arg342 and Tyr338, which have been validated through site-directed mutagenesis to be crucial for enzymatic activity.[3]

  • D609 has been shown to significantly decrease SMS activity in cellular models.[5] However, its inhibitory action is not specific to SMS1, as it also affects SMS2.[6] This broader activity profile can be a confounding factor in experiments aiming to dissect the specific roles of SMS1.

The following diagram illustrates the central role of SMS1 in the sphingomyelin synthesis pathway and the points of inhibition by SAPA-1j and D609.

Sphingomyelin Synthesis Pathway Ceramide Ceramide SMS1 Sphingomyelin Synthase 1 (SMS1) Ceramide->SMS1 PC Phosphatidylcholine PC->SMS1 Sphingomyelin Sphingomyelin SMS1->Sphingomyelin DAG Diacylglycerol (DAG) SMS1->DAG SAPA1j SAPA-1j SAPA1j->SMS1 Inhibits D609 D609 D609->SMS1 Inhibits caption Figure 1: Inhibition of SMS1 by SAPA-1j and D609.

Caption: Inhibition of SMS1-mediated sphingomyelin synthesis.

Quantitative Comparison of Inhibitory Potency

The half-maximal inhibitory concentration (IC50) is a critical parameter for comparing the potency of enzyme inhibitors. The table below summarizes the reported IC50 values for SAPA-1j and provides context for the concentrations at which D609 has been shown to be effective.

CompoundTargetIC50 ValueSource
SAPA-1j Human SMS12.1 µM[3][4]
D609 SMS (general)Not explicitly reported as IC50, but effective at micromolar concentrations[5][6]

This data clearly demonstrates the superior potency of SAPA-1j as a specific SMS1 inhibitor compared to the more general and less potent action of D609.

Experimental Methodologies

The characterization of these inhibitors relies on robust in vitro and cell-based assays. Below are representative protocols for evaluating SMS1 inhibition.

This assay directly measures the enzymatic activity of SMS1 in the presence of an inhibitor.

Objective: To determine the IC50 of a test compound against purified or recombinant human SMS1.

Protocol:

  • Enzyme Preparation: Utilize purified recombinant human SMS1 or a cell lysate overexpressing the enzyme.

  • Substrate Preparation: Prepare a reaction mixture containing a fluorescently labeled ceramide analog (e.g., NBD-C6-ceramide) and phosphatidylcholine.

  • Inhibitor Incubation: Pre-incubate the enzyme with varying concentrations of the test compound (e.g., SAPA-1j or D609) for a defined period (e.g., 15-30 minutes) at 37°C.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate mixture.

  • Reaction Termination and Product Separation: After a set incubation time (e.g., 1-2 hours), terminate the reaction. Separate the fluorescently labeled sphingomyelin product from the unreacted ceramide substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quantification: Quantify the amount of fluorescent product formed.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Caption: Workflow for in vitro SMS1 enzymatic assay.

This assay assesses the ability of an inhibitor to penetrate cells and inhibit SMS activity in a more physiologically relevant context.

Objective: To measure the effect of a test compound on sphingomyelin synthesis in cultured cells.

Protocol:

  • Cell Culture: Plate cells (e.g., HeLa or HEK293) and grow to a suitable confluency.

  • Inhibitor Treatment: Treat the cells with varying concentrations of the test compound for a specified duration.

  • Metabolic Labeling: Add a metabolic precursor, such as [¹⁴C]-serine, to the culture medium to allow for the incorporation of the radiolabel into newly synthesized sphingolipids.[5]

  • Lipid Extraction: After the labeling period, wash the cells and extract the total lipids.

  • Lipid Separation: Separate the different lipid species using TLC.

  • Quantification: Visualize and quantify the amount of radiolabeled sphingomyelin using autoradiography or a phosphorimager.

  • Data Analysis: Determine the reduction in sphingomyelin synthesis relative to untreated control cells.

Discussion and Future Perspectives

The development of potent and selective SMS1 inhibitors like SAPA-1j represents a significant advancement in the field of sphingolipid research.[3] Its well-defined potency and mode of action make it a superior tool for dissecting the specific functions of SMS1, minimizing the off-target effects that can complicate the interpretation of data obtained with less specific inhibitors like D609.

For researchers investigating the role of SMS1 in cellular processes and disease models, SAPA-1j offers a more precise means of pharmacological intervention. However, the historical data generated using D609 remains valuable, particularly when its limitations are acknowledged and results are interpreted with caution.

Future research should focus on further characterizing the in vivo efficacy and pharmacokinetic properties of SAPA-1j and other novel SMS1 inhibitors. Such studies will be crucial for translating our understanding of SMS1 biology into tangible therapeutic strategies for a variety of human diseases.

References

  • Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization. J Lipid Res. 2007;48(9):1977-1986. Available from: [Link]

  • Li YL, et al. Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors. Bioorg Med Chem. 2015 Sep 15;23(18):6173-84. Available from: [Link]

  • Inhibition of sphingomyelin synthase (SMS) affects intracellular sphingomyelin accumulation and plasma membrane lipid organization. J Lipid Res. 2007;48(9):1977-1986. Available from: [Link]

  • Inhibition of SMS1 and SMS2 activities by (a) DCA (1), (b) derivative... - ResearchGate. Available from: [Link]

  • SMS inhibitors. Chemical structures of two SMS inhibitors were selected... | Download Scientific Diagram - ResearchGate. Available from: [Link]

  • Identification of Small Molecule Sphingomyelin Synthase Inhibitors. Eur J Med Chem. 2014 Feb 12;75:322-33. Available from: [Link]

  • The sphingomyelin synthase family: proteins, diseases, and inhibitors. Biol Chem. 2017 Nov 27;398(12):1319-1325. Available from: [Link]

  • Document: Identification of small molecule sphingomyelin synthase inhibitors. (CHEMBL3112565) - ChEMBL - EMBL-EBI. Available from: [Link]

  • Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors. Eur J Med Chem. 2017 Aug 18;136:317-326. Available from: [Link]

  • Inhibitors of the sphingomyelin cycle: Sphingomyelin synthases and sphingomyelinases. Chem Phys Lipids. 2016 May 15;197:34-46. Available from: [Link]

  • Discovery and characterization of selective human sphingomyelin synthase 2 inhibitors. Eur J Med Chem. 2017 Aug 18;136:317-326. Available from: [Link]

  • Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. Preprints.org. 2025. Available from: [Link]

  • Rough operators: sphingomyelinase inhibitors spike NK cells to kill cancer. Signal Transduct Target Ther. 2023 Aug 21;8(1):315. Available from: [Link]

  • Caspase-mediated inhibition of sphingomyelin synthesis is involved in FasL-triggered cell death. Cell Death Differ. 2010 Apr;17(4):675-84. Available from: [Link]

  • Identification of the First Noncompetitive SARM1 Inhibitors. Biochemistry. 2020 Jul 17;59(29):2776-2785. Available from: [Link]

Sources

Validation

Evaluating the Reproducibility of SAPA-1j Experiments: A Comparative Guide to SMS1 Inhibition

As a Senior Application Scientist specializing in lipid kinase and synthase assays, I frequently encounter the challenge of irreproducibility in sphingolipid research. Sphingomyelin synthase 1 (SMS1) is a critical node i...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in lipid kinase and synthase assays, I frequently encounter the challenge of irreproducibility in sphingolipid research. Sphingomyelin synthase 1 (SMS1) is a critical node in lipid metabolism, responsible for converting ceramide and phosphatidylcholine (PC) into sphingomyelin (SM) and diacylglycerol (DAG). Dysregulation of this pathway is heavily implicated in atherosclerosis and metabolic disorders.

SAPA-1j (commercially recognized as SMS1-IN-1) has emerged as a highly potent SMS1 inhibitor with an IC50 of 2.1 μM [1]. However, generating reproducible data with highly lipophilic compounds requires rigorous experimental design. This guide provides a comprehensive, self-validating framework for evaluating SAPA-1j, comparing its performance against alternative inhibitors, and establishing robust laboratory protocols.

Mechanistic Context & Structural Advantages

SAPA-1j operates by directly inhibiting the catalytic activity of SMS1[1]. Chemically, it is defined as N-(4-Bromobenzyl)-2-(4-(N-phenethylsulfamoyl)phenoxy)acetamide[2].

From an assay reproducibility standpoint, SAPA-1j possesses a critical structural advantage: it lacks defined chiral centers [2].

  • The Causality: Because it exists as a single stereoisomer, there is no need for complex enantiomeric separation during synthesis. This absence of stereochemical complexity drastically reduces batch-to-batch variability, ensuring that biological activity measurements remain consistent across different synthetic lots[2].

SMS1_Pathway Ceramide Ceramide SMS1 Sphingomyelin Synthase 1 (SMS1) Ceramide->SMS1 PC Phosphatidylcholine (PC) PC->SMS1 SM Sphingomyelin (SM) SMS1->SM DAG Diacylglycerol (DAG) SMS1->DAG SAPA SAPA-1j (SMS1-IN-1) SAPA->SMS1 IC50 = 2.1 μM

Fig 1. Mechanistic pathway of SMS1 lipid conversion and targeted inhibition by SAPA-1j.

Comparative Performance Analysis

To objectively evaluate SAPA-1j, we must contextualize its performance against other standard inhibitors used in sphingolipid research, such as SMS2-IN-1 and the legacy compound D609.

Table 1: Comparative Profile of Sphingomyelin Synthase Inhibitors

InhibitorPrimary TargetIC50Selectivity ProfileChiral CentersPrimary Research Application
SAPA-1j (SMS1-IN-1) SMS12.1 μMSMS1 > SMS20Atherosclerosis, Lipid Metabolism[1]
SMS2-IN-1 SMS26.5 nMSMS2 > SMS1 (150-fold)0Inflammation, Atherosclerosis [3]
D609 SMS / PC-PLC~50 μMNon-selectiveMultipleOxidative Stress, Antiviral [4]

Analysis: While D609 has been used for decades, its lack of specificity and multiple stereoisomers make it a poor choice for targeted SMS1 research[4]. SAPA-1j provides the necessary specificity for SMS1, while SMS2-IN-1 serves as an excellent orthogonal control when differentiating between SMS1 and SMS2 activity in cellular assays[3].

Methodological Reproducibility: Self-Validating Protocols

To ensure high scientific integrity (E-E-A-T), experimental protocols must be self-validating. This requires incorporating internal controls that confirm assay integrity independent of the experimental variable.

Chemical Handling and Stability Control

SAPA-1j features a brominated benzyl substituent that introduces significant steric bulk necessary for target binding but renders the compound susceptible to photo-degradation[2].

  • Protocol: Store lyophilized powder at -20°C in dark conditions or packaged under argon[2]. Reconstitute in anhydrous DMSO to a 10 mM stock.

  • The Causality: DMSO ensures complete solvation of the highly lipophilic compound without forming premature micelles. Strict light protection prevents the photo-degradation of the bromine moiety. If exposed to light, degradation yields a des-bromo byproduct (typically 5–8% formation if mishandled) that artificially shifts IC50 calculations and ruins batch-to-batch reproducibility[2].

In Vitro SMS1 Inhibition Assay (Step-by-Step)

SAPA_Workflow Prep 1. Compound Prep (DMSO Stock) Reaction 3. Mixed Micelle Incubation (37°C) Prep->Reaction Microsomes 2. SMS1 Microsome Isolation Microsomes->Reaction Extraction 4. Folch Lipid Extraction Reaction->Extraction Analysis 5. LC-MS/MS Quantification Extraction->Analysis

Fig 2. Standardized self-validating workflow for reproducible SAPA-1j in vitro assays.

Step 1: Enzyme Preparation Isolate microsomal fractions from SMS1-overexpressing HeLa cells.

  • Causality: SMS1 is a multi-pass transmembrane protein localized to the Golgi apparatus. Attempting to purify it away from its native lipid bilayer often denatures the active site. Using intact microsomes preserves the native lipid microenvironment, ensuring the enzyme remains active and correctly folded.

Step 2: Substrate Delivery via Mixed Micelles Prepare liposomes containing NBD-Ceramide and Phosphatidylcholine using Triton X-100/CHAPS.

  • Causality: Highly lipophilic substrates will aggregate uncontrollably in aqueous buffers. Mixed micelles mimic the biological membrane interface, allowing the water-soluble catalytic domain of SMS1 to access the substrates efficiently at a standardized surface area.

Step 3: Reaction Execution Incubate 10 μg of microsomal protein with the micelle mixture and varying concentrations of SAPA-1j (0.1 μM to 50 μM) at 37°C for 30 minutes.

  • Self-Validation: Always include a vehicle control (0.1% DMSO) to establish baseline maximum activity, and a positive inhibition control (e.g., 100 μM D609) to prove the assay can detect suppression[4].

Step 4: Termination and Extraction Stop the reaction using a Folch extraction method (Chloroform:Methanol 2:1 v/v).

  • Causality: The addition of harsh organic solvents instantly denatures the SMS1 enzyme, freezing the reaction kinetics at exactly 30 minutes. Simultaneously, the biphasic separation partitions the fluorescent NBD-Sphingomyelin product into the lower organic phase, cleanly separating it from aqueous buffer contaminants.

Step 5: Quantification Resolve the lower organic phase via High-Performance Thin-Layer Chromatography (HPTLC) or LC-MS/MS to quantify the ratio of NBD-Ceramide to NBD-Sphingomyelin.

Troubleshooting & Quality Control

  • Issue: Inconsistent IC50 values across biological replicates.

  • Root Cause & Solution: This almost always stems from substrate micelle instability rather than the SAPA-1j compound itself. Ensure that the detergent-to-lipid ratio remains strictly constant. Variations in micelle size alter the surface area available to the SMS1 enzyme, shifting the apparent reaction kinetics independent of the inhibitor's concentration. Always verify SAPA-1j purity via HPLC (must be ≥98%) prior to assay execution to rule out des-bromo byproduct formation[2].

References

  • Li YL, et al. "Discovery, synthesis and biological evaluation of 2-(4-(N-phenethylsulfamoyl)phenoxy)acetamides (SAPAs) as novel sphingomyelin synthase 1 inhibitors." Bioorganic & Medicinal Chemistry, 2015. URL:[Link]

  • Hoeferlin, L. A., et al. "Sphingomyelin Synthases in Neuropsychiatric Health and Disease." Cellular Physiology and Biochemistry, 2022. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Quantitative Data &amp; Physicochemical Profile

Comprehensive Operational Guide: Safe Handling and Disposal of SAPA-1j (SMS1-IN-1) As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with safeguarding your laboratory environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational Guide: Safe Handling and Disposal of SAPA-1j (SMS1-IN-1)

As a Senior Application Scientist, ensuring the integrity of your research goes hand-in-hand with safeguarding your laboratory environment. SAPA-1j (also known as SMS1-IN-1) is a highly potent, novel sphingomyelin synthase 1 (SMS1) inhibitor utilized extensively in atherosclerosis, metabolic, and antimicrobial resistance research[1][2].

Because SAPA-1j is a biologically active small molecule, its disposal requires strict adherence to hazardous chemical protocols. The complexity of handling this compound is compounded by its primary carrier solvent, Dimethyl Sulfoxide (DMSO), which requires specialized logistical planning to prevent dermal exposure and environmental contamination[3][4].

To design an effective disposal and handling protocol, we must first understand the physical and chemical constraints of the molecule.

PropertyValueOperational & Disposal Significance
Target IC50 (SMS1) 2.1 μMHigh biological potency requires strict exposure control and prevents drain disposal[2].
Molecular Weight 503.41 g/mol Used to calculate precise molarities for stock solutions[1].
Chemical Formula C23H23BrN2O4SThe presence of Bromine (Br) and Sulfur (S) dictates mandatory halogenated waste segregation[1].
Solubility Soluble in DMSODictates the use of butyl rubber gloves due to DMSO's rapid skin permeation[1][4].
Storage (Short-term) 0 °C to 4 °CMaintains structural integrity during active experimental workflows[1].
Storage (Long-term) -20 °C to -80 °CPrevents thermal degradation of the acetamide moiety over months/years[1][2].

The Causality of Safety: The "Trojan Horse" Effect

Standard laboratory disposal protocols are insufficient for SAPA-1j due to the synergistic hazards of the solute and solvent. SAPA-1j is typically prepared as a 10 mM stock solution in DMSO[5]. While SAPA-1j is a targeted enzyme inhibitor, DMSO is a powerful penetrant that rapidly crosses the dermal barrier[6].

If a researcher is exposed to a SAPA-1j/DMSO solution, the solvent acts as a "Trojan Horse," carrying the biologically active brominated compound directly through the skin and into the bloodstream[4][6].

  • PPE Causality: Standard nitrile laboratory gloves are highly permeable to DMSO. Therefore, butyl rubber gloves must be worn to ensure a self-validating barrier against solvent permeation[4].

  • Incineration Causality: SAPA-1j contains both a halogen (Bromine) and sulfur[1]. During incineration, these elements can form corrosive hydrobromic acid and toxic sulfur oxides[6]. Consequently, the waste must be strictly segregated into designated halogenated/sulfur-containing organic waste streams to allow Environmental Health and Safety (EH&S) facilities to use specialized high-temperature scrubbers[7].

Waste Segregation Workflow

SAPA1j_Disposal Start SAPA-1j Waste Generated CheckState Determine Physical State Start->CheckState Solid Solid Powder & Consumables CheckState->Solid Solid Liquid Liquid Stock (DMSO) & Assay Buffers CheckState->Liquid Liquid SolidCollect Collect in double-bagged dry hazardous waste bins Solid->SolidCollect LiquidCollect Segregate into halogenated/ S-containing organic waste Liquid->LiquidCollect Label Label as 'Toxic Waste: SAPA-1j (Brominated)' SolidCollect->Label LiquidCollect->Label EHSPickup EH&S Incineration Label->EHSPickup

Workflow for the segregation and disposal of SAPA-1j laboratory waste.

Self-Validating Disposal Protocols

Protocol A: Solid Waste Disposal (Powders & Consumables)

Applicability: Empty reagent vials, contaminated pipette tips, weighing boats, and spilled powder.

  • Collection: Gather all SAPA-1j contaminated solid consumables using forceps or gloved hands. Do not use pressurized air to clean surfaces, as this can aerosolize the fine solid powder[1].

  • Containment: Place the items into a heavy-duty, puncture-resistant hazardous waste bag. Causality: Double-bagging prevents residual solid powder from puncturing the primary layer and becoming an inhalation hazard during transit.

  • Labeling: Affix a hazardous waste tag explicitly stating: "Toxic Solid Waste: SAPA-1j (Brominated Sulfonamide derivative)."

  • Self-Validation Step: Squeeze the sealed bag gently to ensure no air escapes. This validates the integrity of the primary seal before placing it in the central EH&S collection bin.

Protocol B: Liquid Waste Disposal (DMSO Stock & Assay Buffers)

Applicability: Unused DMSO stock solutions, cell culture media containing SAPA-1j, and assay wash buffers.

  • Segregation: Direct all SAPA-1j liquid waste into a dedicated, chemically compatible container (e.g., High-Density Polyethylene (HDPE) or glass)[3]. Causality: Never mix DMSO waste with strong acids or oxidizers, as it can react violently and compromise the container[3].

  • Halogenated Designation: Because SAPA-1j contains a brominated benzyl group[1], the waste must be classified and labeled as "Halogenated Organic Waste."

  • Storage: Store the sealed waste container in a designated flammables cabinet away from heat sources, as DMSO is a combustible liquid[4].

  • Self-Validation Step: Before closing the flammables cabinet, visually inspect the exterior of the waste container and the secondary containment tray for any droplets, phase separation, or pooling. This validates that no micro-leaks or incompatible solvent reactions are occurring.

Protocol C: Emergency Spill Management

Applicability: Accidental drops of SAPA-1j vials or spills of DMSO stock solutions.

  • Isolation: Immediately evacuate the immediate spill area and remove all sources of ignition[3][6].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite or dry sand[3][6]. Causality: Combustible absorbents (like standard paper towels) should be avoided for pure DMSO spills due to the solvent's flammability profile[3].

  • Collection: Shovel the saturated absorbent into a compatible, sealable container using a non-sparking tool[3].

  • Decontamination: Wash the spill surface with soap and water. Causality: Do not flush the rinse water down the drain. Bacterial decomposition of residual DMSO in wastewater systems generates dimethyl sulfide, a highly noxious and volatile gas[3]. Collect the rinse water as hazardous aqueous waste.

  • Self-Validation Step: Swipe the decontaminated area with a dry pH/solvent test strip to confirm the complete removal of the chemical residue, validating that the benchtop is safe for subsequent experiments.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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